6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Description
The exact mass of the compound 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLXLPLVBAYDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309044 | |
| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4514-54-9 | |
| Record name | 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4514-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 210911 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004514549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4514-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine. This compound is of significant interest in medicinal chemistry, notably as a known impurity of the anticonvulsant drug Lamotrigine, often designated as Lamotrigine Impurity C. The following sections will delve into the core chemical principles, a detailed experimental protocol, and the mechanistic underpinnings of the synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] The synthesis of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a process of significant academic and industrial relevance. A robust and well-characterized synthetic route is crucial for obtaining this compound in high purity for use as a reference standard in analytical methods or for further biological evaluation.[3]
The most direct and convergent synthetic strategy for this class of compounds involves the condensation of a substituted benzoyl cyanide with a guanidine-based synthon. This approach is favored for its efficiency and the ready availability of the starting materials. This guide will focus on a well-established method: the reaction of 3-chlorobenzoyl cyanide with dicyandiamide.
Logical Framework of the Synthesis
The synthesis is predicated on the formation of the triazine ring through a cyclocondensation reaction. The key bond formations occur between the nitrogen atoms of the guanidine moiety and the carbonyl and nitrile carbons of the benzoyl cyanide.
Caption: High-level overview of the synthetic strategy.
Mechanistic Insights
The reaction proceeds through a nucleophilic addition-elimination mechanism. The dicyandiamide, a dimer of cyanamide, serves as the source of the diamino-triazine core. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the dicyandiamide.
The proposed mechanism is as follows:
-
Deprotonation of Dicyandiamide: A base abstracts a proton from dicyandiamide, generating a more potent nucleophile.
-
Nucleophilic Attack: The anionic dicyandiamide attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl cyanide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with a nitrogen atom attacking the nitrile carbon.
-
Aromatization: Subsequent proton transfers and elimination of a water molecule lead to the formation of the stable, aromatic 1,3,5-triazine ring.
Experimental Protocol
This protocol is a synthesized representation of common procedures for the preparation of substituted diaminotriazines, adapted for the specific synthesis of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3-Chlorobenzoyl cyanide | 165.58 | 26152-02-3 | Starting material.[5] |
| Dicyandiamide | 84.08 | 461-58-5 | Reagent. |
| Potassium Hydroxide | 56.11 | 1310-58-3 | Base catalyst. |
| 2-Methoxyethanol | 76.09 | 109-86-4 | Solvent. |
| Methanol | 32.04 | 67-56-1 | For washing. |
| Deionized Water | 18.02 | 7732-18-5 | For work-up. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methoxyethanol (100 mL).
-
Addition of Reagents: To the solvent, add dicyandiamide (8.4 g, 0.1 mol) and potassium hydroxide (1.12 g, 0.02 mol). Stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Addition of Starting Material: Add 3-chlorobenzoyl cyanide (16.6 g, 0.1 mol) to the reaction mixture in one portion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 125°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Isolation of Product: Filter the precipitate and wash it sequentially with deionized water (2 x 50 mL) and cold methanol (2 x 30 mL) to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the isolated solid in a vacuum oven at 60-70°C to a constant weight.
Purification
The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water is recommended.
Characterization
The identity and purity of the synthesized 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (221.65 g/mol ).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-Cl).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Considerations
-
Cyanides: 3-Chlorobenzoyl cyanide is a toxic compound. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Have a cyanide antidote kit readily available.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Solvents: 2-Methoxyethanol and methanol are flammable and toxic. Handle in a fume hood and away from ignition sources.
Concluding Remarks
The synthesis of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine via the cyclocondensation of 3-chlorobenzoyl cyanide and dicyandiamide is a reliable and efficient method. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol. Adherence to good laboratory practices and safety precautions is paramount throughout the synthesis. The successful synthesis and characterization of this compound are crucial for its application as a reference standard and in further chemical and biological research.
References
- K. R. V. V. Reddy, et al. (2011). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry, 4(2), 309-316.
- B. V. K. Reddy, et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 189-194.
- G. Madhusudhan, et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, synthesis and characterization of new impurity. Der Pharma Chemica, 4(1), 100-105.
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Pharmaffiliates. Lamotrigine-impurities. Available at: [Link].
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Cleanchem. Lamotrigine EP Impurity C | CAS No: 94213-23-7. Available at: [Link].
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PubChem. 3-Chlorobenzoyl cyanide. Available at: [Link].
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M. Brzezinski, et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13673-13685. Available at: [Link].
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J. J. Shie & J. M. Fang. (2007). A New Strategy for the Synthesis of Triazines and Tetrazoles from Alcohols and Aldehydes. The Journal of Organic Chemistry, 72(8), 3141-3144. Available at: [Link].
- U.S. Patent 4,602,017. (1986). 3,5-Diamino-6-substituted-1,2,4-triazines.
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S. El-Gamel, et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1046-1052. Available at: [Link].
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An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Introduction
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a member of the phenyl-1,3,5-triazine class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and detailed, field-proven experimental protocols for their validation. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for predicting a compound's behavior in biological systems, designing effective formulations, and ensuring analytical reproducibility.
While direct experimental data for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is not extensively available in public literature, we can draw authoritative insights from closely related and well-characterized analogs, such as Lamotrigine [6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine].[3][4][5][6] This guide will leverage such comparative data to establish a robust predictive framework, coupled with self-validating experimental designs to generate empirical data.
Molecular Structure and Identity
-
IUPAC Name: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
-
Molecular Formula: C₉H₈ClN₅
-
Molecular Weight: 221.65 g/mol [7]
-
CAS Number: 4514-54-9[8]
The structure, characterized by a central triazine ring substituted with two amino groups and a 3-chlorophenyl group, imparts a unique combination of hydrogen bonding capabilities, aromatic interactions, and a degree of lipophilicity. These features are critical determinants of its physicochemical and biological properties.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, based on its structure and data from analogous compounds. These values serve as a baseline for experimental verification.
| Property | Predicted Value | Rationale / Comparative Compound |
| Melting Point (°C) | 248-254 | Based on the melting point of the isomeric 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine.[7] |
| pKa | ~5.5 | Analogous to Lamotrigine's pKa of 5.7, attributed to the basicity of the triazine ring nitrogens.[3][4] |
| Aqueous Solubility | Very slightly soluble | Phenyltriazine derivatives like Lamotrigine exhibit poor aqueous solubility (0.17 mg/mL at 25°C).[3][9] |
| LogP | ~1.8 | Estimated based on the lipophilicity of the chlorophenyl group and the hydrophilic amino groups. Lamotrigine has a LogP of 1.93.[6] |
Synthesis and Purification
The synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is well-established and typically involves the condensation of a biguanide with a suitable ester or nitrile.[10] The following is a generalized, robust protocol for the synthesis of the title compound.
Synthetic Workflow
Caption: Generalized workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
-
Biguanide Synthesis: A mixture of dicyandiamide and an appropriate salt (e.g., hydrochloride) in a suitable solvent is heated to form the biguanide intermediate. Microwave-assisted synthesis can significantly accelerate this step.[1][10]
-
Condensation and Cyclization: The biguanide intermediate is then reacted with 3-chlorobenzonitrile in the presence of a base (e.g., sodium methoxide) in a solvent like methanol. The reaction mixture is refluxed until completion, which can be monitored by Thin Layer Chromatography (TLC). This step results in the formation of the triazine ring.[10]
-
Isolation of Crude Product: Upon cooling, the crude product typically precipitates out of the solution. It can be isolated by filtration and washed with a non-polar solvent (e.g., hexane) to remove organic impurities.
-
Purification by Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent system, such as an isopropanol-water mixture.[11] Activated carbon can be added to the hot solution to remove colored impurities. The solution is then hot-filtered and allowed to cool slowly, promoting the formation of pure crystals.
-
Final Product: The purified crystals are collected by filtration, washed with cold solvent, and dried under vacuum to yield pure 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Experimental Determination of Physicochemical Properties
The following section details the experimental protocols for the determination of key physicochemical properties. The causality behind the experimental choices is highlighted to ensure a deep understanding of the methodology.
Melting Point Determination
-
Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid.
-
Methodology:
-
A small amount of the dried, crystalline product is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.
-
-
Causality: A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting range.
Aqueous Solubility
-
Principle: Determining the equilibrium concentration of the compound in water at a specific temperature. Given the expected low solubility, a shake-flask method followed by HPLC quantification is appropriate.
-
Experimental Workflow:
Caption: Workflow for shake-flask solubility determination.
-
Methodology:
-
An excess amount of the compound is added to a known volume of deionized water in a sealed vial.
-
The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a 0.22 µm filter to remove undissolved solid.
-
The clear filtrate is appropriately diluted and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
The concentration is determined by comparing the peak area to a standard calibration curve.
-
-
Causality: The shake-flask method ensures that the solution is saturated, providing the true equilibrium solubility. HPLC-UV offers high sensitivity and specificity for accurate quantification, which is crucial for poorly soluble compounds.
Determination of pKa
-
Principle: The pKa is the pH at which the compound is 50% ionized. For a compound with low aqueous solubility, potentiometric titration in a mixed solvent system or a UV-spectrophotometric method is recommended.
-
Methodology (UV-Spectrophotometric):
-
A stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol).
-
A series of buffers with a range of known pH values (e.g., pH 2 to 10) are prepared.
-
A small aliquot of the stock solution is added to each buffer solution to maintain a constant total concentration.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and non-ionized species have different extinction coefficients is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
-
Causality: The electronic structure of the compound changes upon protonation/deprotonation, leading to a change in the UV-Vis absorbance spectrum. This pH-dependent spectral shift allows for the determination of the ionization constant.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results | Purpose |
| ¹H NMR | Aromatic protons in the 7-8 ppm range; amino protons as a broad singlet. | Confirms the proton framework of the molecule. |
| ¹³C NMR | Signals for the triazine ring carbons (highly deshielded) and the chlorophenyl carbons. | Confirms the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. | Confirms the molecular weight and elemental composition. |
| HPLC | A single major peak indicating high purity. | Quantifies purity and can be used to identify impurities. |
| FTIR | Characteristic N-H stretching bands for the amino groups and C=N stretching for the triazine ring. | Confirms the presence of key functional groups.[12] |
Biological and Pharmacological Context
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1] Derivatives have been investigated as:
-
Anticancer agents: Targeting various kinases and dihydrofolate reductase.[1][2][13]
-
Antimicrobial agents: Showing efficacy against bacteria and fungi.
-
Herbicides: The triazine core is found in many commercial herbicides.[7][14]
The specific biological activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine would need to be determined through biological screening assays. Its structural similarity to Lamotrigine, an anticonvulsant that acts on voltage-gated sodium channels, suggests that neurological targets could be a potential area of investigation.[4]
Conclusion
This guide provides a comprehensive framework for understanding and empirically determining the core physicochemical properties of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. By leveraging data from well-characterized analogs and employing robust, self-validating experimental protocols, researchers can confidently generate the necessary data to advance their research and development efforts. The detailed methodologies and the rationale behind them are intended to empower scientists to not only perform these experiments but also to critically evaluate the results obtained.
References
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-
6-(Chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine - Optional[13C NMR]. Retrieved from 20.[3][5][15]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl- - the NIST WebBook. Retrieved from
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- Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI. (2022, February 12).
- Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences.
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Synthetic scheme for 2,4-diamino-6-chloro-[3][5][15]triazines. - ResearchGate. Retrieved from
- 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR spectrum - ChemicalBook.
- 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-N'-(1-methylpropyl)- - the NIST WebBook.
- 4-chlorophenyl)-6-ethoxy-N4-hexyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2025, August 7).
- 6-Methyl-1,3,5-triazine-2,4-diamine 98% - Sigma-Aldrich.
- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides - MDPI.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI.
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Spectral analysis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (NMR, IR, Mass Spec)
A Guide to the Spectral Analysis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Introduction
In the landscape of medicinal chemistry and materials science, 1,3,5-triazine derivatives are of paramount importance, serving as scaffolds for a diverse range of therapeutic agents and functional materials.[1][2] The compound 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine represents a key structural motif, combining the rigid, electron-deficient triazine core with a substituted aromatic ring and reactive diamine functionalities. Accurate and comprehensive structural elucidation is the bedrock of its development and application. This technical guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to unequivocally characterize this molecule.
This document is structured to provide not just data, but a cohesive analytical strategy. We will delve into the causality behind spectral features, offering field-proven insights into data interpretation and outlining robust, self-validating experimental protocols for researchers, scientists, and drug development professionals.
Caption: Key structural components of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For amino-substituted triazines, solution-state NMR can present complexities due to phenomena like restricted rotation around the C-N bonds, leading to the presence of different rotamers in equilibrium.[3][4][5] This can cause signal broadening or the appearance of multiple peaks for a single nucleus. Experimental choices, such as solvent and temperature, are therefore critical for obtaining high-resolution spectra.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a map of the proton environments. The electron-withdrawing nature of the triazine and chlorophenyl rings will significantly influence the chemical shifts of nearby protons, pushing them downfield.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
|---|---|---|---|---|
| ~8.3-8.5 | Multiplet | 2H | Ar-H | Protons on the chlorophenyl ring ortho to the triazine ring are expected to be the most deshielded due to the combined inductive and anisotropic effects. |
| ~7.5-7.7 | Multiplet | 2H | Ar-H | Protons on the chlorophenyl ring meta and para to the triazine ring. The exact shifts and splitting patterns will form a complex multiplet characteristic of a 1,3-disubstituted benzene ring. |
| ~6.8-7.0 | Broad Singlet | 4H | -NH₂ | Amine protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O shake experiment would confirm this assignment by causing the peak to disappear.[3] |
¹³C NMR Spectroscopy: Carbon Backbone Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The carbons of the triazine ring are highly deshielded and are a key diagnostic feature.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
|---|---|---|
| ~167-170 | C-2, C-4 (Triazine) | These carbons are bonded to two nitrogen atoms and the amino groups, placing them in a highly electron-deficient environment. Due to the two identical amino substituents, these carbons are chemically equivalent. |
| ~165 | C-6 (Triazine) | This carbon is bonded to the chlorophenyl group and two ring nitrogens, making it distinct from C-2 and C-4. |
| ~135-138 | Ar-C (Quaternary) | The carbon of the phenyl ring attached to the triazine ring. |
| ~133 | Ar-C (Quaternary) | The carbon of the phenyl ring attached to the chlorine atom. |
| ~128-131 | Ar-CH | Aromatic carbons of the chlorophenyl ring. Four distinct signals are expected. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, the primary diagnostic signals will arise from the N-H bonds of the amine groups and the various bonds within the aromatic and triazine rings.
Predicted IR Absorption Bands (KBr Pellet) | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | | :--- | :--- | :--- | :--- | | 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region.[6][7] | | 3200 - 3100 | Medium | Aromatic C-H Stretch | Phenyl Ring | | 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This sharp band can sometimes be mistaken for a carbonyl group if not cross-referenced with other data.[6][8] | | 1580 - 1450 | Medium-Strong | C=N and C=C Ring Stretching | Triazine & Phenyl Rings | A series of sharp peaks characteristic of aromatic and heteroaromatic systems. | | 1335 - 1250 | Strong | Aromatic C-N Stretch | Ar-NH₂ / Ar-Triazine | Strong vibrations indicating the connection of nitrogen atoms to the aromatic systems.[6] | | ~800 - 600 | Strong | C-Cl Stretch & C-H Out-of-Plane Bend | C-Cl & Phenyl Ring | The C-Cl stretch is typically found in the lower frequency region, while the C-H bending pattern can give clues about the substitution pattern on the benzene ring. |
The presence of strong bands in the 3450-3300 cm⁻¹ and 1650-1580 cm⁻¹ regions is a definitive indicator of the primary amine groups, providing a rapid and reliable confirmation of this key structural feature.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The presence of a chlorine atom is a powerful diagnostic tool due to its natural isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), which results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Significance |
|---|---|---|
| 221 | [M]⁺ | Molecular ion peak for the ³⁵Cl isotope. |
| 223 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotope. The ~3:1 intensity ratio of 221:223 is a clear confirmation of one chlorine atom. |
| 194 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation pathway for triazine rings. |
| 186 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 111 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |
Proposed Fragmentation Pathway
The fragmentation of triazine derivatives often involves the cleavage of the ring or the loss of substituents. The most intense ions in the spectrum are typically the molecular ion and fragments resulting from stable neutral losses.[9][10]
Caption: A proposed major fragmentation pathway for the analyte.
Integrated Spectral Analysis & Experimental Protocols
True structural confirmation is achieved by integrating the data from all three techniques. NMR defines the C-H framework, IR confirms the functional groups, and MS provides the molecular weight and substructural fragments. This multi-faceted approach ensures a self-validating system for characterization.
Caption: A comprehensive workflow for spectral analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for compounds with amine protons as it slows their exchange rate, often resulting in sharper signals.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For complex spectra, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended for unambiguous assignments.[4]
-
D₂O Exchange: To confirm -NH₂ protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the amine protons should diminish or disappear.[3]
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pressing: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set to scan well beyond the expected molecular weight (e.g., 50-500 m/z).
-
Fragmentation (MS/MS): To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 221) as the precursor and acquiring the spectrum of its fragment ions.
References
- Kaye, P. T., & Mphahlele, M. J. (2000).
- ResearchGate. (2025). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
- PubMed. (n.d.).
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
- Semantic Scholar. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar.
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2025). Influence of Solvents on IR Spectrum of Aromatic Amines.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
- RACO. (n.d.).
- Souhila, M., et al. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. European Journal of Chemistry, 7, 137-138.
- MDPI. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis. BenchChem.
- Universitat de Barcelona. (n.d.). Structural characterization of triazines. Tesis Doctorals en Xarxa.
- ResearchGate. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.
- ResearchGate. (2025).
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. IJPRAS.
- ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.
- National Center for Biotechnology Information. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PubMed Central.
- Royal Society of Chemistry. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.
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The Biological Landscape of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide delves into the known and potential biological activities of a specific derivative, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, providing a comprehensive resource for researchers and drug development professionals. While direct experimental data for this exact molecule is limited in publicly accessible literature, a wealth of information on closely related 6-aryl-1,3,5-triazine-2,4-diamines allows for a robust, data-driven exploration of its probable therapeutic potential, particularly in the realm of oncology.
The 1,3,5-Triazine Scaffold: A Foundation for Diverse Biological Activity
The 1,3,5-triazine ring system has been extensively explored as a scaffold for designing molecules with therapeutic value. This has led to the development of several clinically used drugs, including the anticancer agents altretamine and the DNA methyltransferase inhibitors azacitidine and decitabine. The versatility of the triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, leading to a wide array of biological activities, including:
-
Anticancer: This is the most extensively studied activity of 1,3,5-triazine derivatives, with compounds showing efficacy against a range of cancer cell lines.
-
Antiviral: Certain triazine derivatives have demonstrated activity against viruses such as influenza and herpes viruses.
-
Antimicrobial: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.
-
Anti-inflammatory: Some derivatives have shown potential as anti-inflammatory agents.
-
Enzyme Inhibition: A significant mechanism of action for many triazine derivatives is the inhibition of key enzymes, particularly kinases involved in cell signaling pathways.
Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Streamlined Approach
The synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is often achieved through a one-pot, microwave-assisted method, which offers advantages in terms of reaction time and efficiency.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established methods for the synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.
Materials:
-
Cyanoguanidine
-
3-Chlorobenzaldehyde
-
Aniline (or other appropriate amine)
-
Hydrochloric acid (HCl)
-
A suitable base (e.g., sodium hydroxide)
-
Ethanol
-
Microwave reactor
Procedure:
-
A mixture of cyanoguanidine, 3-chlorobenzaldehyde, and the chosen arylamine is prepared in a suitable solvent (e.g., ethanol) in a microwave-safe reaction vessel.
-
Concentrated hydrochloric acid is added catalytically to the mixture.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time to facilitate the three-component condensation reaction, forming a dihydrotriazine intermediate.
-
After cooling, a solution of a base (e.g., aqueous sodium hydroxide) is added to the reaction mixture.
-
The mixture is then subjected to a second round of microwave irradiation. This step promotes the rearrangement of the dihydrotriazine ring and subsequent dehydrogenative aromatization to yield the final 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine product.
-
The product can be isolated and purified using standard techniques such as filtration and recrystallization.
Causality of Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods.
-
One-Pot Synthesis: This approach improves efficiency and reduces waste by eliminating the need to isolate and purify the intermediate dihydrotriazine.
-
Acid Catalysis: The initial condensation reaction is catalyzed by acid, which activates the aldehyde carbonyl group towards nucleophilic attack.
-
Base-Promoted Rearrangement and Aromatization: The addition of a base in the second step is crucial for the Dimroth rearrangement and the final aromatization to the stable triazine ring.
Anticipated Biological Activity: A Focus on Anticancer Properties
Based on extensive studies of analogous compounds, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is strongly predicted to exhibit significant antiproliferative activity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Studies on libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines have revealed key structural features that influence their anticancer potency. The nature and position of substituents on the aryl ring at the 6-position play a critical role in determining the compound's activity and selectivity. The presence of a chlorine atom at the meta-position of the phenyl ring in the target compound is a feature shared with other biologically active molecules.
Quantitative Analysis of Related Compounds
To provide a quantitative perspective on the potential efficacy of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, the following table summarizes the antiproliferative activities (IC₅₀ values) of closely related analogs against various cancer cell lines.
| Compound ID | 6-Aryl Substituent | N²-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | 4-Chlorophenyl | Phenyl | MDA-MB-231 (Breast) | 5.2 | |
| Analog 2 | 3-Bromophenyl | 4-Methoxyphenyl | DU145 (Prostate) | 8.7 | |
| Analog 3 | 4-Fluorophenyl | 3-Chlorophenyl | HeLa (Cervical) | 12.1 | |
| Analog 4 | Phenyl | 4-Trifluoromethylphenyl | A549 (Lung) | 6.8 |
This table presents representative data from studies on analogous compounds to infer the potential activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Probable Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer effects of 1,3,5-triazine derivatives are often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.
Signaling Pathway Diagram: PI3K/mTOR Inhibition
Caption: Inhibition of the PI3K/mTOR pathway by 6-aryl-1,3,5-triazine-2,4-diamines.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it a prime therapeutic target.
Signaling Pathway Diagram: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by 6-aryl-1,3,5-triazine-2,4-diamines.
In Vitro Evaluation of Antiproliferative Activity: A Standardized Protocol
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and proliferation. It is a standard method for the initial screening of potential anticancer compounds.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.
Self-Validating System:
-
Controls: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.
-
Dose-Response Curve: A clear dose-dependent effect provides confidence in the observed activity.
-
Reproducibility: The experiment should be performed in triplicate and repeated to ensure the reproducibility of the results.
Future Directions and Conclusion
While the direct biological data for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine remains to be fully elucidated, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The synthetic accessibility and the well-documented activity of the 6-aryl-1,3,5-triazine-2,4-diamine scaffold make this compound a compelling candidate for further study. Future research should focus on its synthesis and subsequent in vitro screening against a panel of cancer cell lines to determine its IC₅₀ values. Mechanistic studies should then be undertaken to confirm its inhibitory effects on key signaling pathways such as PI3K/mTOR and EGFR. This systematic approach will be crucial in fully defining the therapeutic potential of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine and advancing it through the drug discovery pipeline.
References
-
Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. (URL: [Link])
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. (URL: [Link])
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences. (URL: [Link])
-
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. (URL: [Link])
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. (URL: [Link])
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. (URL: [Link])
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC - NIH. (URL: [Link])
The 1,3,5-Triazine Core: A Technical Guide to its Discovery and Enduring Legacy in Science
Abstract
The 1,3,5-triazine ring system, a deceptively simple six-membered heterocycle, stands as a cornerstone of modern chemistry. Its journey from a 19th-century laboratory curiosity to a privileged scaffold in pharmaceuticals, a robust building block in materials science, and a critical component in agriculture is a testament to its remarkable chemical versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of 1,3,5-triazine derivatives. We will delve into the foundational syntheses of the 19th century, tracing the evolution of synthetic methodologies to the highly controlled and diverse strategies employed today. This guide will elucidate the causal relationships behind key experimental choices, provide detailed protocols for seminal and modern syntheses, and explore the ever-expanding applications of this remarkable heterocyclic core.
The Dawn of the Triazine Era: From Cyanogen Chemistry to a New Heterocycle
The story of the 1,3,5-triazine ring is intrinsically linked to the burgeoning field of organic chemistry in the 19th century and the intense scientific interest in "cyanogen" and its derivatives. This period was characterized by a move away from vitalism—the theory that organic compounds could only be produced by living organisms—towards a more systematic, synthesis-driven understanding of carbon-based molecules.
Justus von Liebig and the First Synthesis of a 1,3,5-Triazine Derivative (1834)
The prevailing chemical theory of the time was heavily focused on the concept of radicals, and the study of cyanogen (C₂N₂) and its compounds was at the forefront of this research.[3][4] Liebig's synthesis of melamine, a trimer of cyanamide, was a significant step in understanding the polymerization of these simple nitrogen-containing building blocks.[5]
The Pinner Synthesis: A New Route to the Triazine Core (1890)
Over half a century later, in 1890, Adolf Pinner reported a new method for the synthesis of 1,3,5-triazine derivatives, which has become known as the Pinner triazine synthesis.[6][7] This reaction involved the condensation of aryl amidines with phosgene to produce 2-hydroxy-4,6-diaryl-s-triazines.[6][7]
The rationale behind Pinner's choice of reactants can be understood from the established reactivity of its components. Amidines were known to possess nucleophilic nitrogen atoms capable of reacting with electrophilic carbonyl compounds. Phosgene, a highly reactive diacyl chloride, provided a suitable electrophilic partner to bring two amidine molecules together.
The Rise of a Versatile Building Block: Cyanuric Chloride
While the early syntheses of Liebig and Pinner were groundbreaking, the true explosion in 1,3,5-triazine chemistry was ignited by the widespread availability and understanding of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This versatile intermediate has become the most practical and widely used starting material for the synthesis of substituted 1,3,5-triazines.[8]
Industrial Synthesis of Cyanuric Chloride
The industrial production of cyanuric chloride is a two-step process that begins with the synthesis of cyanogen chloride (CNCl) from the reaction of hydrogen cyanide (HCN) and chlorine gas. The highly toxic and volatile cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to yield cyanuric chloride.
Experimental Protocol: Industrial Synthesis of Cyanuric Chloride
-
Cyanogen Chloride Formation: Gaseous hydrogen cyanide and chlorine are introduced into a reactor where they react to form cyanogen chloride and hydrogen chloride.
-
Purification: The resulting gas stream is scrubbed with water to remove the hydrogen chloride.
-
Trimerization: The purified cyanogen chloride is passed over a bed of activated carbon catalyst at a high temperature, leading to the formation of cyanuric chloride vapor.
-
Condensation: The hot cyanuric chloride vapor is then cooled and condensed to a solid product.
Stepwise Nucleophilic Substitution: The Key to Diversity
The immense utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms to nucleophilic substitution. This allows for the sequential and controlled introduction of various functional groups onto the triazine ring by carefully managing the reaction temperature.
-
First Substitution: Occurs readily at low temperatures (0-5 °C).
-
Second Substitution: Requires moderately elevated temperatures (room temperature to 50 °C).
-
Third Substitution: Necessitates higher temperatures (typically >80 °C).
This stepwise reactivity provides a powerful and logical framework for the synthesis of a vast array of mono-, di-, and trisubstituted 1,3,5-triazines with diverse functionalities.
Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine
This protocol describes the synthesis of a hypothetical trisubstituted triazine (Product C) from cyanuric chloride and three different nucleophiles (Nucleophile A, Nucleophile B, and Nucleophile C).
-
First Substitution:
-
Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) and cool to 0 °C in an ice bath.
-
Slowly add a solution of Nucleophile A (1.0 eq) and a base (e.g., NaHCO₃, 1.1 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolate the monosubstituted product (Product A) by precipitation in water and filtration.
-
-
Second Substitution:
-
Dissolve Product A (1.0 eq) in a suitable solvent and warm to room temperature.
-
Add a solution of Nucleophile B (1.0 eq) and a base (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Isolate the disubstituted product (Product B) by an appropriate workup procedure (e.g., extraction, crystallization).
-
-
Third Substitution:
-
Dissolve Product B (1.0 eq) in a high-boiling point solvent (e.g., dioxane, DMF).
-
Add Nucleophile C (1.1 eq) and a base (1.2 eq).
-
Heat the reaction mixture to a higher temperature (e.g., 90-100 °C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
Isolate the final trisubstituted product (Product C) by purification techniques such as column chromatography or recrystallization.
-
Modern Synthetic Methodologies: Expanding the Horizons
Building upon the foundational work with cyanuric chloride, modern organic synthesis has introduced a variety of advanced methods for the preparation of 1,3,5-triazine derivatives, often focusing on increased efficiency, diversity, and sustainability.
Cyclotrimerization Reactions
The cyclotrimerization of nitriles, the reaction that forms the basis of cyanuric chloride synthesis, can be extended to a broader range of substrates to produce symmetrically substituted triazines. This method is particularly useful for the synthesis of triaryl- or trialkyl-1,3,5-triazines.
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid generation of molecular complexity. Several MCRs have been developed for the synthesis of highly substituted 1,3,5-triazines, offering significant advantages in terms of efficiency and atom economy.
The Impact of 1,3,5-Triazine Derivatives Across Scientific Disciplines
The synthetic accessibility and structural tunability of the 1,3,5-triazine core have led to its widespread application in numerous fields.
Medicinal Chemistry: A Privileged Scaffold
The 1,3,5-triazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its three points of diversification allow for the fine-tuning of steric and electronic properties to optimize potency and selectivity.
| Therapeutic Area | Examples of 1,3,5-Triazine-Based Drugs/Candidates | Mechanism of Action (if known) |
| Anticancer | Altretamine (Hexamethylmelamine) | Alkylating agent |
| Antiviral | Certain investigational HIV inhibitors | Reverse transcriptase inhibition |
| Antimicrobial | Various developmental compounds | Inhibition of essential bacterial enzymes |
| Anti-inflammatory | Investigational compounds | Targeting inflammatory signaling pathways |
Agricultural Chemistry: Herbicides and Pesticides
The discovery of the herbicidal properties of 1,3,5-triazine derivatives in the 1950s revolutionized agriculture. Compounds like atrazine and simazine are potent inhibitors of photosynthesis in weeds. The synthesis of these herbicides relies on the stepwise nucleophilic substitution of cyanuric chloride with different amines.
Materials Science: From Polymers to Supramolecular Assemblies
The high nitrogen content and thermal stability of the 1,3,5-triazine ring make it an attractive building block for advanced materials.
-
Melamine-formaldehyde resins: These thermosetting polymers are known for their durability, heat resistance, and are widely used in laminates, adhesives, and dinnerware.[5]
-
Flame Retardants: The nitrogen-rich nature of melamine and its derivatives leads to the release of inert nitrogen gas upon combustion, which acts as a fire suppressant.
-
Supramolecular Chemistry: The planar structure and defined hydrogen bonding capabilities of melamine and cyanuric acid have made them model systems for studying self-assembly and crystal engineering.
Conclusion
The journey of 1,3,5-triazine derivatives from their initial synthesis in the early days of organic chemistry to their current status as indispensable molecules in a multitude of scientific disciplines is a compelling narrative of chemical discovery and innovation. The foundational work of pioneers like Justus von Liebig and Adolf Pinner laid the groundwork for our understanding of this heterocyclic system. The subsequent rise of cyanuric chloride as a versatile and readily available starting material unlocked the immense synthetic potential of the 1,3,5-triazine core, enabling the creation of a vast and diverse chemical space. As we look to the future, the unique properties of the 1,3,5-triazine ring will undoubtedly continue to inspire the development of novel therapeutics, advanced materials, and innovative solutions to global challenges.
References
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Unlocking the Therapeutic Potential of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide for Preclinical Research
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Within this esteemed class of heterocycles, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Chem-ID: 4514-54-9) emerges as a compound of significant interest for novel therapeutic development. While direct extensive research on this specific molecule is nascent, a wealth of data on structurally analogous 6-aryl- and 6,N-diaryl-1,3,5-triazine-2,4-diamines provides a robust framework for predicting its potential and guiding a targeted preclinical research program. This technical guide synthesizes the existing landscape of related compounds to propose a strategic, multi-pronged approach to characterizing the bioactivity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, with a primary focus on oncology. We present detailed experimental workflows, from synthesis to advanced mechanistic studies, designed to rigorously evaluate its therapeutic promise.
Introduction: The Scientific Rationale
The 1,3,5-triazine ring system is a privileged scaffold, present in numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The diamino-substituted triazines, in particular, have garnered substantial attention for their potential as targeted therapeutic agents. The core structure allows for versatile substitutions at the 6-position, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
The subject of this guide, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, features a 3-chlorophenyl group at the 6-position. The presence and position of the chlorine atom on the phenyl ring are anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. Halogen substitutions are a common strategy in drug design to enhance binding affinity, improve metabolic stability, and modulate lipophilicity.
Notably, this compound is also identified as an impurity of the gastroprotective drug Irsogladine, which hints at a potentially favorable safety profile and presents an intriguing opportunity to explore shared or divergent biological activities.[2] The strong precedent for potent anticancer activity in closely related 6-aryl-1,3,5-triazine-2,4-diamines, especially against breast and prostate cancer cell lines, forms the primary impetus for the research avenues proposed herein.[1]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the initial preclinical evaluation of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Proposed Research Areas & Methodologies
The logical starting point for investigating a novel compound with a strong pedigree in a particular therapeutic area is a focused screening and mechanistic evaluation within that domain. Based on the extensive literature on analogous compounds, oncology, specifically solid tumors such as breast cancer, represents the most promising initial area of investigation.
Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
A reliable and efficient synthesis is the bedrock of any preclinical research program. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and high-yield production of 1,3,5-triazine derivatives.[3] The proposed synthesis adapts a one-pot, three-component reaction, which is both atom-economical and scalable.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 3-chlorobenzaldehyde (1 mmol), dicyandiamide (1.2 mmol), and N,N-dimethylformamide (DMF, 3 mL).
-
Acid Catalysis: Add concentrated hydrochloric acid (0.2 mL) to the mixture.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 30 minutes.
-
Work-up: After cooling, pour the reaction mixture into 50 mL of cold water.
-
Precipitation: Neutralize the solution with 2M sodium hydroxide to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Antiproliferative Activity Screening
The primary hypothesis is that 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine possesses anticancer activity. A tiered screening approach is proposed, starting with a broad panel of cancer cell lines and then focusing on those that show the highest sensitivity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (see Table 1) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) values using non-linear regression analysis.
Table 1: Proposed Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Rationale for Inclusion |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | High sensitivity of TNBC to analogous 6,N²-diaryl-1,3,5-triazine-2,4-diamines has been reported.[4][5] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | To assess the spectrum of activity across different breast cancer subtypes. |
| DU-145 | Prostate Cancer | Preliminary studies on related compounds have shown activity against this cell line.[1] |
| A549 | Non-Small Cell Lung Cancer | Lung cancer is a leading cause of cancer mortality; DHFR inhibitors, a potential target class, are active here.[6] |
| HCT116 | Colorectal Cancer | To explore activity against common gastrointestinal malignancies. |
| MCF-10A | Non-cancerous Breast Epithelial Cells | Crucial for assessing selectivity: to determine if the compound's cytotoxicity is specific to cancer cells.[5] |
Mechanistic Studies: Unraveling the Mode of Action
Should the initial screening reveal potent and selective antiproliferative activity, the next logical step is to investigate the underlying mechanism of action. Based on the known targets of similar triazine compounds, the following areas are of high priority.
2.3.1. Apoptosis Induction
Many successful anticancer agents exert their effects by inducing programmed cell death (apoptosis).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat the most sensitive cancer cell line with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
2.3.2. Kinase Inhibition Profiling
Substituted 1,3,5-triazines are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as PI3K and mTOR.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of cancer-relevant kinases.
-
Primary Screen: Initially, screen at a single high concentration (e.g., 10 µM) to identify potential hits (kinases inhibited by >50%).
-
Dose-Response: For any identified hits, perform follow-up dose-response assays to determine the IC₅₀ (concentration causing 50% inhibition of enzyme activity).
-
Cell-Based Validation: If a specific kinase is strongly inhibited, validate this finding in cells by examining the phosphorylation status of its downstream substrates via Western blotting. For example, if PI3K/mTOR is inhibited, probe for phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).
2.3.3. Dihydrofolate Reductase (DHFR) Inhibition
The diaminotriazine structure is reminiscent of the antifolate drug methotrexate, and DHFR is a validated target for this class of compounds.[6]
Experimental Protocol: DHFR Enzyme Inhibition Assay
-
Assay Principle: Use a commercially available DHFR inhibitor screening kit that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of dihydrofolate to tetrahydrofolate by DHFR.
-
Procedure: Perform the assay according to the manufacturer's instructions, incubating recombinant human DHFR with NADPH, dihydrofolate, and varying concentrations of the test compound.
-
Data Analysis: Calculate the rate of NADPH consumption and determine the IC₅₀ of the test compound against DHFR. Methotrexate should be used as a positive control.
Advanced Research Directions
Beyond the core areas, several other avenues warrant exploration to build a comprehensive profile of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogues with modifications to the chlorophenyl ring (e.g., varying the position of the chlorine, introducing other halogens or methyl groups) to understand the key structural determinants of activity.
-
In Vivo Efficacy Studies: If potent in vitro activity and a clear mechanism of action are established, progress to xenograft models using the most sensitive cancer cell line to evaluate the compound's antitumor efficacy in a living system.
-
Pharmacokinetic Profiling: Conduct preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess the compound's drug-like properties, including metabolic stability in liver microsomes and plasma protein binding.
Conclusion
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine stands as a promising, yet underexplored, candidate for drug discovery. The strong scientific precedent set by its structural analogues provides a clear and compelling rationale for its investigation as an anticancer agent. The systematic application of the methodologies detailed in this guide—from robust synthesis and broad antiproliferative screening to targeted mechanistic studies—will enable a thorough and efficient evaluation of its therapeutic potential. The insights gained will not only define the future research trajectory for this specific molecule but also contribute valuable knowledge to the broader field of 1,3,5-triazine-based drug development.
References
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Dolzhenko, A.V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(43), 25517-25528. Available from: [Link]
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Dolzhenko, A.V., et al. (2020). Design, synthesis, and biological evaluation of new 6, N 2 -diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528. Available from: [Link]
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Spiess, A. (n.d.). CAS 4514-54-9: 6-(3-Chlorophényl)-1,3,5-triazine-2,4-diami... Available from: [Link]
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Dolzhenko, A.V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. Available from: [Link]
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Veeprho. (n.d.). Irsogladine Impurity 4 | CAS 4514-54-9. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). Available from: [Link]
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Al-Suwaidan, I.A., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14, 8805-8817. Available from: [Link]
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Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, 2001(1), 129-131. Available from: [Link]
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Wang, Y., et al. (2023). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 13(38), 26739-26752. Available from: [Link]
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Dolzhenko, A.V., et al. (2020). Design, synthesis, and biological evaluation of new 6, N 2 -diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. PubMed. Available from: [Link]
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Dolzhenko, A.V., et al. (2020). Design, synthesis, and biological evaluation of new 6,N 2 -diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Publishing. Available from: [Link]
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Balaha, M.F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lamotrigine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as Lamotrigine, is a second-generation antiepileptic drug belonging to the phenyltriazine class.[1] It is widely utilized in the management of epilepsy and as a mood stabilizer in bipolar disorder.[1] Lamotrigine's mechanism of action primarily involves the blockage of voltage-sensitive sodium channels, which in turn inhibits the release of excitatory neurotransmitters such as glutamate and aspartate.[2] From a drug development perspective, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation design, ensuring bioavailability, and maintaining therapeutic efficacy throughout its shelf life. This technical guide provides a comprehensive overview of the solubility and stability of Lamotrigine, supported by experimental data and protocols.
Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of Lamotrigine is essential as they directly influence its solubility and stability characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇Cl₂N₅ | |
| Molecular Weight | 256.09 g/mol | |
| Appearance | White to pale cream-colored powder | |
| pKa | 5.7 | |
| Melting Point | 177-181 °C | [3] |
| logP (octanol-water) | 1.93 | [1] |
| Biopharmaceutics Classification System (BCS) | Class II |
Lamotrigine's pKa of 5.7 indicates it is a weak base. This characteristic is a critical determinant of its pH-dependent solubility. As a BCS Class II drug, Lamotrigine exhibits low solubility and high permeability, making its dissolution a potential rate-limiting step for oral absorption.[4]
Solubility Profile
The solubility of Lamotrigine has been investigated in various aqueous and organic solvents. Its solubility is significantly influenced by the pH of the medium.
Aqueous Solubility
Lamotrigine is very slightly soluble in water. Its aqueous solubility is highly dependent on pH, with increased solubility observed in acidic conditions due to the protonation of the molecule.
| Medium | Temperature (°C) | Solubility (mg/mL) | Source(s) |
| Water | 25 | 0.17 | |
| 0.1 M HCl | 25 | 4.1 | [1] |
| DMSO:PBS (pH 7.2) (1:1) | Not Specified | ~0.5 | [5] |
Organic Solvent Solubility
Lamotrigine exhibits higher solubility in some organic solvents, which is a crucial consideration for the development of liquid formulations and analytical methods.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Source(s) |
| Ethanol | Not Specified | ~2 | [5] |
| DMSO | Not Specified | ~10 | [3][5] |
| Dimethylformamide (DMF) | Not Specified | ~10 | [5] |
| Methanol + Acetone mixtures | 25 | Variable, max at 0.4 mass fraction of methanol | [4] |
| Ethanol + Acetone mixtures | 25 | Variable, max at 0.3 mass fraction of ethanol | [4] |
| 1-Propanol + Acetone mixtures | 25 | Variable, max at 0.7 mass fraction of 1-propanol | [4] |
| Ethyl acetate + Acetone mixtures | 25 | Variable, max at 0.3 mass fraction of ethyl acetate | [4] |
The use of co-solvents can significantly enhance the aqueous solubility of Lamotrigine. For instance, dissolving Lamotrigine first in a minimal amount of DMSO before dilution with an aqueous buffer is a common laboratory practice to achieve higher concentrations in solution.[5]
Caption: Relationship between solvent type, pH, and Lamotrigine's solubility.
Stability Profile
Understanding the stability of Lamotrigine under various stress conditions is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are instrumental in establishing the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation studies have shown that Lamotrigine is susceptible to degradation under acidic, basic, and oxidative conditions.[6][7] However, it has been found to be relatively stable under thermal, humidity, and photolytic stress.[6]
| Stress Condition | Observations | Source(s) |
| Acidic Hydrolysis (e.g., 0.1 N HCl, reflux at 80°C for 3h) | Degradation observed | [8] |
| Basic Hydrolysis (e.g., 1 N NaOH, reflux at 80°C for 3h) | Significant degradation, higher than acidic conditions | [6][8] |
| Oxidative Degradation (e.g., 15% H₂O₂) | Degradation observed | [8] |
| Thermal Degradation (e.g., dry heat at 60°C for 6h) | Stable | [6][8] |
| Photolytic Degradation (Daylight) | Stable | [6] |
| Neutral Hydrolysis (Water, reflux at 80°C for 3h) | Degradation observed | [6] |
Degradation Pathways
The primary degradation pathways for Lamotrigine involve hydrolysis and oxidation. Under hydrolytic conditions (both acidic and basic), the triazine ring can be affected. Oxidative stress can also lead to the formation of specific degradation products. Some identified degradation products include hydroxylated derivatives on the benzene ring and products resulting from the opening of the triazine ring.[7][9]
Caption: Overview of Lamotrigine's degradation under various stress conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments related to the solubility and stability of Lamotrigine.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Lamotrigine in a specific aqueous medium (e.g., water, buffer of a specific pH).
Materials:
-
Lamotrigine powder
-
Selected aqueous medium (e.g., purified water, phosphate buffer pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a validated method for Lamotrigine quantification
-
0.45 µm syringe filters
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Lamotrigine powder to a series of vials containing a known volume of the aqueous medium. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Lamotrigine.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Causality behind Experimental Choices:
-
Shake-Flask Method: This is the gold standard for equilibrium solubility determination due to its simplicity and reliability.
-
Excess Solid: Ensures that the solution is saturated at equilibrium.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for accurate and reproducible results.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.
-
Centrifugation and Filtration: These steps are critical to separate the dissolved drug from any undissolved solid, preventing overestimation of solubility.
-
Validated HPLC Method: Provides accurate and precise quantification of the drug in solution.
Protocol 2: Forced Degradation Study (Acidic Hydrolysis)
Objective: To investigate the stability of Lamotrigine under acidic conditions and to generate potential degradation products for analytical method validation.
Materials:
-
Lamotrigine stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), e.g., 1 N
-
Sodium hydroxide (NaOH) for neutralization, e.g., 1 N
-
Reflux apparatus or water bath
-
Volumetric flasks and pipettes
-
HPLC system with a validated stability-indicating method
Procedure:
-
Sample Preparation: In a suitable flask, mix a known volume of the Lamotrigine stock solution with a known volume of the acidic solution (e.g., 1 N HCl). The final concentration of Lamotrigine should be appropriate for the analytical method.
-
Stress Condition: Heat the solution under reflux or in a water bath at a specific temperature (e.g., 80 °C) for a defined period (e.g., 3 hours).[8]
-
Time Point Sampling (Optional): If studying the degradation kinetics, withdraw aliquots at various time intervals.
-
Neutralization: After the stress period, cool the solution to room temperature and carefully neutralize it with the basic solution (e.g., 1 N NaOH) to a pH of approximately 7.
-
Dilution: Dilute the neutralized sample with the mobile phase to a concentration suitable for HPLC analysis.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Evaluation: Compare the chromatogram of the stressed sample with that of an unstressed (control) sample. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
Causality behind Experimental Choices:
-
Forced Degradation: Exposing the drug to conditions more severe than accelerated storage helps to rapidly identify potential degradation pathways.
-
Acidic Condition: Simulates potential exposure to acidic environments during manufacturing, storage, or in the gastrointestinal tract.
-
Elevated Temperature: Accelerates the degradation process.
-
Neutralization: Stops the degradation reaction and ensures the sample is compatible with the HPLC column.
-
Stability-Indicating Method: A validated HPLC method that can separate the parent drug from its degradation products is essential for accurate quantification of stability.
Analytical Methods for Quantification
A variety of analytical methods have been developed and validated for the quantification of Lamotrigine in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
High-Performance Liquid Chromatography (HPLC)
Several stability-indicating RP-HPLC methods have been reported for the determination of Lamotrigine. The choice of method depends on the specific application (e.g., routine quality control, stability testing, bioanalysis).
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Source(s) |
| C18 Qualisil BDS (250 mm x 4.5 mm, 5 µm) | Potassium dihydrogen ortho phosphate buffer (pH 7.4) and methanol (60:40) | 1.3 | 305 | 5.3 | [10] |
| Hypersil BDS C18 | Gradient elution with Buffer pH 8.0 and Acetonitrile | 1.5 | 220 | Not specified |
The selection of the mobile phase, particularly its pH, is critical for achieving good peak shape and resolution, given Lamotrigine's pKa of 5.7.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lamotrigine). Its low aqueous solubility and pH-dependent profile are key considerations for formulation development. The compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress, while showing good stability under thermal and photolytic conditions. The provided experimental protocols and information on analytical methods offer a practical framework for researchers and scientists working with this important active pharmaceutical ingredient. A thorough understanding of these properties is essential for the development of safe, effective, and stable pharmaceutical products containing Lamotrigine.
References
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U.S. Food and Drug Administration. (2008). Chemistry Review(s) - accessdata.fda.gov. [Link]
-
ResearchGate. (n.d.). (PDF) Stress Degradation Assessment of Lamotrigine Using a Validated Stability-Indicating HPTLC Method. [Link]
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Wikipedia. (2023). Lamotrigine. [Link]
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Taylor & Francis Online. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. [Link]
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Taylor & Francis Online. (2021). Full article: Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. [Link]
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PubMed. (2015). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3878, Lamotrigine. [Link]
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PubMed. (1999). Stability of Lamotrigine in Two Extemporaneously Prepared Oral Suspensions at 4 and 25 Degrees C. [Link]
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National Center for Biotechnology Information. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. [Link]
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ResearchGate. (n.d.). Physicochemical properties of lamotrigine and its compatibility with various inactive ingredients to formulate lamotrigine orally disintegrating tablets | Request PDF. [Link]
-
National Center for Biotechnology Information. (2012). Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. [Link]
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ACS Publications. (2021). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants | Environmental Science & Technology. [Link]
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MDPI. (2022). New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. [Link]
-
Taylor & Francis Online. (2012). Full article: LC, LC-MS/MS STUDIES FOR IDENTIFICATION AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LAMOTRIGINE AND ESTABLISHMENT OF MECHANISTIC APPROACH TOWARDS DEGRADATION. [Link]
-
ACS Publications. (2015). Lamotrigine Solubility in Some Nonaqueous Solvent Mixtures at 298.2 K. [Link]
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ResearchGate. (n.d.). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone | Request PDF. [Link]
-
International Journal of Pharmaceutical & Biological Archives. (2013). View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets. [Link]
-
Der Pharma Chemica. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. [Link]
-
ResearchGate. (n.d.). Assessing the stability of lamotrigine dispersible/chewable tablets when stored in blister punch cards | Request PDF. [Link]
-
PubMed. (2021). Assessing the stability of lamotrigine dispersible/chewable tablets when stored in blister punch cards. [Link]
-
ACS Publications. (2015). Lamotrigine Solubility in Some Nonaqueous Solvent Mixtures at 298.2 K | Journal of Chemical & Engineering Data. [Link]
-
U.S. Food and Drug Administration. (2000). nda 20241 (s032), nda 20764 (s025) lamictal pwr. [Link]
-
Der Pharma Chemica. (2018). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. [Link]
-
PubMed. (1995). Lamotrigine analysis in serum by high-performance liquid chromatography. [Link]
-
National Center for Biotechnology Information. (2023). Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC. [Link]
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The Ascendant Trajectory of Chlorophenyl Triazines: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of medicinal chemistry, the 1,3,5-triazine (s-triazine) scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1] This symmetrical heterocyclic ring serves as a robust framework for the development of novel therapeutics with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of chlorophenyl moieties onto this triazine core has emerged as a particularly fruitful avenue of research, yielding compounds with enhanced potency and selectivity. This technical guide provides a comprehensive review of the literature on chlorophenyl triazine compounds, offering researchers, scientists, and drug development professionals a detailed synthesis of their chemistry, biological activities, and therapeutic promise.
The s-Triazine Core: A Foundation for Diverse Bioactivity
The s-triazine nucleus is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. Its resonance energy is weaker than that of benzene, which makes it more susceptible to nucleophilic substitution, a key feature in its synthetic accessibility and derivatization.[1] The ability to introduce three different substituents onto the triazine ring allows for precise modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, which in turn governs its biological activity.[1]
The inherent stability and rigid planar structure of the s-triazine ring provide an excellent scaffold for presenting pharmacophoric groups in a defined spatial orientation, facilitating optimal interactions with biological targets. Several s-triazine-based drugs have already made a significant impact in oncology, including Altretamine, Tretamine, Gedatolisib, and Bimiralisib, underscoring the clinical relevance of this heterocyclic system.[2]
Chlorophenyl Substitution: A Gateway to Enhanced Potency
The introduction of a chlorophenyl group to the triazine scaffold is a well-established strategy in drug design to enhance biological activity. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic properties of the entire molecule. This strategic placement can lead to improved binding affinity with target proteins through various non-covalent interactions, including hydrogen bonding and halogen bonding. Furthermore, the lipophilic nature of the chlorophenyl group can enhance membrane permeability and cellular uptake, crucial factors for in vivo efficacy.[2]
Biological Activities of Chlorophenyl Triazine Compounds: A Multifaceted Therapeutic Potential
Chlorophenyl triazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new drugs against a range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of chlorophenyl triazines. These compounds have shown potent cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancer.[2][3]
Mechanism of Action: A primary mechanism through which many chlorophenyl triazine derivatives exert their anticancer effects is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][5] For instance, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Phosphoinositide 3-kinase (PI3K).[2][5] The dual inhibition of PI3K and mTOR is a known strategy in cancer therapy, and the morpholino triazine scaffold has been identified as an inhibitor of both targets.[5] Dysregulation of kinase activity is a known factor in numerous progressive disorders, including cancer, making kinase inhibitors a revolutionary approach in targeted cancer treatment.[6]
Some chlorophenyl triazine derivatives have also been shown to induce apoptosis in cancer cells.[1][3] For example, one study found that a 3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dione derivative induced apoptosis in breast cancer cell lines and led to a significant decline in the expression of β-catenin.[1]
Structure-Activity Relationship (SAR): SAR studies have revealed that the position and number of chlorine atoms on the phenyl ring, as well as the nature of other substituents on the triazine core, significantly impact the anticancer potency.[2] For instance, symmetrical phenylamino-s-triazine derivatives with electron-withdrawing groups like chloro-substituents at the 4-position of the benzene ring tend to exhibit the most potent cytotoxic activity.[2] The incorporation of saturated cyclic amino groups, such as morpholine, piperidine, or pyrrolidine, can balance lipophilicity, reduce toxicity, and improve cellular uptake.[2]
Table 1: Cytotoxic Activity of Selected Chlorophenyl Triazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f (pyrrolidine derivative) | MCF7 (Breast) | 11.02 | [2] |
| Compound 2f (pyrrolidine derivative) | C26 (Colon) | 4.62 | [2] |
| Compound 3f (pyrrolidine derivative) | MCF7 (Breast) | 5.11 | [2] |
| Compound 3f (pyrrolidine derivative) | C26 (Colon) | 7.10 | [2] |
| 4-chlorophenyl and morpholine substituted triazine | C26 (Colon) | 1.21 | [2] |
| Compound 11 (morpholine derivative) | SW480 (Colorectal) | 5.85 | [3] |
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Chlorophenyl triazine compounds have emerged as a promising class of antimicrobials with activity against a range of bacteria and fungi.[4][7][8][9]
Mechanism of Action: While the exact mechanisms are still under investigation for many compounds, it is believed that they may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis in microorganisms.
Structure-Activity Relationship (SAR): SAR studies have shown that the nature of the substituents on the triazine ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, the presence of a furfuryl-amino substitution has been identified as a core bioactive group against gram-positive microorganisms.[7] Hybrid molecules combining the chlorophenylthiazole and s-triazine moieties have shown significant inhibition of both gram-positive and gram-negative bacteria.[7][8]
Antiviral Activity
Certain chlorophenyl triazine derivatives have also been investigated for their antiviral properties.[4][10] For instance, a series of 1,3,5-triazine derivatives containing a piperazine structure were designed and synthesized, showing promising anti-potato virus Y (PVY) activity.[10]
Synthesis of Chlorophenyl Triazine Compounds: A Practical Guide
The synthesis of chlorophenyl triazine derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive starting material. The three chlorine atoms of cyanuric chloride can be sequentially substituted by various nucleophiles in a controlled manner by adjusting the reaction temperature. This stepwise nucleophilic substitution allows for the precise and versatile construction of a diverse library of triazine derivatives.[8][11]
Typical Synthetic Protocol: Stepwise Nucleophilic Substitution
-
First Substitution (0-5 °C): The most reactive chlorine atom is typically substituted at a low temperature (0-5 °C) by reacting cyanuric chloride with a primary or secondary amine (e.g., a substituted chlorophenylamine).
-
Second Substitution (Room Temperature): The second chlorine atom, which is less reactive, is then substituted by another nucleophile at room temperature.
-
Third Substitution (Elevated Temperature): The final and least reactive chlorine atom is substituted at an elevated temperature to complete the synthesis.
Caption: General synthetic workflow for chlorophenyl triazine derivatives.
More environmentally friendly synthetic methods, such as microwave-assisted and ultrasound-assisted protocols, have also been developed to improve reaction efficiency and reduce the use of organic solvents.[3]
Mechanism of Action: Targeting Key Cellular Pathways
As previously mentioned, a significant mode of action for many anticancer chlorophenyl triazine compounds is the inhibition of protein kinases. The following diagram illustrates a simplified representation of how these compounds can interfere with the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.
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Methodological & Application
Application Note: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine as a Potent PI3K/mTOR Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives of 1,3,5-triazine have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3] One of the most crucial signaling pathways implicated in cancer cell growth, proliferation, and survival is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[4][5] The PI3K family of lipid kinases and the downstream serine/threonine kinase mTOR are frequently activated in a wide range of human tumors, making them attractive targets for cancer therapy.[6]
This application note describes the use of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a novel small molecule inhibitor, for the targeted inhibition of the PI3K/mTOR signaling pathway. We provide detailed protocols for evaluating its inhibitory activity using a biochemical kinase assay, assessing its effect on cancer cell viability, and confirming its mechanism of action by analyzing the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway.
Mechanism of Action
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is hypothesized to function as a dual inhibitor of PI3K and mTOR. The 1,3,5-triazine core can act as a scaffold to present the 3-chlorophenyl and diamino substituents in a conformation that facilitates binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their respective substrates. By inhibiting both PI3K and mTOR, this compound can effectively shut down the signaling cascade that promotes cell proliferation and survival.[7][8]
Figure 1: Hypothesized Mechanism of Action. 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine inhibits PI3K and mTOR, blocking downstream signaling to Akt and S6K, ultimately inhibiting cell growth and proliferation.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol outlines a luminescent kinase assay to determine the in vitro inhibitory activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine against the PI3Kα isoform. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
-
Recombinant human PI3Kα enzyme
-
PI3K Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer
-
White, opaque 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (containing PIP2 and ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Value |
| PI3Kα (final concentration) | 10 ng/µL |
| PIP2 (final concentration) | 25 µM |
| ATP (final concentration) | 25 µM |
| Incubation Time | 60 minutes |
| Temperature | Room Temperature |
Table 1: PI3Kα Kinase Assay Parameters.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine on the viability of a cancer cell line known to have a constitutively active PI3K/mTOR pathway (e.g., MCF-7 breast cancer cells). The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[9][10][11]
Materials:
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
Figure 2: MTT Cell Viability Assay Workflow. A step-by-step overview of the MTT assay protocol.
Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is designed to confirm the on-target activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine by examining the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 Kinase (S6K).
Materials:
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
-
MCF-7 cells
-
Complete growth medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-S6K (Thr389), anti-S6K (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total proteins and a loading control to ensure equal protein loading.[8]
Data Analysis: Quantify the band intensities for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels. Compare the normalized values across different treatment conditions to assess the effect of the compound on protein phosphorylation.
| Antibody | Dilution |
| anti-phospho-Akt (Ser473) | 1:1000 |
| anti-Akt (total) | 1:1000 |
| anti-phospho-S6K (Thr389) | 1:1000 |
| anti-S6K (total) | 1:1000 |
| anti-GAPDH | 1:5000 |
Table 2: Suggested Primary Antibody Dilutions for Western Blotting.
Expected Results
-
Kinase Inhibition Assay: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is expected to inhibit PI3Kα activity in a dose-dependent manner, resulting in a measurable IC50 value.
-
Cell Viability Assay: Treatment of cancer cells with this compound should lead to a dose-dependent decrease in cell viability, demonstrating its anti-proliferative effects.
-
Western Blot Analysis: A dose-dependent decrease in the phosphorylation of Akt (at Ser473) and S6K (at Thr389) should be observed in cells treated with the compound, confirming its inhibitory effect on the PI3K/mTOR pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and/or number of washes. Use a different blocking agent (e.g., non-fat dry milk). |
| No signal in Western blot | Inactive antibody or insufficient protein | Use a fresh antibody dilution. Ensure proper protein loading. |
| High variability in MTT assay | Uneven cell seeding or pipetting errors | Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition. |
| Inconsistent IC50 values | Compound precipitation or degradation | Ensure the compound is fully dissolved in DMSO. Prepare fresh dilutions for each experiment. |
Table 3: Troubleshooting Common Issues.
Conclusion
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine represents a promising candidate for the targeted inhibition of the PI3K/mTOR signaling pathway. The protocols detailed in this application note provide a robust framework for researchers to investigate its biochemical and cellular activities. These methods can be adapted to study other 1,3,5-triazine derivatives and to further elucidate their potential as novel anti-cancer agents.
References
-
Junaid, A., Lim, F. P. L., Chuah, L. H., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13635–13645. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma Cell Culture (pp. 151-163). Humana Press. [Link]
-
Jin, L., Liu, A., He, B., Fan, T., & Jiang, Y. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]
-
Shahari, M. S. B., Junaid, A., Tiekink, E. R. T., & Dolzhenko, A. V. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(12), 8264–8282. [Link]
-
Bohnacker, T., & Wymann, M. P. (2021). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 64(1), 1-20. [Link]
-
He, B., Liu, A., Jin, L., Fan, T., & Jiang, Y. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 16(4), 5135-5142. [Link]
-
Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330. [Link]
-
Murray, C. W., et al. (2004). Synthesis and Identification of[12][13][14]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 47(23), 5621–5633. [Link]
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Jin, L., Liu, A., He, B., Fan, T., & Jiang, Y. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]
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He, B., Liu, A., Jin, L., Fan, T., & Jiang, Y. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 16(4), 5135-5142. [Link]
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Application Notes and Protocols for High-Throughput Screening of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine and Analogs
Introduction: Targeting the Folate Pathway in Plasmodium falciparum
The compound 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine belongs to the diaminotriazine class of molecules. This structural class is famously represented by cycloguanil, the active metabolite of the antimalarial proguanil.[1][2][3] Cycloguanil exerts its parasiticidal activity by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[1][4][5] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it indispensable for parasite replication and survival.[6][7] Inhibition of P. falciparum DHFR (PfDHFR) leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and ultimately causing parasite death.[1][6]
Given the structural similarity, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a promising candidate as a selective inhibitor of PfDHFR. The emergence of parasite resistance to existing antifolates, often through mutations in the DHFR enzyme, necessitates the discovery of new inhibitors that can overcome these resistance mechanisms.[8][9][10][11] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel inhibitor scaffolds.[12][13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust HTS assays to identify and characterize inhibitors of PfDHFR, using 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine as a representative test compound. We will detail two complementary HTS methodologies:
-
A Target-Based Biochemical Assay: A fluorescence-based enzymatic assay to directly quantify the inhibition of recombinant PfDHFR.
-
A Cell-Based Phenotypic Assay: A luminescence-based whole-organism assay to measure the inhibition of P. falciparum growth in an erythrocyte culture.
These protocols are designed to be self-validating, incorporating key quality control metrics to ensure data integrity and reproducibility, which are paramount in any screening campaign.
Principle of PfDHFR Inhibition and Assay Strategies
The core function of DHFR is to catalyze the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[6][15] Diaminotriazine inhibitors like cycloguanil are competitive inhibitors that bind to the active site of PfDHFR, preventing the binding of the natural substrate, DHF.[9]
Our HTS strategy employs a dual approach to gain a comprehensive understanding of a compound's potential. The target-based assay confirms direct enzyme inhibition, while the cell-based assay provides crucial information on cell permeability, metabolic stability, and overall efficacy in a biological context.
Caption: PfDHFR's role in the folate pathway and the point of inhibition.
Assay 1: Fluorescence-Based Biochemical HTS for PfDHFR Inhibitors
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of purified, recombinant PfDHFR. The methodology is adapted from established protocols for measuring DHFR activity.[15][16] It is a coupled-enzyme assay that measures the amount of NADPH remaining after the DHFR reaction. The residual NADPH is used by a diaphorase enzyme to reduce non-fluorescent resazurin into the highly fluorescent resorufin. Therefore, a high fluorescence signal corresponds to low DHFR activity (i.e., high inhibition).[16]
Experimental Workflow
Caption: Workflow for the biochemical PfDHFR inhibition HTS assay.
Protocol: PfDHFR Inhibition Assay (384-well format)
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 0.01% Tween-20.
-
PfDHFR Enzyme Stock: Prepare recombinant PfDHFR (e.g., wild-type or resistant mutant) in Assay Buffer with 20% glycerol. Determine optimal concentration via enzyme titration (typically in the low nM range).
-
NADPH Stock: 10 mM in Assay Buffer. Store in aliquots at -80°C.
-
DHF Stock: 10 mM in Assay Buffer with 10 mM DTT. Store in aliquots at -80°C.
-
Test Compound: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine serially diluted in 100% DMSO.
-
Positive Control: Methotrexate (MTX) or Pyrimethamine, serially diluted in 100% DMSO.
-
Detection Reagent: Prepare fresh. In Assay Buffer, combine Diaphorase (e.g., 0.5 U/mL) and Resazurin (e.g., 20 µM). Protect from light.
2. Assay Procedure:
-
Using an acoustic dispenser, transfer 50 nL of test compound, positive control, or DMSO (negative control) to a 384-well, black, low-volume assay plate.
-
Prepare a 2X Enzyme/Cofactor Mix in Assay Buffer containing PfDHFR and NADPH at 2X the final desired concentration. Add 10 µL to each well.
-
Mix the plate on an orbital shaker for 1 minute and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Prepare a 2X Substrate Mix in Assay Buffer containing DHF at 2X the final desired concentration (typically near its Km value).
-
Initiate the reaction by adding 10 µL of the 2X Substrate Mix to all wells.
-
Mix the plate for 1 minute and incubate for 20 minutes at room temperature.
-
Stop the reaction and initiate signal development by adding 10 µL of the Detection Reagent to all wells.
-
Mix the plate for 1 minute and incubate for 10 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
3. Data Analysis and Quality Control:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Max: Mean signal of DMSO wells (no inhibition).
-
Signal_Min: Mean signal of high-concentration positive control wells (full inhibition).
-
-
Assess Assay Quality with Z'-factor: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[17]
-
| Parameter | Recommended Final Concentration | Notes |
| PfDHFR | 1-5 nM | Empirically determine for linear reaction kinetics. |
| NADPH | 20-40 µM | Should be non-limiting for the detection step. |
| Dihydrofolate (DHF) | 1-5 µM | Near the Km for PfDHFR. |
| Resazurin | 10 µM | Ensure signal is within the linear range of the detector. |
| Diaphorase | 0.25 U/mL | Ensure rapid conversion of resazurin. |
| Test Compound | 10 µM (Primary Screen) | Final DMSO concentration should be ≤ 0.5%. |
Assay 2: Luminescence-Based Cell Viability HTS for P. falciparum Growth Inhibition
This whole-organism phenotypic assay quantifies the growth of intraerythrocytic P. falciparum by measuring intracellular ATP levels.[18] Metabolically active parasites produce ATP, and a decrease in ATP corresponds to parasite death or growth inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a commercially available, homogeneous "add-mix-measure" reagent that lyses cells and generates a stable luminescent signal proportional to the amount of ATP present.[19][20][21] This method is highly amenable to HTS due to its simplicity and robust performance.[18][22]
Experimental Workflow
Caption: Workflow for the cell-based P. falciparum growth inhibition HTS assay.
Protocol: P. falciparum Growth Inhibition Assay (384-well format)
1. Materials and Reagent Preparation:
-
P. falciparum Culture: Use a chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2) strain cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Maintain cultures in a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Infected Red Blood Cells (iRBCs): Synchronize parasite culture to the ring stage (e.g., using 5% D-sorbitol). Prepare a working suspension of iRBCs at 0.5% parasitemia and 2% hematocrit in culture medium.
-
Test Compound: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine serially diluted in 100% DMSO.
-
Positive Control: A known antimalarial such as Chloroquine or Artemisinin, serially diluted in 100% DMSO.
-
Negative Control: 100% DMSO.
-
Uninfected RBCs: Prepare a suspension of uninfected red blood cells at 2% hematocrit to determine background signal.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Reagent (Promega). Prepare according to the manufacturer's instructions.[23]
2. Assay Procedure:
-
Dispense 100 nL of test compound, control compound, or DMSO into a 384-well, white, solid-bottom tissue culture-treated plate.
-
Gently resuspend the iRBC working suspension and dispense 50 µL into each well. Also, add the uninfected RBC suspension to designated background control wells.
-
Place the plates in a modular incubation chamber, flush with the appropriate gas mixture, and incubate at 37°C for 72 hours.
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[23]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][23]
-
Read the luminescence on a plate reader.
3. Data Analysis and Quality Control:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background))
-
Signal_Max: Mean signal of DMSO-treated iRBC wells (no inhibition).
-
Signal_Background: Mean signal of uninfected RBC wells.
-
-
Assess Assay Quality with Z'-factor: Use the same formula as the biochemical assay, with Signal_Max representing untreated iRBCs and Signal_Min representing high-concentration positive control-treated iRBCs. A Z' ≥ 0.5 is desired.
| Parameter | Recommended Condition | Notes |
| Parasite Strain | 3D7 (sensitive), Dd2 (resistant) | Choice of strain depends on screening goals. |
| Parasitemia (initial) | 0.5% | Ensures robust signal after 72h growth. |
| Hematocrit | 2% | Standard for in vitro malaria culture. |
| Incubation Time | 72 hours | Allows for ~1.5-2 cycles of parasite replication. |
| Final Compound Conc. | 1-10 µM (Primary Screen) | Final DMSO concentration should be ≤ 0.5%. |
| Detection Reagent | CellTiter-Glo® | Provides a stable "glow-type" signal.[19] |
Conclusion and Forward Path
The two HTS assays detailed in this guide provide a robust, validated framework for the discovery and initial characterization of novel PfDHFR inhibitors like 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. A successful screening campaign will identify "hits" from a large compound library based on their activity in these primary assays. These hits would then progress to a cascade of secondary assays, including IC₅₀ determination, selectivity testing against human DHFR, and evaluation against a panel of drug-resistant P. falciparum strains. This systematic approach, grounded in sound scientific principles and rigorous quality control, is essential for advancing promising new chemical entities toward novel antimalarial therapies.
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Application Notes and Protocols for Efficacy Testing of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Introduction: A Strategic Approach to Efficacy Evaluation
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3] Compounds within the 6,N2-diaryl-1,3,5-triazine-2,4-diamine class have shown promising and selective antiproliferative activity against various cancer cell lines, including triple-negative breast cancer.[2][4] The primary mechanism of action for many of these anticancer agents is the induction of apoptosis, or programmed cell death.[3][5]
This document provides a comprehensive experimental framework for evaluating the efficacy of a specific analogue, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. Our approach is designed to be systematic, progressing from broad-spectrum in vitro screening to more detailed mechanistic and in vivo studies. The causality behind each experimental choice is explained to provide a robust and self-validating system for generating reliable preclinical data.
Phase 1: In Vitro Efficacy Screening
The initial phase of testing is designed to determine the cytotoxic and antiproliferative effects of the compound across a panel of cancer cell lines. This will establish a foundational understanding of its potency and spectrum of activity.
Cell Line Selection Rationale
Based on the documented activity of structurally related compounds, a panel of breast cancer cell lines is recommended as a primary screening platform.[2][4] To ensure a comprehensive evaluation, this panel should include:
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype. This is included as compounds of this class have shown particular efficacy against this subtype.[4]
-
MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, representing a different subtype of breast cancer.
-
SKBR3: A HER2-positive breast cancer cell line, to assess efficacy against another major subtype.
-
MCF-10A: A non-cancerous breast epithelial cell line, which is crucial for determining the selectivity of the compound for cancer cells over healthy cells.[4]
Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (solubilized in DMSO)
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (specific to each cell line)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in culture medium. The concentration range should be broad to determine the IC50 value (e.g., 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Expected Data and Interpretation
The primary output of this phase will be the IC50 values for the compound against each cell line.
| Cell Line | Type | Expected IC50 Range (µM) | Selectivity Index (SI) |
| MDA-MB-231 | TNBC | 1 - 20 | IC50 (MCF-10A) / IC50 (MDA-MB-231) |
| MCF-7 | ER+ Breast Cancer | 5 - 50 | IC50 (MCF-10A) / IC50 (MCF-7) |
| SKBR3 | HER2+ Breast Cancer | 5 - 50 | IC50 (MCF-10A) / IC50 (SKBR3) |
| MCF-10A | Non-cancerous | > 50 | - |
A high selectivity index (SI > 10) indicates that the compound is significantly more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential therapeutic agent.
Phase 2: Mechanistic Elucidation - Apoptosis Induction
Given that the induction of apoptosis is a common mechanism for 1,3,5-triazine derivatives, this phase will focus on confirming and quantifying this mode of action.[3][5]
Experimental Workflow for Apoptosis Confirmation
Caption: Workflow for confirming apoptosis induction.
Protocol: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and control cells in 96-well white-walled plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine at its IC50 and 2x IC50 concentrations for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Protocol: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Treated and control cells grown on coverslips or in chamber slides
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine at its IC50 and 2x IC50 concentrations for 48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Washing: Rinse the cells with PBS.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.
-
Quantification: Quantify the percentage of TUNEL-positive cells.
Phase 3: In Vivo Efficacy Evaluation
Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy in a more complex biological system. A xenograft model using the most sensitive and relevant cell line (e.g., MDA-MB-231) is the standard approach.[2]
Experimental Design for an In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Protocol: Subcutaneous Xenograft Model
All animal experiments should be conducted in accordance with institutional guidelines and the ARRIVE guidelines for reporting in vivo research.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
MDA-MB-231 cells
-
Matrigel
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., Paclitaxel)
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Dosing: Administer the compound, vehicle, or positive control at the predetermined doses and schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500 mm³) or if mice show signs of significant toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Data Analysis and Interpretation
The primary endpoint is tumor growth inhibition. This can be assessed by comparing the mean tumor volume in the treated groups to the vehicle control group. Statistical analysis (e.g., using a two-way ANOVA) should be performed to determine the significance of any observed differences. A favorable outcome would be a statistically significant reduction in tumor growth in the compound-treated groups compared to the vehicle control, with minimal impact on the body weight of the animals.
Conclusion
This structured, multi-phased approach provides a comprehensive and robust framework for evaluating the efficacy of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can generate a high-quality data package to support the continued development of this promising compound.
References
-
Yuksel, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12345-12355. Available at: [Link]
-
Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225. Available at: [Link]
-
Wieczorek, M., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(14), 5485. Available at: [Link]
-
Krasavin, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12345-12355. Available at: [Link]
-
Krasavin, M., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 14(5), 924-934. Available at: [Link]
-
Wang, X., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic Chemistry, 129, 106171. Available at: [Link]
-
Gwarda, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. International Journal of Oncology, 55(5), 1109-1122. Available at: [Link]
-
de Klerk, D., et al. (2016). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. MedChemComm, 7(9), 1796-1801. Available at: [Link]
-
Krasavin, M., et al. (2023). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-. PubChem. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2018). The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos. Molecules, 23(11), 2948. Available at: [Link]
-
Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2024). ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2015). The novel heterocyclic trioxirane [(1,3,5-tris oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibits a better anticancer effect than platinum-based chemotherapy by induction of apoptosis and curcumin further enhances its chemosensitivity. Cell Biochemistry and Biophysics, 71(1), 263-271. Available at: [Link]
-
PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-. PubChem. Available at: [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook. Available at: [Link]
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- 3. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. The novel heterocyclic trioxirane [(1,3,5-tris oxiran-2-yl)methyl)-1,3,5-triazinane-2,4,6-trione (TATT)] exhibits a better anticancer effect than platinum-based chemotherapy by induction of apoptosis and curcumin further enhances its chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategies for the Functionalization of the Diamino-s-Triazine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine scaffold, particularly the 2,4-diamino substituted core, is a privileged structure in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The strategic functionalization of this core allows for the precise modulation of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of key synthetic strategies and detailed, field-proven protocols for the functionalization of the diamino-s-triazine core, with a focus on producing diverse and targeted molecular libraries.
Introduction: The Versatility of the Diamino-s-Triazine Scaffold
The diamino-s-triazine core is a nitrogen-rich heterocycle characterized by a planar, aromatic system and multiple points for chemical modification. The exocyclic amino groups can act as hydrogen bond donors, while the ring nitrogens serve as acceptors, enabling potent and specific interactions with biological targets. Functionalization can be broadly categorized into two main strategies:
-
Modification at the C6 Position: Typically starting from a 2,4-diamino-6-chloro-s-triazine precursor, the C6 position is readily modified via nucleophilic aromatic substitution or modern cross-coupling reactions.
-
Modification of the Exocyclic Amino Groups (N2, N4): These groups can undergo reactions such as alkylation and acylation to introduce a vast range of substituents.
This document provides the foundational knowledge and actionable protocols to exploit these strategies, enabling researchers to confidently design and synthesize novel triazine derivatives.
Foundational Synthesis: Preparing the Key Precursor
Nearly all functionalization pathways commence from a common, accessible starting material. The most versatile precursor is 2,4-diamino-6-chloro-1,3,5-triazine . Its synthesis leverages the differential reactivity of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The substitution of chlorine atoms is a temperature-dependent sequential reaction: the first substitution occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires heating.[2] This principle allows for the selective introduction of two amino groups while retaining a reactive chlorine "handle" at the C6 position.
Protocol 1: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
This protocol describes the reaction of cyanuric chloride with ammonia.
-
Expertise & Rationale: The reaction is performed in a biphasic system (e.g., 1,2-dichloroethane and water) or a solvent like acetone at low to ambient temperatures. Using a controlled addition of aqueous ammonia to a solution of cyanuric chloride allows for the selective displacement of two chlorides. The low temperature (3-42°C) is critical to prevent the third substitution, which would lead to the formation of melamine. The product precipitates from the reaction mixture, simplifying its isolation.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Aqueous ammonia (25-30%) (excess)
-
1,2-Dichloroethane or Acetone
-
Water (for workup)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Step-by-Step Procedure:
-
In a well-ventilated fume hood, dissolve cyanuric chloride (e.g., 30 g) in 1,2-dichloroethane (160 g) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 3-5 °C using an ice bath.
-
Slowly add excess 25% industrial ammonia water (e.g., 60 g) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 40-42 °C.
-
Stir the reaction for 6 hours. The product will precipitate as a white solid.
-
Cool the reaction mixture to room temperature, and collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any ammonium chloride salts, followed by a wash with cold acetone.
-
Dry the resulting white solid under vacuum at 50-60 °C to yield 2,4-diamino-6-chloro-1,3,5-triazine. The product is typically of high purity (>95%) and can be used without further purification.
Functionalization at the C6 Position
The chlorine atom at the C6 position of our precursor is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the modern standard for this transformation, offering broad scope and functional group tolerance.
Suzuki-Miyaura Cross-Coupling: Introducing Aryl & Heteroaryl Groups
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with a halide.[3][4] This is the premier method for introducing aryl or heteroaryl substituents at the C6 position, a common strategy in drug discovery.
-
Expertise & Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid and reductive elimination to form the product.[5] A base is required to activate the boronic acid for the transmetalation step.[6] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with electron-rich or sterically hindered coupling partners.
Protocol 2: Suzuki-Miyaura Coupling of 2,4-Diamino-6-chloro-1,3,5-triazine
Materials:
-
2,4-Diamino-6-chloro-1,3,5-triazine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent mixture: e.g., Dioxane/Water or Toluene/Ethanol/Water
-
Schlenk flask or sealed reaction vial, condenser, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a Schlenk flask, add 2,4-diamino-6-chloro-1,3,5-triazine (e.g., 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Add the degassed solvent system (e.g., 8 mL of a 3:1 mixture of Dioxane and Water).
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2,4-diamino-6-aryl-1,3,5-triazine.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is common and effective. Others may be needed for challenging substrates. |
| Ligand | PPh₃ (if not using pre-formed catalyst) | Electron-rich, bulky phosphine ligands stabilize the Pd(0) species. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is often more effective for less reactive chlorides. K₃PO₄ is a strong base suitable for many couplings.[7] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A protic co-solvent is often necessary to dissolve the base and facilitate the reaction. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Buchwald-Hartwig Amination: Introducing Novel Amino Substituents
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8] This reaction is invaluable for synthesizing tri-substituted triazines where the third substituent is a primary or secondary amine, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
-
Expertise & Rationale: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9] The choice of ligand is particularly critical in this reaction. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step for C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine nucleophile.
Protocol 3: Buchwald-Hartwig Amination of 2,4-Diamino-6-chloro-1,3,5-triazine
Materials:
-
2,4-Diamino-6-chloro-1,3,5-triazine (1.0 eq)
-
Primary or secondary amine (1.1-1.3 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or a pre-catalyst like Pd₂(dba)₃ (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03-0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed solvent: Toluene or Dioxane
-
Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol) to a Schlenk flask.
-
Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Add 2,4-diamino-6-chloro-1,3,5-triazine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5-10 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the target N⁶-substituted-1,3,5-triazine-2,4-diamine.
Visualization: Generalized Functionalization Workflow
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cell-Based Assays Using 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Introduction: The Promise of the 1,3,5-Triazine Scaffold in Oncology Research
The 1,3,5-triazine ring system is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1][2] Compounds built around this core have been successfully developed into agents targeting a range of diseases, with particularly noteworthy success in oncology.[2] From early alkylating agents to modern targeted therapies, the triazine framework offers a robust platform for structural modifications that can precisely modulate interactions with key biological targets.[1][2]
This document provides a detailed guide for researchers investigating the biological effects of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as CPTA). While extensive research has been conducted on the broader class of 2,4-diaminotriazines, this specific molecule represents a frontier for novel investigation. This guide is structured to provide a logical, stepwise workflow for characterizing its potential as an anticancer agent, from initial cytotoxicity screening to elucidating its mechanism of action.
Hypothesized Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
Many 2,4-diaminotriazine derivatives exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3][4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[3][5] By blocking DHFR, these inhibitors deplete the cellular pool of THF, leading to an interruption of DNA synthesis and repair, which ultimately triggers cell cycle arrest and apoptosis.[3][6]
Given its structural similarity to known DHFR inhibitors like Methotrexate, we hypothesize that CPTA acts as a competitive inhibitor of DHFR. This inhibition is predicted to cause a cascade of downstream cellular events, as depicted in the pathway below.
Caption: Proposed mechanism of action for CPTA via DHFR inhibition.
Experimental Workflow: A Stepwise Approach to Characterization
We propose a four-stage experimental plan to systematically test this hypothesis. This workflow begins with a broad assessment of cytotoxic activity and progressively narrows the focus to specific molecular and cellular events.
Caption: Recommended experimental workflow for CPTA characterization.
Protocol 1: Antiproliferative Activity Assessment using WST-8 Assay
Objective: To determine the concentration-dependent cytotoxic or cytostatic effect of CPTA on a cancer cell line (e.g., Jurkat T-cell leukemia or MDA-MB-231 breast cancer cells, which have been used for similar triazine compounds[1][2]) and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The WST-8 assay is a colorimetric method for determining the number of viable cells.[7] Dehydrogenase enzymes in viable cells reduce the WST-8 tetrazolium salt to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells, which can be measured by absorbance.[7]
Materials:
-
CPTA compound
-
Cancer cell line (e.g., Jurkat) and appropriate culture medium
-
96-well clear-bottom microplates
-
Cell Counting Kit-8 (WST-8)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere (if applicable) and stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of CPTA in DMSO.
-
Perform serial dilutions of the CPTA stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared CPTA dilutions or control medium.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
WST-8 Assay:
-
After the incubation period, add 10 µL of the Cell Counting Kit-8 (WST-8) solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Plot the % Viability against the log of the CPTA concentration.
-
Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.
| Parameter | Example Value | Description |
| Cell Line | Jurkat | Human T-cell leukemia |
| Seeding Density | 5,000 cells/well | Optimized for 96-well plate format |
| Treatment Duration | 72 hours | Allows for multiple cell cycles |
| CPTA Conc. Range | 0.01 - 100 µM | Broad range to determine potency |
| Expected IC50 | 1 - 10 µM | Hypothetical range for an active compound |
Protocol 2: Direct Target Engagement - DHFR Inhibition Assay
Objective: To directly measure the inhibitory effect of CPTA on dihydrofolate reductase activity in a cell-free system.
Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[3][6][8] An effective inhibitor will slow down this reaction rate.
Materials:
-
Dihydrofolate Reductase Inhibitor Screening Kit (e.g., from Assay Genie or Sigma-Aldrich[3][6])
-
Recombinant human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
CPTA compound
-
Methotrexate (MTX) as a positive control inhibitor
-
UV/Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[6] This typically involves diluting the enzyme, substrate (DHF), and cofactor (NADPH) in the provided assay buffer.
-
Inhibitor Preparation:
-
Prepare a dilution series of CPTA and Methotrexate (positive control) in assay buffer.
-
Set up control reactions:
-
No-Inhibitor Control: Enzyme + Substrate + Cofactor
-
Background Control: Substrate + Cofactor (no enzyme)
-
Positive Control: Enzyme + Substrate + Cofactor + MTX
-
-
-
Assay Execution (96-well format):
-
To the appropriate wells, add 2 µL of the test inhibitor (CPTA), positive control (MTX), or assay buffer (for no-inhibitor control).
-
Add diluted DHFR enzyme to all wells except the background control. Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF and NADPH mixture.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 340 nm (OD 340) in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each CPTA concentration:
-
% Inhibition = [(Rate_No-Inhibitor - Rate_Sample) / Rate_No-Inhibitor] * 100
-
-
Plot the % Inhibition against the log of the CPTA concentration and determine the IC50 value using non-linear regression.
| Parameter | Example Value | Description |
| Enzyme | Recombinant Human DHFR | Ensures target specificity |
| Substrate | Dihydrofolic Acid (DHF) | The natural substrate for DHFR |
| Cofactor | NADPH | Required for the reduction reaction |
| Positive Control | Methotrexate (IC50 ~5-50 nM) | Validates assay performance[3] |
| Detection λ | 340 nm | Wavelength for monitoring NADPH oxidation |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine if CPTA treatment induces cell cycle arrest.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can measure this fluorescence on a per-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] DHFR inhibition is expected to cause an accumulation of cells in the G1 phase or at the G1/S boundary.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
CPTA compound
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treat cells with CPTA at concentrations corresponding to 1x and 2x the previously determined IC50 value from Protocol 1. Include a vehicle-treated control.
-
Incubate for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10] Use linear scaling for the PI fluorescence channel.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of CPTA-treated samples to the vehicle control. An effective DHFR inhibitor should show a significant increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 45% | 35% | 20% |
| CPTA (1x IC50) | 65% | 20% | 15% |
| CPTA (2x IC50) | 75% | 10% | 15% |
Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide Staining
Objective: To determine if the antiproliferative effects of CPTA are due to the induction of apoptosis.
Principle: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[11] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect early apoptotic cells. Propidium Iodide is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[13]
Materials:
-
FITC Annexin V Apoptosis Detection Kit
-
Cancer cell line (e.g., Jurkat)
-
CPTA compound
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with CPTA at 1x and 2x the IC50 value for 48 hours, alongside a vehicle control.
-
-
Harvesting and Staining:
-
Harvest all cells (adherent and floating) and wash once with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Four populations can be distinguished:
-
Viable: Annexin V negative / PI negative
-
Early Apoptotic: Annexin V positive / PI negative
-
Late Apoptotic/Necrotic: Annexin V positive / PI positive
-
Necrotic: Annexin V negative / PI positive (rare)
-
-
Data Analysis:
-
Quantify the percentage of cells in each of the four quadrants.
-
A significant increase in the percentage of Annexin V positive cells (both early and late apoptotic) in CPTA-treated samples compared to the control indicates apoptosis induction.
| Treatment | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 90% | 5% | 5% |
| CPTA (1x IC50) | 60% | 25% | 15% |
| CPTA (2x IC50) | 30% | 40% | 30% |
Conclusion and Further Directions
This series of protocols provides a comprehensive framework for the initial biological characterization of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. By following this workflow, researchers can efficiently determine the compound's antiproliferative potency, validate its engagement with the hypothesized molecular target (DHFR), and confirm the downstream cellular consequences of cell cycle arrest and apoptosis. Positive results from these assays would provide a strong foundation for further preclinical development, including selectivity studies against normal cell lines, in vivo efficacy studies, and further exploration of its molecular interactions through computational modeling and structural biology.
References
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Junaid, A., Lim, F. P. L., Chuah, L. H., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12121–12134. [Link]
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PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
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Dolzhenko, A. V., et al. (2020). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances. [Link]
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PrecisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-6,6-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE. U.S. Food & Drug Administration. Retrieved January 21, 2026, from [Link]
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Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]
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Park, S. Y., & Kim, Y. H. (2017). Apoptosis Detection Assays. Methods in Molecular Biology. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 21, 2026, from [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved January 21, 2026, from [Link]
-
Bortolozzi, R., et al. (2021). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Cancers. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 21, 2026, from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
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Salamone, S. J., et al. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. [Link]
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Biocompare. (2023). Methods for Cell Cycle Analysis. Retrieved January 21, 2026, from [Link]
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Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved January 21, 2026, from [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved January 21, 2026, from [Link]
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Szymańska, E., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules. [Link]
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Application Notes and Protocols for the Quantification of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lamotrigine)
Introduction
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, widely known as Lamotrigine, is a prominent anticonvulsant medication utilized in the management of epilepsy and as a mood stabilizer in bipolar disorder.[1][2] The therapeutic window for Lamotrigine is relatively narrow, and patient response can be influenced by a variety of factors including metabolism and drug-drug interactions. Consequently, the precise and accurate quantification of Lamotrigine in biological matrices and pharmaceutical formulations is of paramount importance for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Lamotrigine. We will delve into the most robust and widely adopted analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV and photodiode array detection, and the highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are presented with a focus on the rationale behind experimental choices, ensuring a deep understanding of the underlying principles for researchers, scientists, and drug development professionals. All protocols are designed to be self-validating, adhering to the principles of scientific integrity and referencing authoritative guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a cornerstone technique for the quantification of Lamotrigine in both pharmaceutical dosage forms and biological fluids.[7][8][9][10] This method offers a balance of specificity, reliability, and cost-effectiveness.
Principle of HPLC-UV/PDA Analysis
The fundamental principle of this technique lies in the separation of Lamotrigine from other components in the sample matrix using a reversed-phase HPLC column. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Lamotrigine, being a moderately polar molecule, interacts with the nonpolar stationary phase of the column. By carefully controlling the composition of the mobile phase, the retention time of Lamotrigine can be optimized for effective separation.
Following separation, the eluent passes through a UV/PDA detector. Lamotrigine possesses chromophores that absorb light in the UV spectrum, with characteristic absorption maxima. The detector measures the absorbance of light at a specific wavelength, which is directly proportional to the concentration of Lamotrigine in the sample. A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, providing an additional layer of identification and purity assessment.
Experimental Protocol: Lamotrigine Quantification in Human Plasma
This protocol is designed for the quantification of Lamotrigine in human plasma, a common matrix for therapeutic drug monitoring.
1.2.1. Materials and Reagents
-
Internal Standard (IS), e.g., Chloramphenicol or Barbital sodium[7][8]
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Analytical grade potassium dihydrogen phosphate, sodium carbonate, sodium bicarbonate, and ortho-phosphoric acid
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (for calibration and quality control standards)
1.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV or PDA detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][9]
-
Data acquisition and processing software
1.2.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and effective technique for isolating Lamotrigine from the complex plasma matrix.[7][8][10]
Step-by-Step LLE Protocol:
-
To 250 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 250 µL of a sodium carbonate-sodium bicarbonate buffer (pH 10).[10]
-
Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.[10]
-
Centrifuge at 3500 rpm for 5 minutes to separate the aqueous and organic layers.[10]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8][10]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[8]
-
Vortex briefly and transfer to an autosampler vial for injection.
Causality behind Experimental Choices:
-
Choice of Internal Standard: An internal standard is crucial for correcting variations in extraction efficiency and injection volume. The chosen IS should have similar chromatographic behavior and extraction recovery to Lamotrigine but be well-resolved from it and other endogenous plasma components.
-
pH Adjustment: The use of a high pH buffer (pH 10) ensures that Lamotrigine, which is a weak base, is in its non-ionized form, thereby maximizing its partitioning into the organic extraction solvent (ethyl acetate).
-
Solvent Evaporation and Reconstitution: Evaporation concentrates the analyte, and reconstitution in the mobile phase ensures compatibility with the HPLC system and improves peak shape.
1.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[7][9] |
| Mobile Phase | Acetonitrile: 0.1 M Potassium Dihydrogen Phosphate (25:75, v/v)[7] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 20 µL[14] |
| Column Temperature | 40°C[9] |
| Detection | UV at 306 nm or PDA scan[8] |
Workflow for HPLC Analysis of Lamotrigine
Caption: Workflow for Lamotrigine analysis by HPLC.
1.2.5. Method Validation
The analytical method must be validated according to ICH guidelines to ensure its reliability.[3][4][5][6][15]
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) > 0.99 | 0.1 - 10 µg/mL with r² = 0.993[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.04 µg/mL[8][10] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL[8][10] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% | < 9.0%[8] |
| Accuracy | % Recovery within 85-115% | -7.6 to 10.1% bias[8] |
| Recovery | Consistent and reproducible | > 98.9%[8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage or analysis of complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[16][17][18][19]
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting ions are then separated in the first mass analyzer (Q1) based on their mass-to-charge ratio (m/z). The selected parent ion is then fragmented in a collision cell (Q2), and the resulting fragment ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.
Experimental Protocol: Lamotrigine Quantification in Dried Blood Spots (DBS)
This protocol outlines a highly sensitive method for quantifying Lamotrigine in dried blood spots, a minimally invasive sampling technique.[16]
2.2.1. Materials and Reagents
-
Lamotrigine and Lamotrigine-¹³C₃, d₃ (as internal standard) reference standards[19]
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Drug-free whole blood
2.2.2. Instrumentation
-
UPLC or HPLC system
-
Tandem mass spectrometer with an ESI source
-
Analytical column (e.g., Chromolith® SpeedROD; RP-18e)[19]
-
Data acquisition and processing software
2.2.3. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a clean and efficient method for extracting Lamotrigine from plasma or other biological fluids.[19][20]
Step-by-Step SPE Protocol:
-
To 100 µL of plasma, add the internal standard.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Lamotrigine and the internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for LC-MS/MS analysis.
Workflow for LC-MS/MS Analysis of Lamotrigine
Caption: Workflow for Lamotrigine analysis by LC-MS/MS.
2.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm)[19] |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)[19] |
| Flow Rate | 0.5 mL/min[19] |
| Ionization Mode | ESI Positive[19] |
| MRM Transitions | Lamotrigine: Specific parent > fragment ion pair |
| Lamotrigine-¹³C₃, d₃: Specific parent > fragment ion pair |
2.2.5. Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) > 0.99 | 5.02 - 1226.47 ng/mL[19] |
| Lower Limit of Quantification (LLOQ) | RSD < 20%, Accuracy within 80-120% | 5.02 ng/mL[19] |
| Precision (Intra- and Inter-day) | RSD < 15% | < 3.0%[19] |
| Accuracy | % Bias within ±15% | within ±6.0%[19] |
| Matrix Effect | Monitored and minimized | - |
| Stability | Assessed under various conditions | Stable for 3 freeze-thaw cycles and 6.8h at room temp[19] |
UV-Visible Spectrophotometry
For the analysis of Lamotrigine in bulk drug and simple pharmaceutical formulations, UV-Visible spectrophotometry offers a rapid, simple, and cost-effective method.[1][21][22]
Principle
This method is based on the inherent property of Lamotrigine to absorb UV radiation at a specific wavelength. The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.
Protocol for Bulk Drug Analysis
-
Solvent Selection: A suitable solvent in which Lamotrigine is freely soluble and stable is chosen (e.g., 0.1 M NaOH, Methanol: 0.1N HCl).[1][22]
-
Determination of λmax: A dilute solution of Lamotrigine is scanned in a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For instance, in 0.1 M NaOH, the λmax is around 307 nm.[1]
-
Calibration Curve: A series of standard solutions of Lamotrigine of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: A solution of the unknown sample is prepared, and its absorbance is measured. The concentration of Lamotrigine is then determined from the calibration curve.
Validation Summary for UV Method
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) > 0.99 | 5-50 µg/mL with r² = 0.99[1] |
| Precision | RSD < 2% | - |
| Accuracy | % Recovery within 98-102% | - |
Conclusion
The choice of an analytical method for the quantification of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lamotrigine) is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC with UV/PDA detection remains a robust and widely accessible technique for routine analysis in pharmaceutical quality control and therapeutic drug monitoring. For bioanalytical applications demanding high sensitivity and specificity, LC-MS/MS is the gold standard. UV-Visible spectrophotometry provides a simple and rapid alternative for the analysis of bulk drug and uncomplicated formulations. The protocols and validation parameters outlined in this guide provide a solid foundation for establishing reliable and accurate analytical methods for Lamotrigine quantification.
References
-
ResearchGate. Development and validation of a new HPLC method for determination of Lamotrigine and clinical application. ResearchGate. Accessed January 21, 2026. [Link]
-
MDPI. New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. MDPI. Accessed January 21, 2026. [Link]
-
ResearchGate. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. ResearchGate. Accessed January 21, 2026. [Link]
-
ResearchGate. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. ResearchGate. Accessed January 21, 2026. [Link]
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PubMed. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. PubMed. Accessed January 21, 2026. [Link]
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PubMed Central. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. PubMed Central. Accessed January 21, 2026. [Link]
-
PubMed Central. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. PubMed Central. Accessed January 21, 2026. [Link]
-
PakMediNet. Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. PakMediNet. Accessed January 21, 2026. [Link]
-
Google APIs. ESTIMATION OF LAMOTRIGINE IN HUMAN PLASMA BY LCMS/MS. Google APIs. Accessed January 21, 2026. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Accessed January 21, 2026. [Link]
-
MDPI. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. MDPI. Accessed January 21, 2026. [Link]
-
PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem. Accessed January 21, 2026. [Link]
-
Hindawi. LC and UV Methods for Lamotrigine Determination in Pharmaceutical Formulation. Hindawi. Accessed January 21, 2026. [Link]
-
USP. USP 35 Official Monographs / Lamotrigine 3635. USP. Accessed January 21, 2026. [Link]
-
USP. Lamotrigine Extended-Release Tablets. USP. Accessed January 21, 2026. [Link]
-
Journal of Applied Pharmaceutical Science. Quantitative determination of lamotrigine in bulk and dosage form by UV Spectrophotometry. Journal of Applied Pharmaceutical Science. Accessed January 21, 2026. [Link]
-
ICH. Validation of Analytical Procedure Q2(R2). ICH. Accessed January 21, 2026. [Link]
-
PubMed Central. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. PubMed Central. Accessed January 21, 2026. [Link]
-
GSC Online Press. Development of simple, precise UV spectroscopic methods for the estimation of Lamotrigine in bulk and marketed tablet. GSC Online Press. Accessed January 21, 2026. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). ICH. Accessed January 21, 2026. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Accessed January 21, 2026. [Link]
-
USP. Lamotrigine Tablets. USP. Accessed January 21, 2026. [Link]
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National Institutes of Health. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. Accessed January 21, 2026. [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. AMS Bio. Accessed January 21, 2026. [Link]
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U.S. Food and Drug Administration. LAMICTAL label. U.S. Food and Drug Administration. Accessed January 21, 2026. [Link]
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MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Accessed January 21, 2026. [Link]
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Drugs.com. Lamotrigine Monograph for Professionals. Drugs.com. Accessed January 21, 2026. [Link]
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Royal Society of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Royal Society of Chemistry. Accessed January 21, 2026. [Link]
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Application Notes and Protocols: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine as a Privileged Fragment for Drug Design
Introduction: The Strategic Value of the 2,4-Diaminotriazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning the designation of "privileged scaffolds." The 1,3,5-triazine core, particularly the 2,4-diamino-1,3,5-triazine motif, represents one such scaffold. Its rigid structure, combined with a rich potential for hydrogen bonding interactions through the diamino groups, makes it an exceptional anchor for binding to biological targets. This scaffold is the cornerstone of numerous therapeutic agents, most notably in the class of antifolates that target the enzyme Dihydrofolate Reductase (DHFR).[1][2]
DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[2] Its inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a validated and highly valuable target for anticancer and antimicrobial therapies.[1][3] The clinical success of drugs like Methotrexate (anticancer) and the antimalarial pro-drug Proguanil, whose active metabolite is the triazine-based Cycloguanil, underscores the therapeutic potential of DHFR inhibition.[4][5]
This document presents 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine as a high-potential starting fragment for Fragment-Based Drug Design (FBDD) campaigns, particularly those targeting DHFR. Its structural features—a molecular weight under 300 Da, a well-defined vector for chemical elaboration (the chlorophenyl group), and its inherent similarity to known DHFR inhibitors—make it an ideal candidate for screening and subsequent hit-to-lead optimization.[6][7] These application notes provide a comprehensive guide for researchers to characterize this fragment, validate its biological activity, and strategically evolve it into potent lead compounds.
Physicochemical Properties and Synthesis
A successful fragment-based campaign begins with a well-characterized starting point. The physicochemical properties of a fragment are critical for ensuring solubility, good ligand efficiency, and a favorable starting point for optimization.
Calculated Physicochemical Data
While experimental data for this specific fragment is not extensively published, its properties can be reliably calculated. These values align well with the "Rule of Three," a guiding principle in FBDD for identifying high-quality fragments.[8]
| Property | Calculated Value | "Rule of Three" Guideline |
| Molecular Weight | 237.67 g/mol | < 300 Da |
| cLogP | ~2.5 | ≤ 3 |
| Hydrogen Bond Donors | 4 (2x -NH2) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (3x ring N) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Note: The number of hydrogen bond donors is slightly above the guideline; however, the diaminotriazine motif is a classic bioisostere for pteridine (the natural substrate of DHFR), and this feature is key to its biological activity.
Proposed Synthetic Protocol: Microwave-Assisted One-Pot Synthesis
The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines can be achieved efficiently through a one-pot, three-component reaction.[5][9] This microwave-assisted protocol offers significant advantages in terms of reaction time and yield compared to traditional methods.[10]
Reaction Scheme: 3-Chlorobenzaldehyde + Cyanoguanidine + HCl —> [Dihydrotriazine Intermediate] —(Base)—> 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-chlorobenzaldehyde (1.0 mmol, 140.6 mg), cyanoguanidine (1.1 mmol, 92.5 mg), and 2-propanol (4 mL).
-
Acidification: Add concentrated hydrochloric acid (37%, 1.2 mmol, 0.1 mL) dropwise to the suspension.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130°C for 20 minutes.
-
Intermediate Formation Check: Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde.
-
Rearrangement and Aromatization: Cool the vessel to room temperature. Add a 2 M solution of sodium hydroxide in ethanol (2.0 mL) to the reaction mixture.
-
Second Microwave Irradiation: Reseal the vessel and irradiate at 150°C for an additional 15 minutes. This step facilitates the Dimroth rearrangement and subsequent dehydrogenative aromatization to the final product.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water (50 mL). The crude product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water and cold ethanol. If necessary, purify further by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (DCM/Methanol gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Primary Biological Target: Dihydrofolate Reductase (DHFR)
The structural analogy of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine to cycloguanil makes DHFR the most logical and promising primary target.[4][11]
The Folate Pathway and the Role of DHFR
DHFR is a pivotal enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[12] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA replication and cell division.[3] Inhibition of DHFR starves rapidly proliferating cells—such as cancer cells or pathogens—of these essential precursors, leading to cell cycle arrest and apoptosis.[2]
Figure 1: The Folate Biosynthesis Pathway. The diagram shows the central role of DHFR in converting DHF to THF, a critical step for DNA synthesis. The proposed fragment acts by inhibiting DHFR.
Application Protocols: A Fragment-Based Drug Design Workflow
The following protocols outline a systematic approach to validate 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine as a viable hit and guide its subsequent optimization.
Protocol 1: Primary Screening and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for fragment screening as it can detect the weak binding interactions typical of small molecules.[13] This protocol will confirm direct binding to purified DHFR and determine the kinetic parameters.
Objective: To measure the binding affinity (KD) of the fragment for human DHFR.
Materials:
-
Recombinant human DHFR protein (>95% purity)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Running buffer: HBS-EP+ with 5% DMSO
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine stock solution (10 mM in 100% DMSO)
-
SPR instrument (e.g., Biacore, ProteOn)
Methodology:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize DHFR (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over one flow cell until the desired immobilization level (~8000-10000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled).
-
-
Binding Analysis:
-
Switch the running buffer to HBS-EP+ with 5% DMSO and allow the system to equilibrate.
-
Prepare a serial dilution of the fragment in the running buffer. A typical concentration range for fragment screening is 1 µM to 500 µM.
-
Perform a kinetic titration experiment. Inject each concentration over the reference and DHFR-immobilized flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Inject a buffer-only sample (blank) periodically for double referencing.
-
Regenerate the surface between cycles if necessary, using a short pulse of a mild buffer (e.g., 50 mM NaOH).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the blank injection data from the fragment injection data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Expected Outcome: The fragment is expected to bind to DHFR with a KD in the micromolar (µM) to low millimolar (mM) range, which is characteristic of a successful fragment hit.
| Parameter | Expected Value |
| ka (M-1s-1) | 103 - 104 |
| kd (s-1) | 10-1 - 10-3 |
| KD (µM) | 10 - 500 |
Protocol 2: Orthogonal Hit Validation via Enzymatic Inhibition Assay
This protocol validates that the binding observed in SPR translates to functional inhibition of the enzyme. A spectrophotometric assay is used to monitor the DHFR-catalyzed oxidation of NADPH.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the fragment against human DHFR.
Materials:
-
Human DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of the fragment in 100% DMSO. Create a serial dilution series in assay buffer (final DMSO concentration should be ≤1%).
-
Prepare substrate solution: 100 µM DHF and 100 µM NADPH in assay buffer. Keep on ice and protected from light.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 5 µL of the diluted fragment solution (or DMSO for control).
-
Add 85 µL of assay buffer containing the human DHFR enzyme (final concentration ~5-10 nM).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the DHF/NADPH substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: A dose-dependent inhibition of DHFR activity, yielding an IC50 value consistent with the KD obtained from SPR.
Hit-to-Lead Optimization: A Strategic Growth Plan
Once the fragment is validated as a binder and inhibitor of DHFR, the next crucial phase is to evolve it into a more potent lead compound. This is typically achieved through structure-guided design.[14][15] After obtaining a co-crystal structure of the fragment bound to DHFR, medicinal chemists can identify adjacent pockets and design modifications that introduce new, favorable interactions.
Proposed "Fragment Growing" Strategy
Based on known structures of DHFR inhibitors, the diaminotriazine core is expected to form key hydrogen bonds with conserved active site residues (e.g., Asp27 in human DHFR). The 3-chlorophenyl group will likely occupy a hydrophobic pocket. The "fragment growing" strategy involves adding substituents to this phenyl ring to engage with nearby amino acids.[14]
Figure 2: A logical workflow for the "Fragment Growing" optimization strategy. Starting from the core fragment, specific vectors for chemical modification are explored to improve binding affinity and selectivity.
By systematically synthesizing and testing analogs based on these vectors, researchers can rapidly build structure-activity relationships (SAR) and optimize the fragment into a high-affinity, selective, and drug-like lead compound.
Conclusion
6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a compelling starting point for fragment-based drug discovery. Its privileged scaffold is rooted in clinically successful medicines, and its physicochemical properties are well-suited for FBDD. The protocols and strategies outlined in this document provide a clear and scientifically rigorous roadmap for researchers to unlock the potential of this fragment. By confirming its binding to DHFR, validating its inhibitory function, and applying structure-guided optimization, this humble fragment can serve as the foundation for developing the next generation of potent and selective therapeutics.
References
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- Goker, H., & Altanlar, N. (2018). Classification and assessment of triazine compounds as inhibitors of dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1085-1095.
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Pinter, M., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Metabolites, 13(2), 151.[4][5][16]
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Pinter, M., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed. Retrieved from [Link][16]
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Wang, Y., et al. (2017). Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. European Journal of Medicinal Chemistry, 125, 1279-1288.[17]
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Hansch, C., et al. (1984). Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. Journal of Medicinal Chemistry, 27(2), 144-149.[18]
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Schenone, S., et al. (2017). Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus. European Journal of Medicinal Chemistry, 133, 113-124.[11]
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Cong, B. K., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(2), 103278.[19]
- de Kloe, G. E., & Leurs, R. (2017). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 12(12), 889-901.
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Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link][20]
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Egner, J. R., et al. (2022). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 664, 25-63.[3]
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Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Retrieved from [Link]
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Radi, M., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1143.[2]
- Wang, Z., et al. (2013). Crowders Steal Dihydrofolate Reductase Ligands through Quinary Interactions. Biochemistry, 52(36), 6273–6281.
- Cross, J. B., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures.
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103.
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103.[15]
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PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
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precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-6,6-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE. Retrieved from [Link]
- Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development, 2(1), 1-3.
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ResearchGate. (2026). Fragment-Based Drug Design. Retrieved from [Link][7]
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Xavier, M., et al. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Retrieved from [Link]
- Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica, 4(1), 100-105.
- El-Gamal, M. I., et al. (2018). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Disorders. International Journal of Pharmaceutical Research & Allied Sciences, 7(3), 1-12.
- Google Patents. (n.d.). An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.
- Singh, N., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Poczta, P., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(12), 2796.
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Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(22), 12933-12945.[10]
- Dolzhenko, A. V., et al. (2023). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 14(11), 2121-2132.
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PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-. Retrieved from [Link]
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Perry, J. J. P., et al. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in Biophysics and Molecular Biology, 163, 102-117.[8]
- Wróbel, A., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1262.
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ResearchGate. (n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[21][4]triazines. Retrieved from [Link]
- Kumar, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis, 19(5), 498-518.
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
- Alajarín, R., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1013-1019.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Welcome to the technical support center for the synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for downstream applications. The most common synthetic routes involve the cyclization of a biguanide derivative with an ester or the reaction of dicyandiamide with a nitrile. While these methods are well-established, achieving high yields and purity can be challenging due to side reactions and the need for precise control of reaction parameters. This guide provides practical, experience-based solutions to common problems encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and work-up procedures. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The cyclization reaction may not be going to completion.
-
Causality: Insufficient reaction time or temperature can lead to unreacted starting materials. The choice of base and solvent also plays a critical role in promoting the reaction.
-
Solution:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature. For the condensation of 3-chlorophenylbiguanide with an appropriate ester, refluxing in an alcohol like methanol or ethanol is common.[1][2]
-
Choice of Base: A strong base is typically required to deprotonate the biguanide and facilitate the cyclization. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the corresponding alcohol are effective choices.[1][2] Ensure the base is fresh and anhydrous, as moisture can lead to hydrolysis of the ester and the base itself.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for the synthesis of similar 1,3,5-triazine derivatives.[3][4][5]
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Causality: The primary side reaction is the hydrolysis of the ester starting material, especially in the presence of moisture. Another potential side reaction is the formation of N-guanidinyl-3-chlorobenzamide.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. Use anhydrous solvents.
-
Order of Reagent Addition: To minimize ester hydrolysis, consider a two-step approach where the biguanide hydrochloride is first neutralized with the base to form the free biguanide, which is then reacted with the ester.[2]
-
-
-
Product Loss During Work-up and Purification: The desired product may be lost during extraction, washing, or crystallization steps.
-
Causality: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine has limited solubility in many common organic solvents. Improper choice of solvent for extraction or recrystallization can lead to significant product loss.
-
Solution:
-
Purification: After quenching the reaction, the product often precipitates. It can be collected by filtration and washed with a suitable solvent like methanol or water to remove impurities.[6][7] Recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or a solvent mixture can be effective for further purification.
-
-
Question 2: I am observing significant impurity peaks in my HPLC/LC-MS analysis. How can I identify and minimize them?
Answer:
Impurity profiling is critical for any synthetic procedure. Here are some common impurities and strategies to mitigate their formation:
-
Unreacted Starting Materials: The presence of 3-chlorobenzonitrile or dicyandiamide (if this route is used) or 3-chlorophenylbiguanide and the corresponding ester indicates an incomplete reaction.
-
Solution: Refer to the solutions for low yield in Question 1, focusing on optimizing reaction time, temperature, and base concentration.
-
-
N-(3-Chlorobenzoyl)guanidine: This impurity can arise from the reaction of 3-chlorobenzoyl chloride (if used as a precursor to the ester or nitrile) with guanidine impurities or from the degradation of the triazine ring.
-
Solution: Ensure the purity of your starting materials. If synthesizing the 3-chlorobenzoyl nitrile or ester in-house, ensure complete removal of any unreacted acid chloride.
-
-
Hydrolyzed Ester: The corresponding carboxylic acid (3-chlorobenzoic acid) may be present if the ester starting material has hydrolyzed.
-
Solution: As mentioned previously, maintain strict anhydrous conditions throughout the reaction.[2]
-
-
Isomeric Impurities: Depending on the synthetic route, there is a possibility of forming isomeric triazines.
-
Solution: Careful control of the reaction conditions is key. The classical Pinner-type synthesis or the biguanide-ester condensation generally provide good regioselectivity. Characterization by 2D NMR techniques can help in identifying isomeric impurities.
-
Question 3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?
Answer:
A stalled reaction can be frustrating. Here's a systematic approach to troubleshoot this issue:
-
Confirm Reagent Activity:
-
Base: The activity of the base (e.g., sodium methoxide) is crucial. If it has been exposed to air and moisture, its effectiveness will be compromised. Use freshly opened or properly stored base.
-
Starting Materials: Verify the purity of your biguanide and ester starting materials via techniques like NMR or melting point determination.
-
-
Re-evaluate Reaction Conditions:
-
Temperature: If the reaction is being run at room temperature or a moderate temperature, a gentle increase in temperature could provide the necessary activation energy to push the reaction forward.
-
Solvent: Ensure the solvent is appropriate for the reaction and is of high purity (anhydrous). Protic solvents like methanol or ethanol are commonly used for the biguanide-ester condensation.[1][2]
-
-
"Spiking" the Reaction:
-
If you suspect the base is the issue, you can carefully add a small, fresh portion of the base to the reaction mixture.
-
Similarly, if one of the reactants may have been consumed by a side reaction, adding a small additional amount might restart the reaction. Monitor carefully by TLC or HPLC after each addition.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine with high purity?
A1: The condensation of 3-chlorophenylbiguanide with an appropriate ester, such as a methyl or ethyl ester of a carboxylic acid that can be converted to the desired substituent, is a robust and widely used method.[8][9] Alternatively, the reaction of 3-chlorobenzonitrile with dicyandiamide in the presence of a base is another effective route, which can be enhanced by microwave irradiation.[10][11][12]
Q2: What are the optimal reaction conditions for the biguanide-ester condensation method?
A2: Optimal conditions can vary, but a good starting point is to use 1 to 1.5 equivalents of the ester relative to the biguanide.[13] The reaction is typically carried out in the corresponding anhydrous alcohol (e.g., methanol for a methyl ester) with a strong base like sodium methoxide (1-5 equivalents) at reflux temperature.[1] Reaction times can range from a few hours to overnight, and progress should be monitored.
Q3: How can I best purify the final product?
A3: The product often precipitates from the reaction mixture upon cooling or after the addition of water.[6][7] The crude product can be collected by filtration and washed with methanol and/or water. For higher purity, recrystallization is recommended. Suitable solvents for recrystallization include DMF, ethanol, or mixtures of solvents. Column chromatography on silica gel can also be employed for very high purity, though this may be less practical for large-scale synthesis.
Q4: What are the key analytical techniques to characterize the final product and identify impurities?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
HPLC/LC-MS: To assess the purity of the compound and identify and quantify any impurities.[14]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Experimental Protocols
Protocol 1: Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine via Biguanide-Ester Condensation
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
3-Chlorophenylbiguanide hydrochloride
-
Methyl 3-chlorobenzoate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
To a solution of 3-chlorophenylbiguanide hydrochloride (1 equivalent) in anhydrous methanol, add sodium methoxide (2-3 equivalents) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the free biguanide.
-
Add methyl 3-chlorobenzoate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold methanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add water to precipitate the crude product.
-
Collect the crude product by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Protocol 2: Microwave-Assisted Synthesis from Nitrile and Dicyandiamide
Materials:
-
3-Chlorobenzonitrile
-
Dicyandiamide
-
Potassium hydroxide
-
2-Methoxyethanol or another suitable high-boiling solvent
Procedure:
-
In a microwave-safe reaction vessel, combine 3-chlorobenzonitrile (1 equivalent), dicyandiamide (1.2 equivalents), and powdered potassium hydroxide (2 equivalents) in 2-methoxyethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 150-180 °C for 15-30 minutes. (Caution: Microwave reactions can generate high pressure. Ensure your equipment is rated for these conditions).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water and stir.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Summary
| Parameter | Biguanide-Ester Condensation | Microwave-Assisted Synthesis |
| Starting Materials | 3-Chlorophenylbiguanide, Ester | 3-Chlorobenzonitrile, Dicyandiamide |
| Key Reagents | Strong base (e.g., NaOMe) | Base (e.g., KOH) |
| Solvent | Alcohol (e.g., Methanol) | High-boiling solvent (e.g., 2-Methoxyethanol) |
| Temperature | Reflux | 150-180 °C |
| Reaction Time | 4-16 hours | 15-30 minutes |
| Typical Yields | Moderate to Good | Good to Excellent |
| Key Advantages | Well-established, scalable | Rapid, often higher yields |
Visualizations
Reaction Mechanism: Biguanide-Ester Condensation
Caption: Mechanism of triazine synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ijpras.com [ijpras.com]
- 14. 6-[3-[(2-Chlorophenyl)methoxy]phenyl]-1,3,5-triazine-2,4-diamine [synhet.com]
- 15. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of Chlorophenyl Triazines
Introduction to Chlorophenyl Triazine Synthesis
The synthesis of chlorophenyl-substituted 1,3,5-triazines is a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to advanced materials. The most common and versatile synthetic route commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive starting material. The core of this synthesis lies in the sequential nucleophilic aromatic substitution (SNAr) of its chlorine atoms with one or more equivalents of a chlorophenylamine.
The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity, however, presents a significant challenge: controlling the degree of substitution to selectively obtain the desired mono-, di-, or tri-substituted product. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help researchers navigate the common challenges and side reactions encountered during the synthesis of chlorophenyl triazines.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a mixture of mono-, di-, and tri-substituted products instead of the desired mono-substituted chlorophenyl triazine?
A1: This is the most common challenge and is due to "over-substitution" or "polysubstitution." The reactivity of the chlorine atoms on the triazine ring is highly dependent on temperature. While the first substitution is often rapid even at low temperatures (0-5 °C), subsequent substitutions require more energy. If the initial reaction temperature is too high or the nucleophile (chlorophenylamine) is added too quickly, localized heating can occur, leading to the formation of di- and tri-substituted byproducts. Strict temperature control is paramount for selectivity.[2]
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: A base is essential to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution. Without a base, the reaction mixture would become acidic, protonating the chlorophenylamine nucleophile and rendering it unreactive. Common choices include inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[3] The choice can influence the reaction; inorganic bases are often used in biphasic systems or when the product is precipitated, while organic bases are soluble in common organic solvents, ensuring a homogeneous reaction mixture.
Q3: I'm observing a significant amount of an insoluble white precipitate that is not my product. What is it likely to be?
A3: This is often due to the hydrolysis of cyanuric chloride or its chlorinated intermediates. Cyanuric chloride reacts violently with water to produce cyanuric acid and HCl.[4] This side reaction is accelerated by heat and basic conditions. To prevent this, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q4: My desired chlorophenyl triazine has low solubility, making purification by column chromatography difficult. What are my options?
A4: Low solubility is a known issue for some triazine derivatives, often due to intermolecular hydrogen bonding and π-stacking.[5] If column chromatography is not feasible, consider the following:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, heptane, or toluene) to find a system where your product is soluble at high temperatures but sparingly soluble at low temperatures.[6][7]
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be an effective purification method.
-
Semi-preparative HPLC: For high-purity requirements and when other methods fail, semi-preparative HPLC can be used to isolate the desired product.[8]
Q5: How can I confirm that I have synthesized the correct product and identify any byproducts?
A5: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. The spectra of amino-substituted triazines can be complex due to restricted rotation around the C-N bond, leading to multiple signals for what might seem like equivalent protons or carbons.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify byproducts by their mass.
-
FTIR Spectroscopy: This can confirm the presence of key functional groups, such as N-H bonds in the amino substituent and the characteristic vibrations of the triazine ring.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for identifying the number of components in your product mixture.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a more detailed look at specific problems and the causal logic behind their solutions.
Problem 1: Over-substitution Leading to Product Mixtures
-
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks corresponding to the desired product as well as di- and/or tri-substituted species.
-
Root Cause Analysis: The energy barrier for each successive substitution on the triazine ring increases as the ring becomes more electron-rich from the previous substitution.[9] However, if the initial reaction temperature is not kept sufficiently low, there is enough energy to overcome the barrier for the second substitution, leading to a loss of selectivity.
-
Solutions:
-
Strict Temperature Control: For the first substitution, maintain the reaction temperature at 0-5 °C using an ice-water bath. For highly reactive nucleophiles, temperatures as low as -20 °C may be necessary.
-
Slow, Controlled Addition: Add the chlorophenylamine solution dropwise to the cyanuric chloride solution. This prevents localized temperature increases and maintains a low concentration of the nucleophile, favoring mono-substitution.
-
Stoichiometry: Use a precise stoichiometric amount (1.0 equivalent) of the chlorophenylamine for mono-substitution.
-
Problem 2: Hydrolysis of the Triazine Ring
-
Symptoms: Formation of an insoluble white precipitate (cyanuric acid or hydroxylated triazines), low yield of the desired product, and a complex NMR spectrum with broad peaks.
-
Root Cause Analysis: The carbon atoms in the triazine ring are highly electrophilic and susceptible to attack by water, which acts as a nucleophile. This reaction is irreversible and competes with the desired reaction with chlorophenylamine.
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry THF, acetone, or dichloromethane). Ensure all glassware is thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure that the chlorophenylamine and any bases used are as dry as possible.
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and the common competing side reactions.
Caption: Main reaction pathway vs. common side reactions.
Quantitative Data and Reaction Parameters
The selectivity of chlorophenyl triazine synthesis is highly dependent on reaction conditions. The following table provides a general guideline for stepwise substitution.
| Substitution Step | Product Type | Typical Temperature Range | Key Considerations |
| First Substitution | Mono-substituted | 0 – 5 °C | Strict temperature control is critical to prevent di-substitution. |
| Second Substitution | Di-substituted | Room Temperature to 60 °C | Requires higher energy input than the first substitution. |
| Third Substitution | Tri-substituted | 80 °C to Reflux | Often requires prolonged heating and a higher boiling point solvent. |
Table 1: General Temperature Guidelines for Sequential Substitution on Cyanuric Chloride.[2]
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted Chlorophenyl Triazine
This protocol describes a general procedure for the synthesis of N-(4-chlorophenyl)-4,6-dichloro-1,3,5-triazin-2-amine.
-
Materials:
-
Cyanuric chloride (1.0 eq)
-
4-chloroaniline (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (1.1 eq)
-
Anhydrous acetone
-
Water
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve cyanuric chloride in anhydrous acetone.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, dissolve 4-chloroaniline in acetone.
-
Add the 4-chloroaniline solution dropwise to the stirred cyanuric chloride solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Prepare a solution of sodium carbonate in water and add it dropwise to the reaction mixture to neutralize the HCl formed.
-
Continue stirring the reaction at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry product to a flask.
-
Add a suitable solvent (e.g., heptane or an ethanol/water mixture) in small portions while heating and stirring until the solid just dissolves.[6][7]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common synthesis issues.
References
-
Marques, M., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
The Organic Chemistry Tutor (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
-
MDPI (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules. Available at: [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Patsnap (2015). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Eureka. Available at: [Link]
- Google Patents. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
MDPI (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Molbank. Available at: [Link]
-
E-Century Publishing Corporation (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. e-Century Publishing. Available at: [Link]
-
PrepChem. Synthesis of 2-(2-chlorophenylamino)-4,6-dichloro-s-triazine. Available at: [Link]
-
ResearchGate. N -(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. Available at: [Link]
-
Methodical letter (2020). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
PubMed Central (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]
-
TDX. Chapter 3 – Structural characterization of triazines. Available at: [Link]
-
MDPI (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
MDPI (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]
-
ResearchGate. K2CO3 catalyzed green and rapid access to 2-amino-3,5-dicarbonitrile-6-thio-pyridines. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Available at: [Link]
-
PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Available at: [Link]
-
Royal Society of Chemistry (2023). Benign-by-design synthesis of covalent triazine-imidazolium networks under room temperature aqueous conditions for CO2 utilization. Materials Advances. Available at: [Link]
-
MDPI (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules. Available at: [Link]
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdx.cat [tdx.cat]
- 6. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Solubility Challenges with 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in Assay Development
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in various experimental assays. As a senior application scientist, this guide synthesizes fundamental physicochemical principles with practical, field-tested strategies to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a member of the triazine class of compounds, holds significant interest in pharmacological research. However, like many heterocyclic compounds rich in aromatic character, it exhibits poor aqueous solubility, a characteristic that can significantly impede in vitro and in vivo assay development. This guide provides a structured, question-and-answer-based approach to systematically address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine that influence its solubility?
-
Low Aqueous Solubility: Triazine derivatives with phenyl substitutions are often characterized by low intrinsic aqueous solubility due to their rigid, planar structures and lipophilic nature. Lamotrigine, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.
-
Weakly Basic Nature: The diamino-1,3,5-triazine core imparts a weakly basic character to the molecule. The pKa of similar diamino-s-triazines has been reported to be in the range of 3.5 to 5.7.[1] This suggests that the solubility of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is likely to be pH-dependent.
-
Predicted Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While the experimental logP for this specific compound is not available, predictions for structurally similar triazines suggest a moderate to high lipophilicity, contributing to its poor water solubility.
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon, often termed "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses, and the compound is forced out of solution, forming a precipitate.
Strategies to Prevent Precipitation:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% (v/v), to minimize solvent-induced artifacts and cytotoxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual reduction in organic solvent concentration can sometimes prevent abrupt precipitation.
-
Aqueous-Organic Co-solvent Systems: Prepare your final dilutions in a mixture of your aqueous buffer and a water-miscible organic co-solvent.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, given the weakly basic nature of the diamino-triazine core, pH modification can be a highly effective strategy.
-
Acidic Conditions: In an acidic environment (pH below the pKa), the amino groups on the triazine ring will become protonated, forming a more soluble salt. Therefore, lowering the pH of your aqueous buffer can significantly increase the solubility of the compound.
-
Caution: Be mindful of the pH tolerance of your assay system (e.g., cells, enzymes). A significant deviation from physiological pH can impact the biological activity and integrity of your experiment. It is crucial to include appropriate pH-matched vehicle controls.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Inability to Prepare a Concentrated Aqueous Stock Solution
If you are struggling to dissolve the compound directly in your aqueous buffer, follow this systematic approach:
dot
Caption: Decision workflow for solubilizing 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
This protocol is a starting point for achieving a working solution of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine for in vitro assays.
Materials:
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Polyethylene glycol 400 (PEG 400)
-
Your aqueous assay buffer (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Primary Stock Preparation:
-
Accurately weigh a small amount of the compound (e.g., 10 mg).
-
Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) may be applied if necessary.
-
-
Intermediate Stock Preparation (Co-solvent):
-
Prepare an intermediate stock solution by diluting the primary DMSO stock into a co-solvent. For example, add 10 µL of the 50 mM primary stock to 90 µL of ethanol to create a 5 mM intermediate stock in 10% DMSO/90% ethanol.
-
-
Final Working Solution Preparation:
-
Serially dilute the intermediate stock solution into your pre-warmed (37°C) aqueous assay buffer to achieve the desired final concentrations.
-
Vortex gently between each dilution step.
-
Visually inspect for any signs of precipitation. If precipitation occurs, consider increasing the percentage of the co-solvent in the final dilution or exploring other solubilization methods.
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO and any other co-solvents used in your experimental samples.
-
Protocol 2: Utilizing Cyclodextrins for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[2][3]
Materials:
-
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your aqueous buffer to a desired concentration (e.g., 1-10% w/v).
-
Add the Compound: Slowly add the powdered 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Summary Tables
Table 1: Recommended Starting Solvents and Co-solvents
| Solvent/Co-solvent | Typical Starting Concentration in Final Assay Medium | Notes |
| DMSO | < 1% (v/v) | A common first choice for creating primary stock solutions.[4] |
| Ethanol | 1-5% (v/v) | Can be an effective co-solvent when mixed with aqueous buffers. |
| PEG 400 | 1-10% (v/v) | A non-volatile co-solvent that can improve solubility. |
| N,N-Dimethylformamide (DMF) | < 0.5% (v/v) | Another strong organic solvent, use with caution due to higher potential for cytotoxicity. |
Table 2: Overview of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of a weakly basic compound.[5] | Simple and cost-effective. | Can alter the biological activity of the compound or assay components; may not be suitable for all assays. |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[6] | Effective for many compounds; relatively easy to implement. | Can affect protein conformation and enzyme activity; potential for cytotoxicity at higher concentrations. |
| Cyclodextrins | Encapsulates the hydrophobic compound within its central cavity, forming a water-soluble inclusion complex.[2][7] | Generally low toxicity; can improve compound stability. | Can be expensive; may not be effective for all molecular geometries. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8][9] | Highly effective for many poorly soluble compounds. | Potential for cytotoxicity; can interfere with certain assay formats (e.g., by denaturing proteins). |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid-based formulations that form fine emulsions upon gentle agitation in aqueous media. | Can significantly enhance solubility and bioavailability. | More complex to formulate; may not be suitable for all in vitro applications. |
Logical Relationships and Workflows
dot
Caption: Compatibility of solubilization methods with common assay types.
References
-
Farjami, A., & Jouyban, A. (2015). Lamotrigine Solubility in Some Nonaqueous Solvent Mixtures at 298.2 K. Journal of Chemical & Engineering Data, 60(8), 2373–2378. [Link]
-
Gudimalla, S. R., et al. (2016). Formulation Development and evaluation of fast disintegrating tablets of Lamotrigine using liqui-solid technique. Journal of Young Pharmacists, 8(4), 433-441. [Link]
-
Farjami, A., & Jouyban, A. (2015). Lamotrigine Solubility in Some Nonaqueous Solvent Mixtures at 298.2 K. ResearchGate. [Link]
-
Farjami, A., & Jouyban, A. (2015). Lamotrigine Solubility in Some Nonaqueous Solvent Mixtures at 298.2 K. ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. ACS Figshare. [Link]
-
Marín-Galvín, R., & Rodríguez-Mellado, J. M. (2000). Ultraviolet Absorption Spectra and Dissociation Constants of Diamino-1,3,5-triazines. ResearchGate. [Link]
-
Pop, A. L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1133. [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3618. [Link]
-
Patel, M. R., & Patel, N. V. (2015). Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. Journal of Pharmacy & Bioallied Sciences, 7(Suppl 2), S418–S424. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. [Link]
-
Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]
-
Miranda, J. C. d., et al. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681. [Link]
-
NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]
-
Global Substance Registration System. 6,6-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE. [Link]
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Mignani, S., et al. (2021). Dimerizable Redox-Sensitive Triazine-Based Cationic Lipids for in vitro Gene Delivery. ChemMedChem, 16(10), 1636-1645. [Link]
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Malek, M. H. (2024). Hydroxyl-terminated triazine dendrimers mediated pH- dependent solubility enhancement of glipizide across dendritic generations: A comparative investigation. The Scientific Temper, 15(1), 1934-1941. [Link]
-
Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1845-1867. [Link]
-
Cárdenas-Torres, R. E., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 27(19), 6296. [Link]
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Jain, A., et al. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Journal of Applied Pharmaceutical Science, 14(06), 134-143. [Link]
-
Zhang, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. AAPS PharmSciTech, 23(1), 32. [Link]
-
Cheméo. Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-chloro- (CAS 3397-62-4). [Link]
-
Szymańska, E., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 27(11), 3568. [Link]
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Wang, C., et al. (2015). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]
-
ChemSynthesis. 6-(chloromethyl)-N'-phenyl-1,3,5-triazine-2,4-diamine. [Link]
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Odolak, A., et al. (2022). Nanomedicines Bearing an Alkylating Cytostatic Drug from the Group of 1,3,5-Triazine Derivatives: Development and Characterization. International Journal of Molecular Sciences, 23(22), 14353. [Link]
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Szymańska, E., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]
-
N'Gompel, K., et al. (2018). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 7(2), 1-11. [Link]
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Wujec, M., & Paneth, P. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Arabian Journal of Chemistry, 12(8), 4969-4978. [Link]
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Li, M., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Pharmaceutical Analysis, 13(3), 221-232. [Link]
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Ibezim, E., et al. (2023). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]
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Al-Zoubi, H., et al. (2024). Mesalazine solubility in supercritical carbon dioxide with and without cosolvent and modeling. Scientific Reports, 14(1), 2496. [Link]
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Letter, W. (2016). How can I reverse a buffer precipitation in HPLC column?. ResearchGate. [Link]
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Zhang, X., et al. (2010). pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model. Pharmaceutical Research, 27(7), 1344–1353. [Link]
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N'Gompel, K., et al. (2018). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences, 7(2). [Link]
-
PubChem. 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-. [Link]
-
FoodData Central. Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269). [Link]
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Technical Support Center: Optimizing Reaction Conditions for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Welcome to the technical support center for the synthesis and optimization of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The 2,4-diamino-6-aryl-1,3,5-triazine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential, including anticancer and anti-inflammatory agents.
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.
Core Synthetic Pathways
The most practical and atom-economical route to 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine involves the base-catalyzed condensation of 3-chlorobenzonitrile with cyanoguanidine (also known as dicyandiamide). An alternative, powerful approach is a one-pot, three-component reaction, often facilitated by microwave irradiation, which can offer significant advantages in terms of reaction time and yield.[1][2][3]
Figure 1: Primary synthetic routes to 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield is the most common issue and can typically be traced back to suboptimal reaction conditions or reagent quality. The cyclocondensation reaction is sensitive to several factors.
-
Causality: The reaction mechanism involves the deprotonation of cyanoguanidine by a base to form a potent nucleophile, which then attacks the electrophilic carbon of the nitrile. This process requires sufficient energy to overcome the activation barrier and a suitable solvent to facilitate the interaction of the reactants.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the 3-chlorobenzonitrile is free of acidic impurities and that the cyanoguanidine is dry and of high purity.
-
Base Selection & Stoichiometry: A strong, non-nucleophilic base is often required. While catalytic amounts can work, sometimes stoichiometric amounts are necessary to drive the reaction to completion. Potassium hydroxide (KOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective choices.
-
Solvent Choice: The solvent must be able to dissolve the reactants and withstand high temperatures. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or high-boiling alcohols (e.g., 2-methoxyethanol, 1-pentanol) are standard.[4] For greener approaches, solvent-free microwave-assisted synthesis has proven highly effective, often improving yields.[5]
-
Temperature & Reaction Time: These reactions often require heating (120-200 °C) for several hours under conventional heating. Microwave irradiation is a superior alternative, drastically reducing reaction times to minutes (e.g., 10-30 min) and often leading to cleaner reactions and higher yields.[1][4][5] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Figure 2: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm struggling with product purification due to persistent impurities. What are they and how can they be minimized?
A2: Impurity formation often results from incomplete reactions or side reactions. The primary culprits are unreacted starting materials and the self-condensation of 3-chlorobenzonitrile.
-
Causality: Under harsh basic conditions and high temperatures, nitriles can undergo self-trimerization to form a 2,4,6-tris(3-chlorophenyl)-1,3,5-triazine. While this is a competing triazine synthesis, it is generally slower than the reaction with the more nucleophilic deprotonated cyanoguanidine.
-
Minimization & Purification Strategy:
-
Avoid Excess Nitrile: Use a stoichiometric ratio of 1:1 or a slight excess of cyanoguanidine to disfavor nitrile self-condensation.
-
Controlled Conditions: Employing microwave synthesis can be highly advantageous as the rapid and controlled heating minimizes the time spent at high temperatures, reducing the likelihood of side reactions.
-
Work-up Procedure: After the reaction is complete, cooling the mixture often causes the product to precipitate. The crude solid can be collected by filtration.
-
Recrystallization: The most effective purification method for this class of compounds is typically recrystallization. A polar solvent system like ethanol/water, DMF/water, or acetone is often suitable.
-
Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used, though it is less ideal for large-scale work. A gradient elution with dichloromethane/methanol or ethyl acetate/hexane is a good starting point.
-
Q3: Is the multi-component reaction (MCR) approach a better alternative?
A3: The MCR approach, typically involving an aldehyde (3-chlorobenzaldehyde), cyanoguanidine, and an amine source in the presence of acid, followed by a base-mediated aromatization, can be very effective.[2][6]
-
Advantages:
-
One-Pot Synthesis: Simplifies the experimental procedure, saving time and resources.[2][3]
-
Diversity-Oriented: This method is excellent for generating libraries of compounds by varying the aldehyde and amine components.[1]
-
High Efficiency: Microwave-assisted MCRs are particularly efficient, often providing good to excellent yields in a short timeframe.[1][2]
-
-
Considerations:
-
The mechanism involves the formation of a dihydrotriazine intermediate, which must be subsequently aromatized (oxidized).[6] This is often achieved by treatment with a base and heating, which promotes dehydrogenation.[2]
-
This pathway may introduce different types of impurities compared to the nitrile condensation route, requiring distinct optimization.
-
Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine using microwave irradiation, which is recommended for its efficiency and high yield.
Protocol: Microwave-Assisted Synthesis from Nitrile and Cyanoguanidine [4][5]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-chlorobenzonitrile (1.0 mmol, 137.6 mg), cyanoguanidine (1.1 mmol, 92.5 mg), and powdered potassium hydroxide (1.2 mmol, 67.3 mg).
-
Solvent Addition: Add 3 mL of 2-methoxyethanol or N,N-Dimethylformamide (DMF). Note: Solvent-free conditions can also be attempted, but adding a small amount of a high-boiling solvent often improves homogeneity and energy transfer.[4]
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180-200 °C for 15-25 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into 20 mL of cold water.
-
Isolation: A solid precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or DMF to yield the final product as a white or off-white solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.
Data Summary: Reaction Parameter Optimization
The following table provides a starting point for optimizing your reaction conditions. The optimal parameters can vary based on the specific equipment and scale of your reaction.
| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Expert Insight |
| Temperature | 160-200 °C | 180-200 °C | High thermal energy is required to drive the cyclocondensation. Microwave provides rapid, uniform heating, reducing side product formation. |
| Reaction Time | 4-24 hours | 10-30 minutes | Microwave irradiation dramatically accelerates the reaction rate, improving throughput and efficiency.[5] |
| Solvent | 2-Methoxyethanol, DMF, DMSO, 1-Pentanol | DMF, 2-Methoxyethanol, or Solvent-Free | High-boiling polar solvents are essential. Using minimal solvent or none at all under microwave conditions is a key principle of green chemistry.[4][7][8] |
| Base Catalyst | KOH, NaOH, DBU | KOH, DBU | A strong base is necessary to deprotonate cyanoguanidine. Powdered KOH is often sufficient and cost-effective. |
| Expected Yield | 40-75% | 65-90% | Microwave-assisted synthesis consistently provides higher yields due to reduced thermal decomposition and cleaner reaction profiles.[4] |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Green Synthesis of 1,3,5-Triazines.
- BenchChem. (2025).
- Heravi, M. M., et al. (n.d.). Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction.
- Shahid, A., et al. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
-
Felicetti, T., et al. (2021). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[7][9][10]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- (n.d.). Optimization of the model Biginelli reaction.
- Claramunt, R. M., et al. (n.d.).
- (2020). Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.
- Simões, M. M. Q., et al. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
- Ghorab, M. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.
- NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST WebBook.
- Coulibaly, W. K., et al. (2021).
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis.
- (n.d.). Synthesis of 2,4-diamino-1,3,5-triazines via MCR.
- Knaus, E. E., et al. (2017). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study.
- Taha, M. O., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
-
(n.d.). Synthetic scheme for 2,4-diamino-6-chloro-[9][11][12]triazines. ResearchGate.
- Fadda, A. A., et al. (n.d.). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a.
- ChemicalBook. (2024). 6-(3-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE | 4514-54-9.
- (2004).
- National Institutes of Health. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.
- (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.
- (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry (RSC Publishing).
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- 12. researchgate.net [researchgate.net]
Technical Support Center: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lamotrigine) Solution Stability
Welcome to the technical support resource for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as lamotrigine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of lamotrigine in solution. By understanding the underlying chemical principles and following validated protocols, you can ensure the integrity and reproducibility of your experiments.
FAQS: Quick Answers to Common Questions
Q1: What is the primary degradation pathway for lamotrigine in solution?
A1: The primary degradation pathway for lamotrigine in solution is photodegradation, especially under UV light or simulated sunlight.[1][2][3] Other significant pathways include oxidation by hydroxyl radicals and, to a lesser extent, ozonolysis.[1][4] The specific degradation products are influenced by the pH of the solution.[2][3][5]
Q2: How does pH affect the stability of lamotrigine solutions?
A2: Lamotrigine is a weak base with a pKa of 5.7.[2][5][6] Its solubility is pH-dependent, with higher solubility observed in acidic conditions (e.g., 5.76 mg/mL at pH 1.2) and lower solubility in neutral to alkaline conditions (0.28 mg/mL at pH 6.8).[7] While the half-life of lamotrigine under photolytic stress does not vary significantly between pH 3.3 and 7.7, the rate of photodegradation is more than twice as fast at pH 7.7 compared to pH 3.3.[2][3][5] This is because the identities and relative abundances of photoproducts are pH-dependent.[2][3][5] For general use, a slightly acidic pH of around 4.0-5.0 is often used for compounded oral suspensions to ensure stability.[8]
Q3: What are the optimal storage conditions for lamotrigine solutions?
A3: Lamotrigine solutions should be stored at controlled room temperature (15-30°C or 59-86°F) or refrigerated (4°C).[9][10] Crucially, they must be protected from light by using amber or opaque containers.[9][10][11] Studies have shown that lamotrigine in extemporaneously prepared oral suspensions is stable for at least 91 days when stored at either 4°C or 25°C in amber polyethylene terephthalate bottles.[10]
Q4: Can I freeze lamotrigine solutions for long-term storage?
A4: Yes, lamotrigine has been shown to be stable in human serum for up to 975 days at -20°C and can withstand at least three freeze-thaw cycles.[12] Plasma samples containing lamotrigine are stable for one month at -20°C and for 12 months at -70°C.[13]
Q5: Which solvents are recommended for preparing lamotrigine stock solutions?
A5: Methanol is a commonly used solvent for preparing lamotrigine stock solutions for analytical purposes.[14] For biological experiments or oral formulations, aqueous suspensions are often prepared using compounding vehicles like Ora-Sweet and Ora-Plus.[10] The solubility is significantly higher in acidic aqueous solutions.[7]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you might encounter, their probable causes, and validated solutions.
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Symptom: You observe a decrease in the concentration of lamotrigine in your stock or working solutions, or there is high variability in your experimental results.
-
Probable Cause 1: Photodegradation. This is the most common cause of lamotrigine degradation. Exposure to ambient or UV light, even for short periods, can initiate photochemical reactions.[1][2] The main transformation pathway during direct photolysis is the dechlorination of the benzene ring.[1][4]
-
Solution:
-
Work in low-light conditions: Prepare and handle solutions under subdued lighting.
-
Use light-blocking containers: Store all lamotrigine-containing solutions in amber glass vials or opaque tubes.[9][10]
-
Wrap experimental apparatus: If your experimental setup requires prolonged exposure to light, wrap containers and tubing with aluminum foil.
-
-
Probable Cause 2: Oxidative Degradation. If your solution is exposed to oxidizing agents or generates hydroxyl radicals (e.g., in certain cell culture media or advanced oxidation processes), lamotrigine can be degraded. The primary oxidative transformation involves the addition of a hydroxyl group to the benzene ring.[1][4]
-
Solution:
-
De-gas solvents: If working in a system sensitive to oxidation, sparge your solvents with an inert gas like nitrogen or argon before use.
-
Avoid oxidizing agents: Check for and eliminate any potential sources of strong oxidizing agents in your experimental setup.
-
Consider antioxidants: In some formulation contexts, the inclusion of a suitable, non-interfering antioxidant may be warranted, though this requires careful validation.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
-
Symptom: When analyzing your lamotrigine solution, you detect additional peaks that were not present in the freshly prepared standard.
-
Probable Cause: Formation of Degradation Products. These new peaks are likely degradation products resulting from photolysis, oxidation, or other stress conditions. The identity of these products can vary. For instance, photodegradation can lead to dechlorinated species, while oxidation can produce hydroxylated adducts or N-oxides.[1][4][15][16]
-
Solution:
-
Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. This can help confirm the degradation pathway. Common metabolites and degradation products include lamotrigine N2-oxide and various glucuronides (in biological systems).[15][17]
-
Implement Preventative Measures: Re-evaluate your solution preparation and storage procedures based on the likely cause. If hydroxylated species are detected, focus on eliminating oxidative stress. If dechlorinated products appear, enhance light protection.
-
Perform Forced Degradation Studies: To proactively understand potential issues, conduct a forced degradation study as outlined in the protocol below. This will help you identify the chromatographic signature of specific degradation products.
-
Issue 3: Poor Solubility or Precipitation in Neutral/Alkaline Buffers
-
Symptom: Lamotrigine precipitates out of your solution when you adjust the pH or mix it with a buffer of higher pH.
-
Probable Cause: pH-Dependent Solubility. Lamotrigine is a weak base and is significantly less soluble in neutral or alkaline aqueous media compared to acidic media.[7]
-
Solution:
-
Prepare Concentrated Stock in Acidic Solution: Dissolve lamotrigine in a mildly acidic solution (e.g., 0.01 M HCl) to create a concentrated stock.[18]
-
pH Adjustment: When adding lamotrigine to your final buffer, add the acidic stock solution slowly while stirring to allow for gradual pH equilibration and prevent localized high concentrations that could lead to precipitation.
-
Final Concentration Check: Ensure that the final concentration in your experimental buffer does not exceed the solubility limit at that specific pH.
-
Key Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Lamotrigine Stock Solution (1 mg/mL)
This protocol is adapted from pharmaceutical compounding guidelines for creating a stable oral suspension, which is also suitable as a stock for many laboratory applications.[8][10]
Materials:
-
Lamotrigine powder
-
Purified water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flasks (Class A)
-
Amber glass storage bottles
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of lamotrigine powder.
-
For each 100 mg of lamotrigine, add approximately 80 mL of purified water to a beaker.
-
While stirring, slowly add 0.1 M HCl dropwise until the lamotrigine powder completely dissolves. Lamotrigine solubility is high in acidic conditions.[7]
-
Once dissolved, carefully adjust the pH to between 4.0 and 5.0 using 0.1 M NaOH.[8] This pH range offers a good balance of solubility and stability.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small amounts of purified water and add the rinsings to the flask.
-
Bring the flask to the final volume with purified water and mix thoroughly.
-
Transfer the final solution to an amber glass bottle for storage.
-
Store at either refrigerated (4°C) or controlled room temperature (25°C). The solution is stable for at least 91 days under these conditions.[10]
Protocol 2: Stability-Indicating HPLC Method for Lamotrigine Quantification
This protocol provides a framework for a stability-indicating HPLC method to separate lamotrigine from its potential degradation products.[14][19]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH 7.4) and Methanol (60:40 v/v)[14]
-
Alternative acidic mobile phase: 10 mM potassium dihydrogen phosphate (pH 3.5, adjusted with orthophosphoric acid) and Acetonitrile (15:85 v/v)[19]
-
-
Column Temperature: Ambient (e.g., 25°C)
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard stock solution of lamotrigine in methanol (e.g., 100 µg/mL).[14]
-
Create a calibration curve by diluting the stock solution to a range of concentrations (e.g., 5-30 µg/mL).
-
Inject the standards and your samples.
-
The method is considered stability-indicating if degradation product peaks are well-resolved from the parent lamotrigine peak.
Visualizing Degradation & Workflow
Major Degradation Pathways
The following diagram illustrates the primary degradation mechanisms affecting lamotrigine in solution.
Caption: Key degradation pathways of lamotrigine.
Workflow for Stability Assessment
This workflow outlines the logical steps for assessing the stability of your lamotrigine solutions.
Caption: Experimental workflow for lamotrigine stability testing.
Data Summary Table
| Parameter | Condition | Observation | Reference |
| pKa | Aqueous Solution | 5.7 | [2][5][6] |
| Solubility | pH 1.2 Buffer | 5.76 mg/mL | [7] |
| pH 4.5 Buffer | 1.52 mg/mL | [7] | |
| pH 6.8 Buffer | 0.28 mg/mL | [7] | |
| Distilled Water | 0.29 mg/mL | [7] | |
| Photodegradation Half-Life | pH 3.3 - 7.7 (Simulated Sunlight) | ~100 - 112 hours | [2][3][5] |
| Storage Stability | 1 mg/mL suspension, 4°C or 25°C (in amber bottles) | Stable for 91 days (>99% concentration) | [10] |
| Human Serum, -20°C | Stable for 975 days | [12] | |
| Plasma, -70°C | Stable for 12 months | [13] | |
| Forced Degradation | Acid, Alkaline, Oxidative, Thermal | Degradation observed, confirming stability-indicating nature of HPLC methods | [19] |
References
-
Keen, O. S., et al. (2014). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. Chemosphere. Available at: [Link]
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Ghaffari, S., et al. (2023). Lamotrigine. StatPearls. Available at: [Link]
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Boreen, A. L., et al. (2014). Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight – pH influenced rates and products. Environmental Science: Processes & Impacts. Available at: [Link]
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Boreen, A. L., et al. (2014). Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products. Environmental Science: Processes & Impacts. Available at: [Link]
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Scite.ai. Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight – pH influenced rates and products. Available at: [Link]
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ResearchGate. Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. Available at: [Link]
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ResearchGate. Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight – pH influenced rates and products. Available at: [Link]
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Medscape. Lamictal, Lamictal XR (lamotrigine) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
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PharmGKB. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Available at: [Link]
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Der Pharma Chemica. (2015). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Available at: [Link]
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Jia, A., et al. (2020). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. ACS Agricultural Science & Technology. Available at: [Link]
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Journal of Chemical Health Risks. (2025). Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Available at: [Link]
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PharmGKB. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - Components. Available at: [Link]
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Nahata, M. C., et al. (1999). Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 degrees C. American Journal of Health-System Pharmacy. Available at: [Link]
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U.S. Pharmacist. (2023). Lamotrigine 1 mg/mL Compounded Oral Suspension, USP. Available at: [Link]
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GSKPro for Healthcare Professionals. LAMICTAL XR (lamotrigine) extended-release tablets, for oral use. Available at: [Link]
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ResearchGate. (2017). Development &Validation of a Stability-indicating HPLC Method for Analysis of Lamotrigine in bulk drug & formulations. Available at: [Link]
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Serralheiro, A., et al. (2022). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. Journal of Analytical Methods in Chemistry. Available at: [Link]
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SciELO. (2011). Development of a dissolution test for lamotrigine in tablet form using an ultraviolet method. Available at: [Link]
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Chhowala, A. A., et al. (2022). Formulation design of oral lamotrigine suspension for the treatment of epilepsy. Current Medicine Research and Practice. Available at: [Link]
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U.S. Food and Drug Administration. (2000). NDA 20241 (s032), NDA 20764 (s025) Lamictal PWR. Available at: [Link]
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- 19. One moment, please... [jchr.org]
Navigating the Spectral Labyrinth: A Technical Guide to Interpreting Unexpected NMR Peaks for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine and encountering challenges in interpreting its Nuclear Magnetic Resonance (NMR) spectra. It is not uncommon for the NMR of this class of compounds to present a more complex picture than initially anticipated. This guide will provide in-depth, troubleshooting-focused answers to common questions, moving beyond simple peak assignments to explain the chemical principles at play.
Section 1: Understanding the Expected Spectrum - A Baseline for Troubleshooting
Before we can diagnose unexpected signals, we must first establish a solid understanding of what a "clean" spectrum of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine should look like.
Question: What are the predicted ¹H and ¹³C NMR chemical shifts for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine?
Answer:
While an exact, universally applicable set of chemical shifts is elusive due to solvent and concentration effects, we can predict the expected regions and multiplicities for the key signals based on the analysis of similar structures and foundational NMR principles. The expected signals are summarized in the table below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -NH₂ | 5.5 - 7.5 | N/A | Broad singlet; integral of 4H. Position and width are highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
| Phenyl H-2' | ~8.3 | ~130 | Singlet or triplet with small coupling. |
| Phenyl H-4' | ~8.1 | ~128 | Doublet of doublets. |
| Phenyl H-5' | ~7.5 | ~133 | Triplet. |
| Phenyl H-6' | ~7.6 | ~129 | Doublet of doublets. |
| Triazine C2, C4 | N/A | ~167 | Quaternary carbons bearing amino groups. |
| Triazine C6 | N/A | ~171 | Quaternary carbon attached to the phenyl ring. |
| Phenyl C1' | N/A | ~138 | Quaternary carbon attached to the triazine ring. |
| Phenyl C3' | N/A | ~135 | Quaternary carbon bearing the chlorine atom. |
Section 2: Troubleshooting Unexpected Peaks - A Deeper Dive
The appearance of unexpected peaks in your NMR spectrum can be unsettling. However, these signals are often valuable sources of information. This section will guide you through the logical steps to identify the source of these unexpected peaks.
Question: My ¹H NMR spectrum shows more than four signals in the aromatic region. What could be the cause?
Answer:
This is a common observation for this class of compounds and can stem from several factors. The troubleshooting workflow below will help you systematically diagnose the issue.
Caption: Troubleshooting workflow for multiple aromatic signals.
In-depth Explanation:
-
Rotational Isomers (Rotamers): The C-N bonds between the amino groups and the triazine ring have a significant degree of double bond character due to resonance. This restricts free rotation, leading to the existence of stable rotational isomers, or rotamers.[1] These rotamers are distinct chemical species on the NMR timescale at room temperature, and each can give rise to its own set of signals. This can lead to a doubling of some or all of the expected peaks.
-
Experimental Verification: Acquire the NMR spectrum at an elevated temperature (e.g., 50-80 °C). If rotamers are present, the increased rate of rotation at higher temperatures will cause the distinct signals to broaden and eventually coalesce into a single, averaged signal.[1]
-
-
Unreacted Starting Materials or Intermediates: The most common synthesis of 6-aryl-1,3,5-triazine-2,4-diamines involves the condensation of dicyandiamide with a nitrile, in this case, 3-chlorobenzonitrile.[2]
-
3-Chlorobenzonitrile: This starting material will show a distinct set of four aromatic signals.
-
Dicyandiamide: This starting material has broad -NH₂ signals.
-
Intermediates: Incomplete reaction could leave behind intermediates such as guanylureas or biguanides, which would have their own unique NMR signatures.
Table 2: Approximate ¹H NMR Chemical Shifts of Potential Starting Materials
Compound Aromatic Protons (ppm) Amine/Amide Protons (ppm) 3-Chlorobenzonitrile 7.5 - 7.8 N/A Dicyandiamide N/A ~6.8 (broad) -
-
Tautomerism: Diaminotriazines can exist in different tautomeric forms, although the diamino form is generally the most stable. However, under certain solvent conditions or in the presence of acidic or basic impurities, other tautomers might be present in detectable concentrations, leading to additional sets of signals.
-
Solvent Impurities: Always check for residual solvent peaks, especially if you have performed a multi-step synthesis or purification. Common solvents like ethyl acetate, acetone, and dichloromethane have characteristic chemical shifts.
Question: The -NH₂ signal in my ¹H NMR is extremely broad and doesn't integrate to 4H. Why is this happening?
Answer:
The behavior of the amine (-NH₂) protons is a classic challenge in NMR spectroscopy. Several factors contribute to the appearance of this signal:
-
Proton Exchange: The amine protons are acidic and can exchange with other acidic protons in the sample, including trace amounts of water or acid. This exchange can be on a timescale that is fast relative to the NMR experiment, leading to significant broadening of the signal. In some cases, the signal can be broadened to the point of being indistinguishable from the baseline.
-
Quadrupolar Broadening: The nitrogen atom has a nuclear spin (I=1) and is a quadrupolar nucleus. This can lead to a broadening of the signals of adjacent protons.
-
Hydrogen Bonding: The extent of hydrogen bonding, which is dependent on concentration and solvent, will significantly affect the chemical shift and the broadness of the -NH₂ signal.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the amine protons, causing the -NH₂ signal to disappear. This is a definitive way to confirm the identity of the amine peak.
-
Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, sometimes resulting in a sharper -NH₂ signal.
-
Dry Solvent: Ensure that your deuterated solvent is as dry as possible to minimize exchange with water.
Section 3: Experimental Protocols for Troubleshooting
To aid in your troubleshooting efforts, here are detailed protocols for the key experiments mentioned above.
Protocol 1: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your sample of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Increase Temperature: Increase the temperature of the NMR probe in increments of 10-15 °C (e.g., to 40 °C, 60 °C, 80 °C).
-
Acquire Spectra: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new ¹H NMR spectrum.
-
Analyze Data: Compare the spectra at different temperatures. Look for the coalescence of peaks, which is a hallmark of dynamic processes like rotamer interconversion.
Protocol 2: D₂O Exchange
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Carefully add one drop of D₂O to the NMR tube.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or significantly decreased in intensity in the second spectrum.
Section 4: Visualizing the Challenges - Rotamers and Tautomers
To better understand the structural phenomena that can complicate your NMR spectra, the following diagrams illustrate the concepts of rotamers and tautomers for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Caption: Restricted rotation around the C-N bond can lead to distinct rotamers.
Caption: Potential tautomeric forms of the diaminotriazine ring.
Section 5: Conclusion and Best Practices
Interpreting the NMR spectrum of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine requires a thoughtful and systematic approach. Unexpected peaks are not necessarily indicative of a failed reaction but are often clues to the dynamic nature of the molecule in solution. By understanding the potential for rotamers, tautomers, and starting material impurities, and by employing techniques such as variable temperature NMR and D₂O exchange, you can confidently and accurately characterize your compound.
Best Practices Summary:
-
Always run a ¹H NMR of your starting materials for comparison.
-
Use high-purity, dry deuterated solvents.
-
If the spectrum is complex, consider acquiring it at a higher temperature.
-
Use D₂O exchange to definitively identify -NH₂ peaks.
-
When in doubt, 2D NMR techniques such as COSY and HSQC can be invaluable for confirming structural assignments.
We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Díaz-Ortiz, Á., Elguero, J., Foces-Foces, C., de la Hoz, A., Moreno, A., Mateo, M. del C., Sánchez-Migallón, A., & Valiente, G. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1038–1046. [Link]
-
Kauppinen, R. A., & Williams, S. R. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved January 21, 2026, from [Link]
-
Pombal, C. A. P., & Pires, M. M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83–95. [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Post-Synthesis Purification of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Welcome to the technical support center for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CD-1). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the post-synthesis purification of this important triazine derivative. As a molecule with significant hydrogen bonding capabilities and polarity, achieving high purity of CD-1 requires a nuanced approach that goes beyond standard purification protocols. This document provides in-depth, field-proven insights and step-by-step methodologies to enhance the purity of your synthesized CD-1.
Understanding the Molecule: Why Purification of CD-1 Can Be Challenging
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound characterized by a planar triazine core and two primary amino groups. These structural features are responsible for its physicochemical properties and the associated purification hurdles.
-
Hydrogen Bonding: The two amino groups and the nitrogen atoms within the triazine ring are strong hydrogen bond donors and acceptors. This leads to self-association of CD-1 molecules, which can result in low solubility in many common organic solvents.
-
Polarity: The presence of multiple nitrogen atoms makes CD-1 a polar molecule. This polarity can cause it to interact strongly with polar stationary phases like silica gel, often leading to poor chromatographic separation and tailing of peaks.
-
Potential for Multiple Impurity Types: Depending on the synthetic route, a range of impurities with similar polarities to the desired product can be generated, making separation by simple crystallization or chromatography challenging.
This guide will address these challenges by providing a logical framework for identifying impurities and selecting the most effective purification strategy.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
Caption: General purification workflow for CD-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in a question-and-answer format.
Q1: My crude product is a solid with a wide melting point range. What are the likely impurities?
A wide melting point range is a clear indicator of impurities. The nature of these impurities is highly dependent on your synthetic route. The most common synthesis of 6-aryl-2,4-diamino-1,3,5-triazines is the condensation of a nitrile (3-chlorobenzonitrile) with dicyandiamide.[1]
Potential Impurities and Their Sources:
| Impurity | Source | Rationale |
| Unreacted 3-chlorobenzonitrile | Starting material | Incomplete reaction. |
| Unreacted Dicyandiamide | Starting material | Incomplete reaction. |
| Melamine | Side reaction | Self-condensation of dicyandiamide under reaction conditions.[2] |
| Other Substituted Triazines | Impure starting materials | Presence of other nitriles in the 3-chlorobenzonitrile starting material. |
Troubleshooting Steps:
-
Initial Washing: Begin by washing your crude product with copious amounts of water to remove unreacted dicyandiamide and other water-soluble impurities. Subsequently, a wash with a non-polar solvent like hexanes or diethyl ether can help remove residual 3-chlorobenzonitrile.
-
Purity Assessment: After initial washing, assess the purity of your product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q2: I'm having trouble finding a suitable solvent for recrystallization. The product seems insoluble in most common solvents.
This is a common issue due to the strong intermolecular hydrogen bonding of CD-1. The ideal recrystallization solvent should dissolve the compound at elevated temperatures but have low solubility at room temperature.[3]
Solvent Selection Strategy:
-
Highly Polar Aprotic Solvents: For initial dissolution, consider highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are effective at disrupting the hydrogen bonding network.
-
Alcohols: Hot alcohols such as ethanol, methanol, or isopropanol can also be effective, often in larger volumes.
-
Mixed Solvent Systems: A mixed solvent system is often the most effective approach. Dissolve the crude product in a minimal amount of a hot, highly polar solvent (e.g., DMF or ethanol) and then slowly add a less polar anti-solvent (e.g., water or ethyl acetate) until the solution becomes turbid. Allow the solution to cool slowly.
Recommended Recrystallization Protocol:
-
Place the crude CD-1 in a flask.
-
Add a minimal amount of hot ethanol (or DMF for very insoluble material) with stirring until the solid dissolves completely.
-
If the solution is colored, you can add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add deionized water to the hot filtrate with continuous swirling until the solution remains faintly cloudy.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Q3: My compound streaks badly on my silica gel TLC plate and I get poor separation in my flash column. What's happening and how can I fix it?
The streaking you are observing is a classic sign of a polar, basic compound interacting too strongly with the acidic silica gel stationary phase. The amino groups on your CD-1 are likely protonated by the acidic silanol groups on the silica surface, leading to this undesirable behavior.
Troubleshooting Column Chromatography:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel, preventing strong adsorption and reducing tailing.
-
Use a Polar Mobile Phase: A gradient of dichloromethane and methanol is a good starting point. For highly polar compounds, you may need a high percentage of methanol.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina is a good alternative to silica gel for purifying basic compounds.
-
Reversed-Phase (C18): Reversed-phase chromatography separates compounds based on hydrophobicity. Since CD-1 is polar, it will elute early. This can be effective for separating it from less polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.
-
Visualizing the Impurity Profile and Purification Strategy:
Sources
Technical Support Center: Enhancing Cell Permeability of Triazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based compounds. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome poor cell permeability—a common challenge in the development of triazine-based therapeutics.
Introduction to the Challenge
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and versatile, three-point substitution pattern that allows for extensive chemical modification.[1] However, the very features that make the triazine ring attractive—its nitrogen content and potential for extensive substitution—can also contribute to physicochemical properties that hinder cell permeability, such as high polar surface area (PSA) and the potential for numerous hydrogen bond donors and acceptors.
Poor cell permeability often manifests as a significant drop in potency when moving from a biochemical (e.g., enzyme inhibition) assay to a cell-based assay. This guide is designed to help you systematically troubleshoot this issue, from initial diagnosis to the implementation of advanced medicinal chemistry and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My triazine compound is highly potent in my biochemical assay, but its activity drops by over 100-fold in my cell-based assay. Is this a permeability issue?
A1: A significant potency drop between biochemical and cell-based assays is a classic indicator of poor cell permeability or active efflux by transporters like P-glycoprotein (P-gp).[2] The compound is likely not reaching its intracellular target at a sufficient concentration to exert its effect. However, other factors could be at play, such as poor compound stability in cell culture media or rapid intracellular metabolism. We recommend first confirming compound stability and then directly assessing its permeability.
Q2: What are the key physicochemical properties that govern the cell permeability of my triazine compound?
A2: For passive diffusion across the lipid bilayer, several physicochemical properties are critical. These are often benchmarked against guidelines like Lipinski's Rule of Five.[3][4]
-
Lipophilicity (LogP/LogD): An optimal LogP (typically between 1 and 3) is a good starting point. If a compound is too hydrophilic (low LogP), it will not readily partition into the cell membrane. Conversely, if it's too lipophilic (high LogP), it may get trapped within the membrane or exhibit poor aqueous solubility.[2][3]
-
Molecular Weight (MW): Generally, compounds with a lower molecular weight (<500 Da) exhibit better passive diffusion.[2]
-
Topological Polar Surface Area (TPSA): TPSA is a measure of the surface area of polar atoms in a molecule. The nitrogen atoms of the triazine core contribute significantly to TPSA. For good passive permeability, a TPSA of <140 Ų is generally preferred.[2]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The ability to form hydrogen bonds with water hinders a molecule's ability to cross the hydrophobic lipid bilayer. Aim for HBD ≤ 5 and HBA ≤ 10.[2]
-
Rotatable Bonds: A high number of rotatable bonds (>10) can be unfavorable for permeability due to the entropic penalty of "freezing" the conformation to enter the membrane.
Q3: How do I know if my triazine compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A3: P-glycoprotein (P-gp) is a well-known efflux transporter that actively pumps a wide range of substrates out of the cell, reducing intracellular drug concentration.[5] To determine if your compound is a P-gp substrate, a bidirectional Caco-2 permeability assay is the gold standard. In this assay, the permeability of your compound is measured in two directions: from the apical (A) to the basolateral (B) side and from B to A. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indication that the compound is subject to active efflux.[6]
Q4: Can formulation strategies help improve the apparent permeability of my lead compound without chemical modification?
A4: Absolutely. Formulation can be a powerful tool, especially for preclinical studies. Strategies include:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption by presenting the drug in a solubilized state.[7]
-
Nanoparticle Formulations: Encapsulating your compound in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[8][9] These strategies are particularly relevant for improving oral bioavailability.[10][11]
Troubleshooting Guide: Diagnosing Permeability Issues
If you suspect poor cell permeability is limiting the efficacy of your triazine compound, follow this systematic troubleshooting workflow.
Step 1: Physicochemical Property Assessment
Before initiating wet lab experiments, perform an in silico analysis of your compound's properties.
| Parameter | Guideline for Good Permeability | Typical Contribution from Triazine Core | Troubleshooting Action |
| LogP / LogD | 1 - 3 | The triazine core itself is polar, but this is highly dependent on substituents. | If LogP is too low, consider adding lipophilic groups. If too high, add polar functionalities. |
| Molecular Weight | < 500 Da | The core is small (81 g/mol ), but bulky substituents can quickly increase MW. | Synthesize analogs with smaller, more efficient substituents. |
| TPSA | < 140 Ų | The three nitrogen atoms contribute ~37 Ų. Amine substituents dramatically increase TPSA. | Mask hydrogen bond donors (e.g., N-methylation) or replace polar groups with bioisosteres. |
| HBD / HBA | HBD ≤ 5, HBA ≤ 10 | The core has 3 HBAs. Amine or hydroxyl substituents add HBDs and HBAs. | Cap HBDs with methyl groups or use other masking strategies. |
| Rotatable Bonds | < 10 | Highly dependent on the flexibility of the side chains attached to the core. | Introduce cyclic constraints or more rigid linkers in your substituents. |
This table summarizes key physicochemical properties and provides initial troubleshooting directions.
Step 2: Experimental Permeability Assessment
If the in silico analysis suggests potential permeability liabilities, experimental validation is crucial.
Caption: Troubleshooting workflow for diagnosing poor cell permeability.
-
High-Throughput Screening (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a fast, cost-effective first step.[12] It models passive, transcellular diffusion and can help you quickly rank compounds. If permeability (Pe) is low here, the issue is likely with passive diffusion.
-
Gold Standard Cellular Model (Caco-2 Assay): If PAMPA results are ambiguous or if you suspect active transport, proceed to a Caco-2 assay. This assay uses a monolayer of human colon carcinoma cells, which form tight junctions and express key efflux transporters like P-gp.[6]
-
Investigating Efflux: A bidirectional Caco-2 assay is essential. If the efflux ratio is high (>2), co-dose your compound with a known pan-efflux pump inhibitor (e.g., verapamil). A reduction in the efflux ratio confirms that your compound is an efflux substrate.
Solutions and Methodologies
Once you have diagnosed the root cause, you can implement targeted strategies to improve the permeability of your triazine compounds.
Medicinal Chemistry Approaches
Structural modification is the most common approach to improving intrinsic permeability.
Caption: Medicinal chemistry strategies for permeability enhancement.
-
Modulate Lipophilicity: Systematically vary substituents on the triazine ring to achieve an optimal LogP. Adding small alkyl or aryl groups can increase lipophilicity. For example, replacing a polar amine with a less polar, more lipophilic ether can improve membrane partitioning.[13]
-
Reduce Polar Surface Area and Hydrogen Bonding: The high nitrogen content of the triazine scaffold can lead to a high TPSA.
-
Masking HBDs: If your substituents contain primary or secondary amines (-NHR, -NH2), which are strong hydrogen bond donors, consider N-methylation. This replaces a hydrogen with a methyl group, eliminating the HBD capacity without drastically altering sterics.
-
Bioisosteric Replacement: Replace polar functional groups with bioisosteres that have more favorable permeability characteristics. For instance, a carboxylic acid could be replaced with a tetrazole.
-
-
Conformational Rigidity: Highly flexible molecules pay a larger entropic penalty to adopt the correct conformation to enter the cell membrane. Introducing rigid elements, such as cyclizing a flexible side chain, can improve permeability.
-
Prodrug Strategy: If a polar group is essential for pharmacological activity, it can be temporarily masked with a lipophilic promoiety. This "prodrug" can cross the cell membrane, after which intracellular enzymes (e.g., esterases) cleave the promoiety to release the active compound.[14]
Formulation-Based Approaches
For lead compounds where extensive chemical modification is not feasible, advanced formulation can provide a solution.
| Formulation Strategy | Mechanism of Action | Best For | Considerations |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates the drug in a solid lipid core, enhancing solubility and protecting it from degradation. | Orally delivered BCS Class II/IV compounds. | Drug loading capacity can be limited. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Highly lipophilic ('grease-ball') compounds. | High surfactant concentrations may cause GI irritation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in a high-energy amorphous state, which enhances dissolution rate and apparent solubility. | Poorly soluble, crystalline ('brick-dust') compounds. | The amorphous state is metastable and can recrystallize over time. |
This table provides an overview of advanced formulation strategies to enhance bioavailability.[7][8][14][15]
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard PAMPA procedure for high-throughput screening of passive permeability.
Materials:
-
PAMPA Plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well UV-transparent acceptor plate
-
1% (w/v) L-α-phosphatidylcholine in dodecane (lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
96-well plate reader (UV/Vis or LC-MS for analysis)
Procedure:
-
Prepare Donor Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the PAMPA donor plate. Be cautious not to puncture the membrane.
-
Prepare Compound Solutions: Dissolve test and control compounds in PBS to a final concentration of 100-500 µM. Ensure complete dissolution.
-
Load Acceptor Plate: Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.
-
Load Donor Plate: Add 150 µL of your compound solutions to each well of the lipid-coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Disassemble and Analyze: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) can be calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to plate geometry, Vd and Va are volumes of donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol provides a method to assess both passive permeability and active transport.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Lucifer yellow solution (for monolayer integrity check)
-
Test compounds and controls (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)
-
Efflux inhibitor (e.g., verapamil)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability test; rejection of >98% of Lucifer yellow indicates a tight monolayer.
-
Transport Experiment (Apical to Basolateral - A→B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add HBSS containing your test compound to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B→A): a. Follow the same procedure, but add the compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A x C0) Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for an active efflux transporter.
References
- BenchChem. (2025). The 1,3,5-Triazine Core: A Scaffolding for Innovation in Drug Discovery. BenchChem Technical Guides.
- Bhatia, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Global Biosciences.
- BenchChem. (2025). Cell permeability issues with Triazepinone-based compounds. BenchChem Technical Guides.
- Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews.
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- Kansy, M., et al. (1998). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Helvetica Chimica Acta.
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- Veber, D. F., et al. (2002).
- Wróbel, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines.
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- Fronza, M., et al. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi.
- Hodous, B. L., et al. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Rautio, J., et al. (2018). The prodrug approach: a strategy to solve drug delivery problems.
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.
- van der Merwe, S. M., et al. (2021). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics.
- Bolla, P. K., et al. (2020). Ufosomes for topical delivery of clotrimazole: in vitro and ex vivo skin permeation studies. Journal of Liposome Research.
- Millipore Corporation. (2003). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Beloqui, A., et al. (2016). Nanoparticle-based drug delivery systems for oral administration of peptides and proteins. Current Pharmaceutical Design.
- El-Sayed, N. S., et al. (2025). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports.
- Yokooji, T., et al. (2013). Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-induced Intestinal Toxicity. Current Drug Metabolism.
- Meng, X. Y., et al. (2009). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of Pharmaceutical Sciences.
- Abd-Alhafeez, M. M., et al. (2024). Structure optimization and molecular dynamics studies of new tumor-selective s-triazines targeting DNA and MMP-10/13 for halting colorectal and secondary liver cancers. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Al-Sanea, M. M., et al. (2025). Synthesis and Biological Evaluation of Novel Triazine Analogs as Rad6 Inhibitors. ACS Omega.
- Ali, F. (2024). A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. Bentham Science.
- Patel, K., et al. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research.
- Vora, J. J., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. World Journal of Pharmacy and Pharmaceutical Sciences.
- Patel, D., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Mini-Reviews in Medicinal Chemistry.
- Verma, A., & Tiwari, M. (2023). Role of efflux pump inhibitor in enhancing antimicrobial efficiency of Ag NPs and MB as an effective photodynamic therapy agent. Scientific Reports.
- Fallacara, A., et al. (2018). PAMPA – Knowledge and References. Taylor & Francis.
- Daina, A., & Zoete, V. (2019). Application of the SwissDrugDesign online resources in virtual screening. Methods in Molecular Biology.
- Meng, X. Y., et al. (2009). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of Pharmaceutical Sciences.
- Spengler, G., et al. (2021).
- Kansy, M., et al. (1998). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Helvetica Chimica Acta.
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Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Lamotrigine)
This guide provides an in-depth, objective comparison of the performance and mechanism of action (MoA) of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, widely known as Lamotrigine. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with actionable experimental protocols to rigorously validate Lamotrigine's MoA against relevant therapeutic alternatives.
Introduction: The Imperative of MoA Validation
In therapeutic development, a precise understanding of a compound's mechanism of action is paramount. For Lamotrigine, a phenyltriazine derivative with a broad clinical spectrum in treating epilepsy and bipolar disorder, validating its MoA is critical for optimizing its use, predicting therapeutic outcomes, and guiding the development of next-generation neuromodulatory agents.[1][2] This guide moves beyond theoretical descriptions to provide the experimental frameworks necessary to confirm its molecular interactions and physiological effects.
Lamotrigine's Core Mechanism: A Dual-Pronged Approach
While not fully elucidated, the primary therapeutic efficacy of Lamotrigine is attributed to two synergistic mechanisms: the stabilization of voltage-gated sodium channels (VGSCs) and the subsequent inhibition of excitatory neurotransmitter release, particularly glutamate.[1][3][4]
-
State-Dependent Blockade of Voltage-Gated Sodium Channels: The cornerstone of Lamotrigine's action is its use- and voltage-dependent inhibition of VGSCs.[1][2] It exhibits a higher affinity for the inactivated state of the sodium channel compared to the resting state.[2][5] This is a crucial feature, as it allows Lamotrigine to preferentially target neurons that are firing repetitively and at high frequencies—a hallmark of seizure activity—while having minimal effect on normal neuronal transmission.[2][6] This action stabilizes the neuronal membrane, preventing the sustained repetitive firing that underlies seizure propagation.[1][5]
-
Inhibition of Excitatory Amino Acid Release: A direct consequence of VGSC blockade is the suppression of presynaptic glutamate and aspartate release.[1][3][4][7][8] By inhibiting the influx of sodium that triggers vesicle fusion and neurotransmitter release, Lamotrigine effectively dampens the excessive glutamatergic signaling implicated in both epilepsy and the mood cycling of bipolar disorder.[1][5][8] Some studies also suggest it may inhibit L-, N-, and P-type calcium channels, further contributing to this effect.[1]
Below is a diagram illustrating the proposed signaling pathway for Lamotrigine.
Caption: Proposed mechanism of action for Lamotrigine.
Comparative Analysis with Alternative Anticonvulsants
To contextualize Lamotrigine's performance, it is essential to compare its MoA with other established antiepileptic drugs (AEDs). This comparison highlights the unique and overlapping properties that define their clinical profiles.
| Drug | Primary Mechanism of Action | Key Molecular Target(s) | Effect on Neurotransmitter Release |
| Lamotrigine | State-dependent blockade of voltage-gated sodium channels (VGSCs).[1][2][4] | Inactivated state of VGSCs; potential action on Ca2+ channels.[1][2][5] | Inhibits release of glutamate and aspartate.[1][4][7][8] |
| Carbamazepine | Use-dependent blockade of VGSCs.[6][][10] | Inactivated state of VGSCs.[6][][10] | Reduces polysynaptic responses and glutamate release.[6][11] |
| Levetiracetam | Modulates synaptic vesicle protein 2A (SV2A), affecting neurotransmitter release.[12][13][14][15] | SV2A; may also inhibit N-type Ca2+ channels.[12][13][14] | Modulates release, thought to decrease excessive release without affecting normal transmission.[13][14][16] |
Causality Behind the Comparison:
-
Carbamazepine was chosen as a direct comparator because, like Lamotrigine, its primary mechanism involves blocking voltage-gated sodium channels.[6][][10][17] This allows for a nuanced investigation into the subtleties of state-dependent binding and clinical efficacy.
-
Levetiracetam provides a crucial point of contrast due to its unique mechanism targeting SV2A, a synaptic vesicle protein.[12][13][14][15] Comparing Lamotrigine with Levetiracetam helps to isolate and validate the specific contributions of the VGSC-blocking pathway versus a vesicle modulation pathway in achieving anticonvulsant effects.
Experimental Protocols for MoA Validation
The following protocols are designed as self-validating systems to rigorously test and quantify the proposed mechanisms of Lamotrigine.
Experiment 1: Validation of VGSC Blockade via Automated Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory potency (IC50) of Lamotrigine on voltage-gated sodium channels (e.g., rNav1.2) and to confirm its state-dependent activity.
Rationale: Automated patch-clamp provides a high-throughput method to precisely control the voltage across a cell membrane and measure the resulting ion channel currents.[18] By applying specific voltage protocols, we can hold the channels in different states (resting, open, inactivated) and measure Lamotrigine's binding affinity for each state, which is the definitive test of its proposed mechanism.
Caption: Experimental workflow for patch-clamp analysis.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the rat Nav1.2 channel subtype. Passage cells 24-48 hours before the experiment to ensure optimal health and density.
-
Cell Preparation: On the day of the experiment, detach cells using a gentle enzyme-free dissociation buffer. Resuspend in an extracellular solution and allow them to recover for at least 30 minutes.
-
Automated Patch-Clamp:
-
Prime the automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions.
-
Load the cell suspension and the compound plate containing serial dilutions of Lamotrigine (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Initiate the automated process to achieve whole-cell patch-clamp configuration.
-
-
Voltage Protocols & Data Acquisition:
-
Resting State IC50: From a holding potential of -120 mV (where most channels are in the resting state), apply a brief depolarizing pulse to -10 mV to elicit a peak sodium current.
-
Inactivated State IC50: From a holding potential of -70 mV (where a significant fraction of channels are in the inactivated state), apply the same depolarizing pulse to -10 mV.
-
Apply these protocols before and after the application of each Lamotrigine concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each pulse.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for both resting and inactivated states.
-
Expected Data & Comparison:
| Compound | IC50 (Resting State) | IC50 (Inactivated State) | State-Dependence Ratio (Resting/Inactivated) |
| Lamotrigine | ~100-200 µM | ~10-30 µM | ~5-10 fold |
| Carbamazepine | ~150-300 µM | ~15-40 µM | ~5-10 fold |
| Vehicle Control | No significant inhibition | No significant inhibition | N/A |
Note: IC50 values are illustrative and should be determined experimentally. The key expected result is a significantly lower IC50 for the inactivated state, confirming state-dependent binding.
Experiment 2: Validation of Glutamate Release Inhibition via In Vivo Microdialysis
Objective: To measure the extracellular concentration of glutamate in a specific brain region of a freely moving animal model following the systemic administration of Lamotrigine.
Rationale: In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of discrete brain regions in awake animals. This experiment directly tests the downstream physiological consequence of Lamotrigine's proposed MoA—the reduction of glutamate release in a living system.[19][20] Using an animal model of induced seizures (e.g., pentylenetetrazole-induced) provides a state of neuronal hyperexcitability where the effects of Lamotrigine should be most pronounced.
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Comparative Cross-Reactivity Analysis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Multi-Modal Guide to Selectivity Profiling
Introduction: The Triazine Scaffold and the Imperative of Selectivity
The compound 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, hereafter referred to as CCTD, belongs to a class of heterocyclic compounds that are prevalent in medicinal chemistry. The diamino-triazine scaffold is a well-established pharmacophore, particularly recognized for its ability to mimic the hinge-binding motif of ATP, making it a privileged structure for the development of protein kinase inhibitors.[1] While the intended potency of a compound like CCTD against its primary target is a key starting point, the ultimate success of any therapeutic candidate hinges on its selectivity.
Cross-reactivity, or the binding of a drug to unintended off-targets, is a primary cause of adverse effects and clinical trial failures.[2] Therefore, a rigorous and multi-faceted investigation into the selectivity profile of CCTD is not merely a supplementary exercise but a core component of its preclinical validation. This guide provides a comparative framework for assessing the cross-reactivity of CCTD, outlining a logical, tiered approach that moves from broad, in vitro screening to targeted, cell-based functional validation. We will compare CCTD's performance with a hypothetical alternative, "Compound B," a structurally distinct inhibitor of the same primary target, to highlight key decision-making criteria.
Foundational Assessment: Large-Scale In Vitro Kinase Profiling
Rationale and Experimental Choice
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets. Consequently, the first step in de-risking a kinase inhibitor candidate is to understand its interaction landscape across the entire kinome.[3] A competitive binding assay is superior to enzymatic assays for this initial screen, as it is not dependent on substrate phosphorylation and can identify interactions with both active and inactive kinase conformations.[1]
We will utilize the KINOMEscan™ platform (Eurofins DiscoverX) as our model system. This technology relies on a proprietary active-site-directed competition binding assay where CCTD is tested for its ability to displace an immobilized ligand from the ATP-binding site of a large panel of kinases.[4][5][6] The amount of kinase bound to the solid support is quantified by qPCR, providing a precise measure of binding affinity (Kd) or percent inhibition.[6]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize CCTD and the comparator, Compound B, in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a final assay concentration of 10 µM).
-
Assay Execution (Vendor-Performed):
-
Submit prepared compounds to the service provider (e.g., Eurofins).
-
The compound is incubated with a panel of DNA-tagged kinases and a corresponding immobilized, active-site-directed ligand. The scanMAX panel, covering over 468 kinases, is recommended for a comprehensive profile.[5][7]
-
The mixture is passed over a capture resin. Kinases that are not bound by the test compound will bind to the immobilized ligand and be captured. Kinases bound by the test compound remain in solution.
-
After washing, the amount of captured kinase is quantified using qPCR of the DNA tag.
-
-
Data Analysis: Results are typically provided as percent of control (%Ctrl), where a lower number indicates stronger binding. These can be converted to dissociation constants (Kd) for hits. A common metric for selectivity is the Selectivity Score (S-score) , which quantifies the number of off-targets relative to the total number of kinases tested.[8] For example, S(1µM) = (Number of kinases with Kd < 1 µM) / (Total kinases tested).
Data Presentation and Comparative Analysis
The data below represents a hypothetical outcome for CCTD versus Compound B against a primary target (e.g., Kinase X) and a selection of prominent off-targets.
| Parameter | CCTD | Compound B | Interpretation |
| Primary Target (Kinase X) Kd | 15 nM | 25 nM | Both compounds are potent inhibitors of the intended target. |
| Selectivity Score S(1µM) | 0.08 (37/468) | 0.02 (9/468) | Compound B is significantly more selective across the kinome. |
| Key Off-Target 1 (e.g., SRC) Kd | 90 nM | >10,000 nM | CCTD shows significant off-target activity against SRC family kinases. |
| Key Off-Target 2 (e.g., LCK) Kd | 150 nM | >10,000 nM | CCTD shows significant off-target activity against LCK. |
| Key Off-Target 3 (e.g., CDK2) Kd | >10,000 nM | 850 nM | Compound B has a potential off-target liability against a cell cycle kinase. |
Diagram: KINOMEscan™ Experimental Workflow
Caption: High-level workflow for KINOMEscan™ selectivity profiling.
In-Cell Validation: Cellular Thermal Shift Assay (CETSA®)
Rationale and Experimental Choice
While in vitro assays are essential, they do not account for cell permeability, intracellular ATP concentrations, or compound metabolism. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement inside intact cells.[9][10] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12] By measuring the amount of soluble protein remaining after a heat shock, we can confirm that CCTD physically interacts with its intended target—and its potential off-targets—in a physiological context.
Experimental Protocol: Western Blot-Based CETSA®
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one that expresses the primary target and key off-targets) to ~80% confluency. Treat cells with CCTD (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using specific antibodies for the primary target (Kinase X) and the primary off-target identified in the KINOMEscan (e.g., SRC).
-
Data Analysis: Quantify band intensities using densitometry. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the Tagg. A shift in the Tagg (ΔTagg) in drug-treated samples indicates target engagement.
Data Presentation and Comparative Analysis
This table presents hypothetical CETSA® results for CCTD, validating the in vitro findings.
| Target Protein | Vehicle Tagg | CCTD Tagg (10 µM) | ΔTagg | Interpretation |
| Kinase X (Primary) | 52.1 °C | 58.5 °C | +6.4 °C | Strong, robust engagement of the primary target in cells. |
| SRC (Off-Target) | 54.3 °C | 56.8 °C | +2.5 °C | Confirmed cellular engagement of the SRC off-target. |
| Actin (Control) | 65.0 °C | 65.1 °C | +0.1 °C | No non-specific protein stabilization observed. |
Diagram: CETSA® Experimental Workflow
Caption: Workflow for Western Blot-based Cellular Thermal Shift Assay (CETSA®).
Functional Consequence: Phenotypic Off-Target Screening
Rationale and Experimental Choice
Confirming that CCTD binds to an off-target in cells is critical, but the ultimate question is whether this binding has a functional consequence.[13] Phenotypic screening helps bridge the gap between target engagement and cellular effect.[14] Since the KINOMEscan and CETSA® data pointed to SRC kinase as a significant off-target, a cell viability assay in a cell line known to be dependent on SRC signaling for proliferation is a logical next step. A reduction in cell viability at concentrations similar to those required for primary target inhibition would suggest that the SRC off-target activity is functionally relevant.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed an SRC-dependent cancer cell line (e.g., HT-29) and a control cell line with low SRC dependence into 96-well plates at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CCTD and Compound B (e.g., from 1 nM to 30 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a plate reader at ~570 nm.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation and Comparative Analysis
| Cell Line | Primary Target (Kinase X) IC50 | CCTD IC50 (Viability) | Compound B IC50 (Viability) | Interpretation |
| Kinase X Dependent Line | 50 nM | 65 nM | 80 nM | Both compounds show on-target functional activity. |
| SRC Dependent Line (HT-29) | N/A | 120 nM | >20,000 nM | CCTD's potent effect on this cell line, close to its on-target IC50, suggests a functional consequence of its SRC off-target activity. This could be a liability or a polypharmacology advantage. |
Diagram: The Cross-Reactivity Investigation Funnel
Caption: Logical workflow from broad screening to functional validation.
Conclusion and Senior Scientist Recommendation
This multi-modal analysis provides a comprehensive cross-reactivity profile for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CCTD) and allows for an objective comparison with an alternative compound.
-
CCTD Profile: CCTD is a potent inhibitor of its primary target, Kinase X, with confirmed cellular engagement. However, the data reveals significant and functionally relevant off-target activity against SRC family kinases. This polypharmacology could be a double-edged sword: it may lead to unwanted toxicity or, in an oncology context, potentially provide a synergistic anti-tumor effect.
-
Compound B Profile: Compound B is a more selective inhibitor. While it avoids the SRC liability of CCTD, its minor off-target activity against CDK2 warrants its own follow-up investigation, particularly concerning cell cycle-related toxicities.
Recommendation: Compound B represents a cleaner chemical probe and likely a safer therapeutic candidate due to its superior selectivity.[8] Further development of CCTD should proceed with caution. A structure-activity relationship (SAR) campaign should be initiated to modify the CCTD scaffold with the goal of reducing SRC affinity while maintaining potency for Kinase X. Concurrently, the functional consequences of SRC inhibition by CCTD should be explored in relevant disease models to determine if the observed polypharmacology is a feature or a bug. This rigorous, tiered approach to cross-reactivity ensures that development decisions are based on a holistic understanding of a compound's biological interactions.
References
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]
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Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences. [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Bioinformatics. [Link]
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He, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Caron, C., et al. (2012). Kinase selectivity profiling by inhibitor affinity chromatography. Medicinal Chemistry Communications. [Link]
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Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]
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Kim, M., & Lee, J. (2019). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Experimental & Molecular Medicine. [Link]
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Creative Diagnostics. (2023). Off-Target Effects Analysis. Creative Diagnostics. [Link]
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A-Z Guide to Orthogonal Validation of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine Activity
A Senior Application Scientist's Comparative Guide to Confirming Dihydrofolate Reductase (DHFR) Inhibition
In the landscape of drug discovery, the initial identification of a bioactive compound is merely the first step. True scientific rigor demands a multi-faceted approach to validate a compound's mechanism of action, ensuring that the observed biological effect is genuinely due to the intended molecular interaction. This guide provides an in-depth, comparative framework for confirming the activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine , a potent cycloguanil analog, as an inhibitor of Dihydrofolate Reductase (DHFR).[1][2][3]
Using orthogonal methods—independent techniques that measure the same biological event from different analytical angles—is critical for building a robust, data-driven case for a compound's mechanism.[4][5][6][7] This approach minimizes the risk of artifacts and off-target effects, providing the high-confidence data required for progression in a drug development pipeline.[4][8] Here, we will explore a trio of methods, progressing from the molecular to the cellular level:
-
Biochemical Assay: Direct measurement of enzyme inhibition.
-
Biophysical Assay: Direct measurement of compound-target binding.
-
Cell-Based Assay: Measurement of the downstream biological consequence in a living system.
The Target: Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF is an essential cofactor for the synthesis of nucleotides (like thymidylate) and certain amino acids, which are the fundamental building blocks for DNA replication and cellular proliferation.[10] Inhibition of DHFR starves a cell of these vital components, leading to cell cycle arrest and death. This makes DHFR a well-established and highly valuable target for antimicrobial and anticancer therapies.[11][12][13] The 2,4-diamino-1,3,5-triazine scaffold, present in our compound of interest, is a classic feature of non-classical antifolates designed to inhibit this enzyme.[11]
Caption: The DHFR pathway and the inhibitory action of the triazine compound.
Method 1: Biochemical Assay - Direct DHFR Enzyme Inhibition
Principle: The most direct test of our hypothesis is to measure the compound's effect on the activity of purified DHFR enzyme. The canonical DHFR assay is a spectrophotometric method that monitors the oxidation of the cofactor NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm.[14][15] A potent inhibitor will reduce the rate of this absorbance change.
Expertise & Causality: This assay is the foundational proof of on-target activity. By using a purified, recombinant enzyme, we isolate the interaction between our compound and its intended target, free from the complexities of a cellular environment (e.g., membrane transport, metabolism). This ensures the effect we measure is a direct consequence of enzyme inhibition.
Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[15]
-
Enzyme Solution: Dilute recombinant human DHFR enzyme in cold assay buffer to a working concentration (e.g., ~0.0015 units/reaction).[15]
-
Substrate Solution: Prepare a solution of Dihydrofolic acid (DHF) in assay buffer.
-
Cofactor Solution: Prepare a solution of NADPH in assay buffer.[14]
-
Test Compound: Prepare a 10-point serial dilution of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (e.g., from 100 µM to 5 pM) in DMSO, then dilute further into assay buffer. Include a known inhibitor (e.g., Methotrexate) as a positive control.
-
-
Assay Execution (96-well UV-transparent plate):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the test compound dilution (or DMSO for vehicle control).
-
Add 10 µL of the DHFR enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 10 µL of the NADPH solution.
-
Initiate the reaction by adding 20 µL of the DHF substrate solution.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical DHFR inhibition assay.
Method 2: Biophysical Assay - Isothermal Titration Calorimetry (ITC)
Principle: While the biochemical assay confirms inhibition of enzyme activity, it does not directly prove physical binding. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the thermodynamics of binding.[17][18] It quantifies the heat released (exothermic) or absorbed (endothermic) when a ligand (our compound) is titrated into a solution containing the target protein (DHFR).[19]
Expertise & Causality: This is a crucial orthogonal step. A positive result in ITC provides incontrovertible evidence of a direct, physical interaction. It is a label-free, in-solution technique that yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment, offering deep mechanistic insight beyond a simple IC50 value.[17][20]
Experimental Protocol: ITC for Compound-DHFR Binding
-
Sample Preparation:
-
Protein: Dialyze purified recombinant human DHFR extensively against the ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to ensure buffer matching. Concentrate the protein to a suitable concentration (e.g., 10-50 µM).
-
Compound: Dissolve 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in the final dialysis buffer to a concentration approximately 10-15 times that of the protein (e.g., 150-500 µM). The DMSO concentration must be precisely matched in both the protein and compound solutions to avoid heat-of-dilution artifacts.
-
-
ITC Experiment Setup:
-
Thoroughly degas both protein and compound solutions.
-
Load the DHFR solution into the sample cell of the calorimeter.
-
Load the compound solution into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Perform a series of small, sequential injections (e.g., 2-3 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.[19]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, n, and ΔH.
-
Caption: Logical workflow for an Isothermal Titration Calorimetry experiment.
Method 3: Cell-Based Assay - Antiproliferative Activity
Principle: The ultimate test of an inhibitor is whether it works in a complex biological system. A cell-based assay measures the downstream physiological consequences of target engagement. Since DHFR inhibition blocks DNA synthesis, we expect 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine to inhibit the growth and proliferation of cells.[10][21] This can be quantified using viability assays that measure metabolic activity (e.g., MTT, resazurin) or total ATP content.
Expertise & Causality: This assay integrates multiple factors crucial for a drug's success: cell permeability, stability in the cellular environment, and on-target efficacy.[22] A potent effect in this assay, which correlates with the biochemical and biophysical data, strongly suggests the compound can access its intracellular target and elicit the desired biological response. To further prove the on-target effect, a "rescue" experiment can be performed. Adding a downstream metabolite like 5-formyl-THF (folinic acid) should bypass the DHFR block and restore cell viability, confirming the mechanism of action.[22]
Experimental Protocol: Cell Proliferation Assay (MTT)
-
Cell Culture:
-
Compound Treatment:
-
Prepare a serial dilution of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle (DMSO) and no-treatment controls.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC50 (or GI50) value.
-
Caption: Workflow for the cell-based proliferation (MTT) assay.
Comparative Data Analysis: Building a Cohesive Conclusion
The power of the orthogonal approach lies in synthesizing the data from each independent experiment. A successful validation will show a logical correlation across the different measurement levels.
| Method | Parameter Measured | Metric | Hypothetical Result | Interpretation |
| Biochemical | Enzyme Inhibition | IC50 | 15 nM | The compound is a potent inhibitor of DHFR enzyme activity. |
| Biophysical | Direct Binding | Kd | 10 nM | The compound binds directly and with high affinity to the DHFR protein. |
| Cell-Based | Cell Proliferation | EC50 | 50 nM | The compound is cell-permeable and effectively inhibits cell growth. |
Synthesizing the Results:
-
Strong Correlation (IC50 ≈ Kd): The fact that the IC50 from the enzyme assay is very close to the Kd from the ITC assay is powerful evidence. It indicates that the observed enzyme inhibition is fully explained by the direct binding of the compound to the enzyme's active site.
-
Cellular Potency (EC50 > IC50): It is common and expected for the cellular potency (EC50) to be slightly weaker than the biochemical potency (IC50).[1][22] This difference can be attributed to factors like cell membrane permeability, potential efflux pump activity, or the compound's stability in the complex intracellular environment.[24] An EC50 that is still in a potent, low-nanomolar range confirms that the compound effectively overcomes these barriers to engage its target in a cellular context.
By employing this rigorous, three-pronged orthogonal approach, researchers can move beyond a simple activity measurement to build a comprehensive and defensible validation of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine's mechanism of action as a high-affinity DHFR inhibitor.
References
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Berman, J., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 30. Available at: [Link][11][12][25]
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Brooks, P. J., et al. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 44(8), 1797-1799. Available at: [Link][14][16]
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Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-126. Available at: [Link][4]
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Bou-Abdallah, F. (2018). Characterization of molecular interactions using isothermal titration calorimetry. PubMed, 28(1), 1-10. Available at: [Link][17]
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Goldman, I. D. (2010). The Antifolates. PubMed Central, 2(4), 369-393. Available at: [Link][24]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Available at: [Link][5]
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BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Available at: [Link][21]
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TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Available at: [Link][18]
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Ladbury, J. E. (1999). Isothermal Titration Calorimetry of Protein–Protein Interactions. Methods in Enzymology, 305, 427-440. Available at: [Link][19]
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van der Woude, L. L., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(11), e202302061. Available at: [Link][22][23]
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Broad Institute. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Metabolites, 13(2), 151. Available at: [Link][1]
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Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Available at: [Link][7]
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Valdman-Grinshpoun, Y., et al. (2017). Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus. Scientific Reports, 7, 46634. Available at: [Link][2]
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Veeprho. (n.d.). Cycloguanil Impurities and Related Compound. Available at: [Link][3]
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Confirming Target Engagement for Novel Kinase Inhibitors: A Comparative Guide Featuring 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2] This guide provides a comprehensive framework for confirming the target engagement of novel compounds, using the hypothetical kinase inhibitor 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine as a central example.
This document moves beyond a simple recitation of protocols. It is designed to provide senior application scientists with the causal logic behind experimental choices, ensuring that each step contributes to a self-validating system for robust target engagement confirmation. We will explore and compare a multi-tiered approach, from initial biochemical validation to sophisticated cell-based and proteomic methodologies, all grounded in the principles of scientific integrity.
The Crucial First Step: From Biochemical Binding to Cellular Action
Confirming that a compound physically interacts with its intended target within a complex biological system is a critical milestone in the drug discovery pipeline.[3] While a positive result in a functional cellular assay is encouraging, it does not definitively prove direct target engagement.[4] The observed phenotype could be the result of off-target effects or modulation of downstream pathways. Therefore, a rigorous and multi-faceted approach is essential to build a compelling case for on-target activity.
This guide will compare and contrast several state-of-the-art techniques to confirm the interaction of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine with its putative kinase target.
Tier 1: Foundational Biophysical and Biochemical Assays
The initial confirmation of a direct drug-target interaction is typically performed using purified recombinant protein.[4] These in vitro methods provide a clean system to measure the fundamental biophysical parameters of binding.
Figure 2: A generalized workflow for cellular target engagement assays like CETSA.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.[5][6] In a CETSA experiment, cells are treated with the compound of interest and then heated to a specific temperature. The amount of soluble target protein remaining after heat treatment is then quantified, typically by Western blotting or other immunoassays.[7]
Experimental Causality: By demonstrating a shift in the thermal stability of the target protein in intact cells, CETSA provides strong evidence of intracellular target engagement.[7][8] This label-free method can be used with endogenous proteins, eliminating the need for protein overexpression or tagging.[7]
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine or a vehicle control for a defined period.
-
Heat the cells at a range of temperatures for a fixed duration.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target kinase in the soluble fraction using Western blotting or an AlphaScreen® assay.[7]
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the thermal shift (ΔTm).
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that measures the binding of a compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescently labeled tracer that binds to the same site as the test compound is added to the cells. If the test compound enters the cells and binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.
Experimental Causality: This assay provides a quantitative measure of compound binding in live cells, allowing for the determination of intracellular affinity (EC50) and occupancy.[4] The ratiometric nature of the BRET signal minimizes artifacts from cell number and expression level variations.
Protocol:
-
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the cells in a multi-well plate.
-
Add the NanoBRET™ tracer and various concentrations of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine to the cells.
-
Incubate for a specified period to allow for binding to reach equilibrium.
-
Add the Nano-Glo® substrate and measure the donor and acceptor emission signals.
-
Calculate the BRET ratio and plot it as a function of the compound concentration to determine the EC50.
| Technique | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Intracellular target stabilization | Label-free, works with endogenous proteins, applicable to various cell types and tissues.[7] | Indirect measure of binding, lower throughput for Western blot-based detection. |
| NanoBRET™ Target Engagement Assay | Intracellular target occupancy and affinity (EC50) | Quantitative, high-throughput, real-time measurements in live cells.[4] | Requires genetic modification of the target protein and a specific fluorescent tracer. |
Tier 3: Unbiased Proteome-Wide Selectivity Profiling
A critical aspect of drug development is understanding the selectivity of a compound. An ideal drug candidate will potently engage its intended target with minimal off-target interactions to reduce the risk of toxicity.[4] Chemical proteomics methods, such as the Kinobeads assay, provide an unbiased approach to assess the selectivity of a kinase inhibitor across a large portion of the kinome.
Kinobeads Competition Binding Assay
Principle: The Kinobeads assay utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome from a cell lysate.[9] The test compound is then added to the lysate to compete with the Kinobeads for binding to the kinases. The amount of each kinase that remains bound to the beads is then quantified by mass spectrometry.[9]
Experimental Causality: This powerful technique provides a global view of the compound's selectivity profile, identifying both on-target and off-target interactions in a single experiment.[9][10] This information is invaluable for guiding lead optimization and de-risking a compound for further development.
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Comparative analysis of synthetic routes for chlorophenyl triazines
An In-Depth Guide to the Synthetic Routes of Chlorophenyl Triazines: A Comparative Analysis for the Modern Researcher
Chlorophenyl-substituted 1,3,5-triazines represent a cornerstone in various chemical industries, from agrochemicals, where they form the backbone of widely used herbicides like Atrazine[1][2], to medicinal chemistry, where they serve as scaffolds for developing novel therapeutics[3][4][5]. The efficacy, cost, and environmental impact of producing these vital compounds are intrinsically linked to the chosen synthetic pathway.
This guide provides a comparative analysis of the primary synthetic routes to chlorophenyl triazines. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. This analysis is designed for researchers, scientists, and drug development professionals, providing the necessary data to select the optimal synthetic strategy based on laboratory or industrial needs.
Route 1: Nucleophilic Aromatic Substitution of Cyanuric Chloride
The most prevalent and industrially significant method for synthesizing chlorophenyl triazines is the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[6][7]. This approach is valued for its versatility and reliance on a readily available, cost-effective starting material[8].
Causality of the Method: The Principle of Decreasing Reactivity
The synthesis hinges on a critical principle: the reactivity of the three chlorine atoms on the triazine ring is not equal. After the first chlorine is substituted by a nucleophile (such as a chlorophenylamine), the electron-donating nature of the new substituent deactivates the ring, making the second chlorine less susceptible to attack. This effect is compounded with the second substitution, making the final chlorine the least reactive.[8] This inherent gradient in reactivity is the key to selective synthesis. By carefully controlling the reaction temperature, one can isolate mono-, di-, or tri-substituted products with high precision.
-
First Substitution: Typically occurs at low temperatures, around 0–5 °C.
-
Second Substitution: Generally proceeds at room temperature.
-
Third Substitution: Requires elevated temperatures, often above 60 °C, and sometimes more forcing conditions.[4][8]
This stepwise control is fundamental to creating both symmetrical and asymmetrical triazines. For instance, the industrial synthesis of Atrazine involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine[1].
Visualizing the Pathway: Stepwise Substitution
The following diagram illustrates the controlled, sequential substitution of cyanuric chloride with a generic chlorophenylamine nucleophile.
Caption: Stepwise nucleophilic substitution of cyanuric chloride.
Experimental Protocol: Synthesis of 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine
This protocol is adapted from a demonstrated synthesis of a key chlorophenyl triazine intermediate[4][9]. It serves as a self-validating system where temperature control is paramount for achieving high selectivity.
Materials:
-
Cyanuric chloride (1 eq.)
-
2-Chloroaniline (1 eq.)
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (as a base)
-
Tetrahydrofuran (THF), anhydrous
-
Ice-salt bath
-
Magnetic stirrer and inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of cyanuric chloride in anhydrous THF.
-
Cooling: The flask is immersed in an ice-salt bath to bring the internal temperature to 0–5 °C. Causality: This low temperature is critical to arrest the reaction at the mono-substitution stage by reducing the kinetic energy of the reactants, thus preventing over-reaction.
-
Nucleophile Addition: A solution of 2-chloroaniline and the base (e.g., DIPEA) in THF is added dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: The mixture is stirred vigorously at 0–5 °C for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is filtered to remove the hydrochloride salt byproduct. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the pure mono-substituted product. A typical yield for this first step is around 49-97% depending on the specific aniline derivative.[4][10]
Route 2: Modern & Greener Synthetic Enhancements
While the conventional heating method for cyanuric chloride substitution is robust, modern techniques offer significant improvements in efficiency and environmental friendliness.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool in triazine synthesis. Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatically reduced reaction times, increased yields, and fewer side products.[4][10]
Ultrasound-Assisted (Sonochemical) Synthesis
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles creates localized hot spots with extreme temperatures and pressures, accelerating the reaction rate. This method has been shown to improve yields and shorten reaction times, particularly for the synthesis of triazine hydrazone derivatives, achieving yields up to 96% in 30-60 minutes compared to 4-5 hours with conventional reflux.[9]
Comparative Data: Conventional vs. Modern Methods
The following table summarizes a direct comparison for the synthesis of symmetrical chlorophenylamino-s-triazine derivatives, highlighting the clear advantages of microwave-assisted protocols.[10]
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Reflux (RF) | 12–24 hours | 78–86% | Simple equipment | Long reaction times, higher energy use |
| Microwave-Assisted (MW) | 15–30 minutes | 88–95% | Drastically reduced time, higher efficiency[10] | Requires specialized microwave reactor |
| Ultrasound-Assisted | 30–60 minutes | up to 96%[9] | Rapid, efficient, operates at lower bulk temps | Requires sonicator, scalability can be an issue |
Route 3: The Pinner Triazine Synthesis
An alternative, though less common, route is the Pinner triazine synthesis. This method involves the reaction of aryl amidines with phosgene or a phosgene equivalent.[11][12]
Causality of the Method: Cyclization via Imidylurea Intermediate
The reaction proceeds by first forming an N,N'-bisimidylurea intermediate from two moles of the amidine and one mole of phosgene. This intermediate, when heated, undergoes ring closure to form a 2-hydroxy-4,6-diaryl-s-triazine with the elimination of ammonia.[13] The hydroxy group can then be converted to a chloro group if needed, for example by using phosphorus oxychloride (POCl₃).
Visualizing the Pathway: Pinner Synthesis
Caption: The Pinner synthesis of s-triazines from aryl amidines.
Applicability and Limitations
The Pinner synthesis offers a different retrosynthetic approach, which can be advantageous for creating specific substitution patterns not easily accessible via the cyanuric chloride route. However, its utility is severely hampered by a major drawback: the use of phosgene, an extremely toxic and hazardous gas. This makes the Pinner synthesis less favorable for general laboratory use and requires specialized handling facilities, limiting its widespread application.[14] While initially limited to aryl amidines, the reaction has been extended to some halogenated aliphatic amidines.[11][13]
Final Comparative Analysis
Choosing the optimal synthetic route requires a multi-faceted evaluation of the project's specific needs.
| Parameter | Cyanuric Chloride Route (Conventional) | Cyanuric Chloride Route (Microwave) | Pinner Synthesis |
| Starting Materials | Readily available, low cost (Cyanuric Chloride) | Readily available, low cost (Cyanuric Chloride) | Specialized (Amidines), highly hazardous (Phosgene) |
| Versatility | High; allows for mono-, di-, and tri-substitution | High; accelerates the versatile substitution reactions | Moderate; primarily for 2,4-diaryl-6-hydroxy-s-triazines |
| Yield | Good to Excellent (78-86%)[10] | Excellent (88-95%)[10] | Moderate to Good |
| Reaction Time | Long (12-24 hours)[10] | Very Short (15-30 minutes)[10] | Variable, often requires heating step |
| Safety & Handling | Requires careful temperature control | Requires specialized MW equipment | Extreme Hazard due to phosgene toxicity |
| Scalability | Highly scalable, used industrially | Scalability can be a challenge | Not easily scalable due to safety concerns |
| "Green" Chemistry | Moderate; often uses organic solvents | Good; high energy efficiency, very fast | Poor; uses highly toxic reagents |
Conclusion
The synthesis of chlorophenyl triazines is dominated by the nucleophilic substitution of cyanuric chloride, a testament to its reliability, scalability, and versatility. For the modern researcher, the integration of green chemistry principles makes microwave-assisted synthesis the superior evolution of this classical route , offering remarkable improvements in speed and efficiency without compromising the method's inherent flexibility. While the Pinner synthesis remains a valid academic pathway for specific structures, its reliance on the hazardous reagent phosgene makes it an unattractive option for most practical applications. The choice of synthesis should therefore be guided by a balance of desired molecular structure, required scale, available equipment, and, paramountly, safety and environmental considerations.
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1,3,5-Triazine. Wikipedia.[Link]
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Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl. American Chemical Society.[Link]
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Atrazine. Wikipedia.[Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.[Link]
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central.[Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health.[Link]
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(PDF) Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. ResearchGate.[Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.[Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Universidad de Castilla-La Mancha.[Link]
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OPTIMIZATION OF A MANUFACTURING PROCESS FOR ATRAZINE WITH A FOCUS ON WASTE MINIMIZATION. University of the Free State.[Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PubMed Central.[Link]
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Synthesis and identification of[3][11][15]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed.[Link]
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI.[Link]
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(PDF) Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. ResearchGate.[Link]
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Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.[Link]
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Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI.[Link]
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Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI.[Link]
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A Guide to Replicating and Comparing the Biological Activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Executive Summary
This guide provides a comprehensive framework for researchers to independently synthesize, characterize, and validate the biological activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, notably as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This compound, a structural analog of the known antimalarial drug cycloguanil, is hypothesized to exert its biological effects through the inhibition of DHFR.
We present detailed, self-validating protocols to test this hypothesis, not merely by measuring efficacy but by establishing mechanistic specificity. This is achieved by performing direct comparative analyses against two carefully selected benchmarks: Cycloguanil , a known DHFR inhibitor with a similar chemical structure, and Lamotrigine , a phenyl-triazine derivative whose primary mechanism of action is unrelated to DHFR inhibition. By following these protocols, researchers can replicate published findings, generate robust, publication-quality data, and accurately position 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine within the landscape of DHFR inhibitors.
Introduction: The Significance of the Diaminotriazine Scaffold
The 2,4-diamino-1,3,5-triazine moiety is a privileged scaffold in drug discovery, renowned for its ability to mimic the binding of dihydrofolate, the natural substrate for the enzyme Dihydrofolate Reductase (DHFR).[1] DHFR is a fundamentally important enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[2] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for both anticancer and antimicrobial agents.[3][4]
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CPTD) belongs to this class of compounds. Its structure strongly resembles that of Cycloguanil, the active metabolite of the antimalarial drug Proguanil.[5][6] This structural similarity provides a strong rationale for investigating CPTD as a potent and specific DHFR inhibitor, particularly against pathogens like Plasmodium falciparum, the parasite responsible for malaria.[7] The clinical efficacy of early DHFR inhibitors like pyrimethamine and cycloguanil has been compromised by the emergence of drug-resistant parasite strains, necessitating the development of new analogs that can overcome these resistance mechanisms.[1][8]
This guide provides the necessary experimental blueprints to rigorously test the efficacy and mechanism of CPTD.
Part 1: Synthesis and Characterization of CPTD
Rationale for Synthetic Approach
To ensure accessibility and efficiency, we will utilize a one-pot, microwave-assisted synthesis protocol adapted from established methods for generating 6,N²-diaryl-1,3,5-triazine-2,4-diamines.[9] Microwave-assisted synthesis offers significant advantages over conventional heating, including rapid reaction times, higher yields, and improved purity profiles.
Experimental Protocol: Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
-
Reagent Preparation: In a 10 mL microwave process vial, combine cyanoguanidine (1.0 mmol), 3-chlorobenzaldehyde (1.0 mmol), and anhydrous ethanol (3 mL).
-
Acidification: Add concentrated hydrochloric acid (0.1 mL) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Intermediate Formation: Allow the vial to cool to room temperature. A precipitate, the dihydrotriazine intermediate, should form.
-
Aromatization: Add a 1 M solution of sodium hydroxide in ethanol (2 mL) to the mixture. Re-seal the vial and irradiate in the microwave reactor at 100°C for 10 minutes to promote dehydrogenative aromatization.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water (20 mL).
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from an ethanol/water mixture to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using:
-
¹H NMR and ¹³C NMR: To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺).
-
HPLC: To determine the purity, which should be >95% for use in biological assays.
-
Part 2: Comparative Mechanistic Analysis
To validate that the primary mechanism of action for CPTD is DHFR inhibition, a multi-pronged comparative approach is essential.
-
Primary Comparator (Positive Control): Cycloguanil. As a known antimalarial DHFR inhibitor, Cycloguanil provides a direct benchmark for potency and efficacy.[5][7] Similar results between CPTD and Cycloguanil would strongly support a shared mechanism.
-
Secondary Comparator (Negative Control): Lamotrigine. While also a phenyl-triazine derivative, Lamotrigine's primary therapeutic action is the blockade of voltage-gated sodium channels.[][11][12] It is reported to be a very weak inhibitor of DHFR.[13][14] Therefore, Lamotrigine should exhibit low potency in DHFR-specific assays, allowing us to attribute the activity of CPTD to its intended target rather than a general effect of the triazine core.
Caption: Workflow for the comparative validation of CPTD's mechanism of action.
Part 3: Experimental Protocols for Performance Verification
Protocol 3.1: In Vitro DHFR Enzyme Inhibition Assay
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified DHFR. The reaction follows the oxidation of NADPH to NADP⁺, which can be monitored by a decrease in absorbance at 340 nm. A potent inhibitor will prevent this reaction, resulting in a stable absorbance reading.
-
Reagents: Recombinant P. falciparum DHFR, human DHFR, dihydrofolic acid (DHF), NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound (CPTD, Cycloguanil, Lamotrigine) in DMSO. Create a series of 2-fold dilutions in assay buffer.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add 50 µL of assay buffer, 5 µL of the compound dilution, and 20 µL of NADPH solution (final concentration ~100 µM).
-
Enzyme Addition: Add 20 µL of the enzyme solution (PfDHFR or hDHFR) to each well. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of DHF solution (final concentration ~50 µM) to initiate the reaction.
-
Data Acquisition: Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance curve). Plot the percentage of inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: In Vitro Antimalarial Activity Assay
Causality: This assay determines the compound's efficacy against the whole parasite. Using both drug-sensitive and drug-resistant strains provides a self-validating system. If the compound is potent against sensitive strains but shows reduced activity against strains with known DHFR mutations (e.g., S108N), it confirms that DHFR is the primary target.[8][15]
-
Materials: P. falciparum strains (e.g., drug-sensitive 3D7/V1S and drug-resistant K1/7G8), RPMI-1640 medium, Albumax II, SYBR Green I dye, lysis buffer.[16]
-
Parasite Culture: Maintain synchronized, ring-stage parasite cultures at ~1% parasitemia and 2% hematocrit.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Incubation: Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilution. Incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plate to lyse the red blood cells. Thaw and add 100 µL of lysis buffer containing SYBR Green I dye to each well. Incubate in the dark for 1 hour.
-
Fluorescence Reading: Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Plot fluorescence versus drug concentration and calculate the IC₅₀ value.
Protocol 3.3: Mammalian Cell Cytotoxicity Assay
Causality: This assay is crucial for determining the compound's therapeutic window. A promising drug candidate must be selectively toxic to the pathogen while sparing host cells. The ratio of cytotoxicity (CC₅₀) to efficacy (IC₅₀) gives the Selectivity Index (SI), a key indicator of potential clinical utility.
-
Cell Line: Use a standard mammalian cell line such as HEK293T or Vero cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., Resazurin or MTT) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or fluorescence with a plate reader.
-
Analysis: Plot cell viability versus compound concentration to determine the CC₅₀ value.
Part 4: Data Interpretation and Comparative Analysis
All quantitative data should be summarized for clear, objective comparison.
Table 1: Expected Performance Metrics for CPTD and Control Compounds
| Compound | Target | PfDHFR IC₅₀ (nM) | hDHFR IC₅₀ (nM) | P. falciparum (3D7) IC₅₀ (nM) | Mammalian Cell CC₅₀ (nM) | Selectivity Index (CC₅₀/IC₅₀) |
| 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine | DHFR | < 50 | > 1000 | < 100 | > 10,000 | > 100 |
| Cycloguanil (Positive Control) | DHFR | ~ 20-100 | > 5000 | ~ 50-200 | > 20,000 | > 100 |
| Lamotrigine (Negative Control) | Na⁺ Channel | > 10,000 | > 10,000 | > 10,000 | > 20,000 | N/A |
Note: Values are hypothetical estimates based on literature for similar compounds and represent a successful replication outcome.
Folate Biosynthesis Pathway and DHFR Inhibition
Caption: The folate pathway, highlighting the critical role of DHFR.
Discussion of Expected Findings
A successful replication will demonstrate that 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a potent inhibitor of P. falciparum DHFR with significant whole-cell antimalarial activity. Crucially, it should exhibit high selectivity, showing much weaker inhibition of human DHFR and low cytotoxicity against mammalian cells. This selectivity is the hallmark of a viable drug candidate. The comparison with Cycloguanil will benchmark its potency, while the lack of activity from Lamotrigine will confirm that the observed effects are specific to DHFR inhibition and not an off-target effect of the phenyl-triazine scaffold.
Conclusion
This guide provides a robust, logic-driven framework for the replication and comparative analysis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. By integrating detailed protocols with clear scientific rationale and built-in mechanistic controls, researchers are equipped to generate high-quality, verifiable data. This process is fundamental to scientific integrity and is the first step in evaluating the potential of this compound as a next-generation antimalarial agent.
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Repurposing FDA-approved drugs to target malaria through inhibition of dihydrofolate reductase in the folate biosynthesis pathway: A prospective approach. (2024). Semantic Scholar. [Link]
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Yuthavong, Y., et al. (2018). Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance. ACS Medicinal Chemistry Letters. [Link]
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Yuthavong, Y., et al. (2018). Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance. National Institutes of Health. [Link]
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Wikipedia. Cycloguanil. [Link]
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Yuthavong, Y., et al. (2012). Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target. National Institutes of Health. [Link]
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Gorshova, K., et al. (2023). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed. [Link]
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Fidock, D. A., et al. (1998). Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase. Molecular Pharmacology. [Link]
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Dolghih, E., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health. [Link]
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Sławiński, J., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Comprehensive Guide for Laboratory Professionals
Foundational Knowledge: Understanding the Hazard Profile
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a substituted triazine. The triazine ring is a key structural motif in many biologically active compounds, including herbicides and pharmaceuticals.[1][2] The presence of a chlorophenyl group suggests that this compound should be handled as a chlorinated organic compound, which often carry specific environmental and health considerations.[3][4] Triazine derivatives, as a class, can range from being mild irritants to having more significant toxicological profiles.[5] Therefore, a cautious and informed approach to handling and disposal is essential.
Assumed Hazard Classification:
Based on data from analogous compounds, it is prudent to handle 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine as a substance that may:
-
Be harmful if swallowed.
-
May cause respiratory irritation.[7]
-
Pose a potential risk to aquatic life with long-lasting effects.[8][9]
The First Line of Defense: Personal Protective Equipment (PPE)
Before handling 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine in any capacity, from routine laboratory use to disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
| Protective Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[8] A face shield should be used when there is a risk of splashing or dust generation.[10] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory protocols after handling the compound.[10] |
| Protective Clothing | A standard laboratory coat is required. For larger quantities or when there is a significant risk of contamination, a chemically resistant apron or coveralls should be considered.[7] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if dust is generated or if working in an area with inadequate ventilation, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges for organic vapors and particulates should be used.[8] |
Immediate and Effective Spill Management
Accidents happen. A well-defined spill response plan is crucial for minimizing exposure and environmental contamination.
For a small, dry spill:
-
Evacuate and Ventilate: If safe to do so, restrict access to the area and ensure adequate ventilation.[8]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE outlined in the table above.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[8][10]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[10]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After removing PPE, wash your hands with soap and water.
For a large spill:
In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
The Final Step: Proper Disposal Procedures
The guiding principle for the disposal of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is to prevent its release into the environment. Do not allow this compound or its solutions to enter drains or waterways.[7][10]
Disposal Workflow:
Caption: Decision workflow for the proper disposal of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste containing 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, including the pure compound, contaminated materials from spills, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in its original container if possible, or a compatible, clearly labeled secondary container.
-
Containerization:
-
Solid Waste: Collect solid waste in a robust, sealable container. Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Contaminated Materials: Items such as gloves, absorbent pads, and weighing papers that are contaminated with the compound should be placed in a sealed bag or container and disposed of as hazardous solid waste.
-
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[8][10] Incineration in a permitted hazardous waste incinerator is often the preferred method for chlorinated organic compounds.[3]
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be handled as hazardous waste and not be reused.
Conclusion: A Culture of Safety
The proper disposal of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is not merely a procedural task but a critical component of responsible scientific practice. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS protocols and the relevant local and national regulations for chemical waste disposal.
References
-
MDPI. (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
- Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951.
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ResearchGate. (2024, June 17). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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New Jersey Department of Environmental Protection. (n.d.). TRIAZINES. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]
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PubMed. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]
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Veeprho. (n.d.). Lamotrigine EP Impurity A | CAS 252186-78-0. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Lamotrigine-impurities. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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PubMed. (2019, October 16). Environmental risk assessment of triazine herbicides in the Bohai Sea and the Yellow Sea and their toxicity to phytoplankton at environmental concentrations. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
This guide provides comprehensive safety and operational protocols for researchers, scientists, and drug development professionals handling 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. As a Senior Application Scientist, my objective is to deliver field-tested, actionable intelligence that prioritizes your safety while maintaining experimental integrity. This document moves beyond a simple checklist to explain the why behind each recommendation, ensuring a self-validating system of safety.
Hazard Identification and Risk Profile
6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, a substituted diamino-s-triazine, belongs to a class of compounds that requires careful handling. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust safety plan can be developed by analyzing its structural components and data from analogous compounds.
Structural Alerts and Anticipated Hazards:
-
Aromatic Amine Moiety: Aromatic amines as a class can be associated with skin sensitization and other health risks.
-
Chlorinated Phenyl Group: Halogenated aromatic compounds can be persistent and may present toxicological concerns.
-
Triazine Core: Triazine derivatives are known to cause a range of health effects. For instance, the related compound 6-chloro-1,3,5-triazine-2,4-diamine is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Based on data from structurally similar triazine-based chemicals, the primary hazards of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine are anticipated to be:
Therefore, all handling procedures must be designed to rigorously prevent contact with skin and eyes, and to eliminate the possibility of inhaling dust or aerosols.
The Hierarchy of Controls: A Proactive Safety Philosophy
Before selecting Personal Protective Equipment (PPE), it is critical to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls: Your primary barrier against exposure. All operations involving this compound in solid (powder) form or as a solution must be conducted within a certified chemical fume hood.[2] This ensures that any dust or vapors are contained and exhausted away from your breathing zone.
-
Administrative Controls: These are your standard operating procedures (SOPs). Clearly designate areas for handling this compound, restrict access, and ensure all personnel are trained on the specific hazards and handling protocols outlined in this guide. Always wash hands thoroughly after handling.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be tailored to the specific laboratory task being performed. The following table outlines the minimum required PPE for handling 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.
| Scenario | Eye & Face Protection | Hand & Body Protection | Respiratory Protection |
| Weighing & Handling Solids | Chemical splash goggles and a face shield.[2] | Chemical-resistant gloves (double-gloving recommended), a lab coat fully buttoned, and closed-toe shoes. | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if handling outside of a fume hood is unavoidable.[2][3] |
| Preparing Solutions | Chemical splash goggles.[4] A face shield is recommended if there is a significant splash risk.[3] | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Consider a chemical-resistant apron over the lab coat.[2] | Not generally required when working within a certified chemical fume hood.[2] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves, a chemical-resistant apron or coveralls, and chemical-resistant boot covers.[2][5] | A NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter should be used.[5] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Given the high risk of serious eye irritation[2], standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine particulates and splashes. A face shield is added during solid handling and spill cleanup to protect the entire face from splashes and airborne particles.[3]
-
Hand Protection: Nitrile gloves offer good protection against a range of chemicals and are suitable for incidental contact.[3] For tasks with prolonged contact or when handling solutions, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility chart. Double-gloving is a best practice to protect against undetected pinholes and during glove changes.
-
Body Protection: A standard lab coat protects personal clothing and skin from minor spills and contamination.[2] For larger-scale work or spill response, a chemical-resistant apron or suit provides a higher level of protection against permeation.[4]
-
Respiratory Protection: The primary engineering control (fume hood) should prevent the need for respiratory protection during routine handling.[2] However, if engineering controls are not available or are insufficient to control airborne particulates, respiratory protection is mandatory.[3]
Procedural Workflow for Safe Handling
This workflow provides a step-by-step logical process for safely handling the compound from preparation to disposal.
Caption: Safe Handling Workflow Diagram.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety protocol to prevent environmental contamination and future exposure.
Decontamination:
-
All surfaces and equipment should be decontaminated after use. Use a suitable solvent (e.g., methanol, followed by soap and water) to clean glassware and surfaces.
-
Contaminated reusable PPE, such as face shields, must be thoroughly cleaned before reuse.[6]
Disposal:
-
Chemical Waste: All waste containing 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, including excess solid and solutions, must be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE: Disposable items such as gloves, bench paper, and disposable lab coats that are contaminated should be treated as hazardous waste.[6] Place them in a sealed, labeled waste bag or container for disposal according to your institution's hazardous waste procedures.[7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7]
Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[7][8]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. Wearing the appropriate PPE for spill cleanup, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for hazardous waste disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.
References
- Personal protective equipment for handling 2,4-Dichloro-6-ethoxy-1,3,5-triazine. Benchchem.
- Personal protective equipment for handling 2,4- Dichloro-6-phenyl-1,3,5-triazine-d5. Benchchem.
- 1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem, National Center for Biotechnology Information.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School. Published December 7, 2022.
- SAFETY DATA SHEET for 6-Methyl-1,3,5-triazine-2,4-diamine. Sigma-Aldrich. Revised September 6, 2024.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency (EPA).
- MATERIAL SAFETY DATA SHEET for Propazine. Exposome-Explorer.
- SAFETY DATA SHEET for 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Chemos GmbH & Co. KG. Published October 8, 2019.
- Safety Data Sheet. Rust-Oleum. Published March 11, 2020.
- 1,3,5-Triazine - Safety Data Sheet. ChemicalBook. Revised June 28, 2025.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
